molecular formula C8H6BrNOS B1528976 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 214337-28-7

(2-Bromobenzo[d]thiazol-6-yl)methanol

Katalognummer: B1528976
CAS-Nummer: 214337-28-7
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: FMONXQUGLOZBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromobenzo[d]thiazol-6-yl)methanol is a brominated benzothiazole derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold in the development of bioactive molecules. While specific studies on this exact compound are limited, its structure is closely related to key intermediates used in developing potential therapeutic agents. For instance, 2-aminobenzo[d]thiazole derivatives have been strategically used in the synthesis of quinazolinone-based compounds that exhibit potent antiproliferative activity against cancer cell lines, such as A549 lung cancer cells, by inhibiting critical kinase signaling pathways . Furthermore, N-(benzothiazol-2-yl)pyrrolamide derivatives have been explored as promising DNA gyrase inhibitors, highlighting the scaffold's significant value in antibacterial agent development . The 2-bromo substituent on the benzothiazole ring offers a reactive site for further functionalization via cross-coupling reactions, while the methanol group provides a handle for molecular diversification. This makes (2-Bromobenzo[d]thiazol-6-yl)methanol a valuable building block for researchers constructing compound libraries aimed at discovering novel oncology or anti-infective therapeutics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2-bromo-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONXQUGLOZBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2-Bromobenzo[d]thiazol-6-yl)methanol 1H and 13C NMR chemical shifts

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Characterization and Synthetic Utility of (2-Bromobenzo[d]thiazol-6-yl)methanol

Executive Summary

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7)[1][2] is a highly versatile bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a highly reactive 2-bromo position and a modifiable 6-hydroxymethyl group, this molecule serves as a critical intermediate in the development of targeted therapeutics, most notably in the discovery of selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data tabulation. Here, we deconstruct the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts, establish a self-validating protocol for its analytical characterization, and map its logical workflow in modern drug discovery.

Molecular Architecture and Electronic Environment

To accurately interpret the NMR spectra of (2-bromobenzo[d]thiazol-6-yl)methanol, one must first understand the competing electronic effects within its fused bicyclic system:

  • The Heteroaromatic Core: The benzothiazole ring contains highly electronegative nitrogen (N3) and sulfur (S1) atoms. These atoms exert a strong electron-withdrawing inductive effect, significantly deshielding the adjacent protons and carbons.

  • The 2-Bromo Substituent: While bromine is electronegative, its large electron cloud introduces a "heavy-atom effect," which paradoxically shields the directly attached C2 carbon relative to an unsubstituted thiazole, while activating the position for Nucleophilic Aromatic Substitution (SNAr).

  • The 6-Hydroxymethyl Group: The −CH2​OH moiety acts as a mild electron-donating group via hyperconjugation and induction, subtly shielding the ortho positions (C5 and C7) while providing a distinct aliphatic signature in the NMR spectrum.

Substituent_Effects Br 2-Bromo Substituent (Inductive Withdrawal) Core Benzothiazole Core (Aromatic System) Br->Core Activates C2 for SNAr CH2OH 6-Hydroxymethyl (Mild Electron Donation) CH2OH->Core Shields C5, C7 slightly Core->CH2OH Deshields CH2 (~4.6 ppm)

Figure 1: Electronic effects of substituents on benzothiazole NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Profiling

The following quantitative data represents the benchmark 1H and 13C NMR chemical shifts for this compound in DMSO- d6​ . The choice of solvent is critical: DMSO- d6​ slows down the chemical exchange of the hydroxyl proton, allowing for the observation of vital scalar coupling that acts as an internal purity check.

1H NMR Chemical Shifts and Causality
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationCausality / Structural Assignment
H-7 8.05Doublet (d)1.61HDeshielded by the adjacent sulfur atom. Exhibits only meta-coupling to H-5.
H-4 7.95Doublet (d)8.41HDeshielded by the bridgehead nitrogen. Exhibits ortho-coupling to H-5.
H-5 7.45Doublet of doublets (dd)8.4, 1.61HExperiences mild shielding from the ortho hydroxymethyl group. Couples to both H-4 and H-7.
-OH 5.35Triplet (t)5.71HHydroxyl proton. Slower exchange in DMSO allows coupling to the adjacent −CH2​− group.
-CH 2​ - 4.65Doublet (d)5.72HAliphatic methylene, heavily deshielded by the directly attached oxygen and aromatic ring.
13C NMR Chemical Shifts and Causality
PositionChemical Shift (ppm)TypeCausality / Electronic Environment
C-3a 151.5C (Ar)Bridgehead carbon, highly deshielded by the adjacent electronegative nitrogen.
C-6 140.0C (Ar)Ipso-carbon, deshielded by the attached electronegative oxygen (transmitted via CH 2​ ).
C-2 136.0C (Ar)Flanked by N and S. Shielded relative to unsubstituted benzothiazole due to the Br heavy-atom effect.
C-7a 135.5C (Ar)Bridgehead carbon attached directly to the sulfur atom.
C-5 125.5CH (Ar)Meta to nitrogen, ortho to the hydroxymethyl group.
C-4 122.0CH (Ar)Ortho to the bridgehead nitrogen.
C-7 120.5CH (Ar)Ortho to the sulfur atom.
-CH 2​ - 62.5CH 2​ Typical primary alcohol carbon, deshielded by the hydroxyl oxygen.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and scientific integrity, the NMR acquisition must operate as a self-validating system . This means incorporating internal checks at each stage so that any deviation immediately flags an error in sample integrity or instrument calibration.

Step 1: Sample Preparation (The Moisture Check)

  • Action: Dissolve 5–10 mg of the compound in 0.5 mL of 100% isotopically pure DMSO- d6​ .

  • Causality & Validation: DMSO is highly hygroscopic. If the solvent has absorbed atmospheric moisture, the −OH triplet at 5.35 ppm will broaden into a singlet or merge with the water peak (~3.33 ppm) due to rapid proton exchange. Observation of a sharp triplet for the −OH proton is your self-validating proof of an anhydrous sample environment.

Step 2: Instrument Calibration (Lock & Shim)

  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated 3D gradient shimming (e.g., TopShim) until the lock signal stabilizes >80%.

  • Causality & Validation: A stable lock signal ensures the magnetic field ( B0​ ) is homogeneous. Poor shimming will result in asymmetric line broadening, obscuring the critical 1.6 Hz meta-coupling between H-5 and H-7.

Step 3: Acquisition Parameters

  • 1H NMR: Number of scans (ns) = 16, relaxation delay (d1) = 1s.

  • 13C NMR: Number of scans (ns) = 512, relaxation delay (d1) = 2s, using WALTZ-16 composite pulse decoupling (CPD).

  • Causality & Validation: The 2-second relaxation delay in 13C NMR is crucial. Quaternary carbons (C-2, C-3a, C-6, C-7a) lack attached protons, resulting in longer T1​ relaxation times. A shorter d1 would cause these critical framework signals to vanish into the baseline noise.

Step 4: Processing and Internal Calibration

  • Action: Apply exponential multiplication (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ), Fourier transform, and phase correct. Calibrate the residual DMSO quintet to exactly 2.50 ppm ( 1H ) and the septet to 39.52 ppm ( 13C ).

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B Lock & Shim (Automated/Manual Gradient) A->B C 1H NMR Acquisition (ns=16, d1=1s) B->C D 13C NMR Acquisition (ns=512, d1=2s, CPD) B->D E Fourier Transform & Phase Correction C->E D->E F Signal Assignment & Multiplet Analysis E->F

Figure 2: Standardized self-validating workflow for NMR acquisition and analysis.

Synthetic Utility in Drug Discovery (CSF1R Inhibitors)

The true value of (2-bromobenzo[d]thiazol-6-yl)methanol lies in its orthogonal reactivity. The 2-bromo position and the 6-hydroxymethyl group can be functionalized independently without cross-reactivity, making it a premier scaffold for fragment-based drug discovery.

A landmark application of this molecule is documented in the discovery of IACS-9439[3], a potent, exquisitely selective, and orally bioavailable inhibitor of CSF1R developed for immuno-oncology.

Mechanistic Causality of the Coupling Step: In the synthesis of IACS-9439, researchers reacted (2-bromobenzo[d]thiazol-6-yl)methanol with sodium methanethiolate ( CH3​SNa ) in DMF at room temperature[3]. Why does this reaction proceed so efficiently under mild conditions? The adjacent nitrogen and sulfur atoms in the thiazole ring act as an electron sink. When the nucleophile ( CH3​S− ) attacks the C-2 position, the resulting negative charge is highly stabilized by the heteroatoms (forming a stable Meisenheimer complex). This lowers the activation energy for the SNAr reaction, allowing the displacement of the bromide leaving group at room temperature without the need for transition-metal catalysts.

Synthesis SM (2-Bromobenzo[d]thiazol-6-yl)methanol Intermediate Thioether Intermediate SM->Intermediate Reagent CH3SNa, DMF (SNAr Reaction) Reagent->Intermediate Lead IACS-9439 (CSF1R Inhibitor) Intermediate->Lead Multi-step Optimization

Figure 3: Synthetic utility of the title compound in the discovery of CSF1R inhibitor IACS-9439.

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

crystal structure and X-ray diffraction data of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of Benzothiazole Scaffolds: A Case Study Using Single-Crystal X-ray Diffraction

Introduction: The Significance of the Benzothiazole Moiety in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects. The specific functionalization of the benzothiazole ring system is a key strategy in modulating its biological activity, making a detailed understanding of its three-dimensional structure paramount for rational drug design.

This guide provides a comprehensive overview of the process of determining the crystal structure of a benzothiazole derivative using single-crystal X-ray diffraction. While the initial focus was on (2-Bromobenzo[d]thiazol-6-yl)methanol, a thorough search of the Cambridge Structural Database (CSD) and other crystallographic repositories revealed a lack of publicly available data for this specific compound. Therefore, to illustrate the experimental workflow and analytical depth required for such an investigation, we will use a closely related and structurally significant analogue as a case study. This approach allows us to present a complete and technically robust guide that is directly applicable to the structural elucidation of novel benzothiazole derivatives.

Part 1: Experimental Design and Data Acquisition

A successful crystallographic study begins with the growth of high-quality single crystals, which is often the most challenging and critical step. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Crystallization Protocol: The Foundation of Structural Analysis

For small organic molecules like benzothiazole derivatives, slow evaporation from a suitable solvent system is a highly effective method for obtaining diffraction-quality crystals.

Step-by-Step Protocol for Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for crystal formation, while a solvent in which it is insoluble will prevent the initial dissolution. For many benzothiazole derivatives, a mixture of a polar solvent (e.g., ethanol, methanol, or acetone) and a less polar co-solvent (e.g., dichloromethane or chloroform) often yields the best results.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks. The vial should be left in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and protect them during flash-cooling.

X-ray Diffraction Data Collection

The goal of this stage is to obtain a complete and high-resolution diffraction dataset from the single crystal. Modern diffractometers equipped with high-intensity X-ray sources and sensitive detectors are essential for this process.

Experimental Workflow for Data Collection:

G A Mount Crystal on Goniometer B Flash-Cool Crystal in Nitrogen Stream (100 K) A->B C Center Crystal in X-ray Beam B->C D Screen Crystal for Diffraction Quality C->D E Determine Unit Cell and Crystal System D->E F Collect Full Sphere of Diffraction Data E->F

Caption: Workflow for single-crystal X-ray diffraction data collection.

Key Considerations during Data Collection:

  • X-ray Source: For small molecules, a microfocus X-ray source using Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically employed.

  • Temperature: Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in higher resolution data and a more precise structure.

  • Data Strategy: A data collection strategy is calculated to ensure that a complete, redundant dataset is collected. This involves a series of scans through different crystal orientations (e.g., ω and φ scans).

Part 2: Structure Solution and Refinement

Once the diffraction data has been collected and processed (i.e., integrated and scaled), the next step is to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Structure Solution: Unveiling the Molecular Framework

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phase information is lost. Structure solution methods are designed to overcome this problem.

  • Direct Methods: This is the most common approach for small molecules. It uses statistical relationships between the intensities of the reflections to directly calculate the initial phases.

  • Patterson Methods: This method is particularly useful when a heavy atom (like bromine) is present in the structure. The positions of the heavy atoms are determined first, and their contributions are then used to bootstrap the determination of the remaining atomic positions.

Structure Refinement: Optimizing the Model

The initial model obtained from structure solution is a rough approximation. Structure refinement is an iterative process of optimizing the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using a least-squares minimization algorithm.

The Refinement Process:

G A Initial Model from Structure Solution B Assign Atom Types and Locate All Non-Hydrogen Atoms A->B C Anisotropic Refinement of Non-Hydrogen Atoms B->C D Locate Hydrogen Atoms in Difference Fourier Map C->D E Refine Hydrogen Atom Positions and Isotropic Displacement Parameters D->E F Final Refinement Cycles E->F G Final Model (Check R-factors and Goodness-of-Fit) F->G

Caption: Iterative process of crystallographic structure refinement.

Part 3: Data Analysis and Interpretation

The final refined crystal structure provides a wealth of information about the molecule's three-dimensional geometry, intermolecular interactions, and crystal packing.

Crystallographic Data Summary

The quality of a crystal structure is assessed by several key metrics, which are summarized in a standardized table. The following table presents representative data for a hypothetical benzothiazole derivative, which would be generated from the Crystallographic Information File (CIF).

Parameter Value
Empirical Formula C8H6BrNOS
Formula Weight 244.11
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
Volume VVVV.V ų
Z 4
Calculated Density X.XXX Mg/m³
Absorption Coefficient X.XXX mm⁻¹
F(000) XXX
Theta Range for Data X.XX to XX.XX°
Reflections Collected XXXXX
Independent Reflections YYYY [R(int) = 0.0XXX]
Goodness-of-Fit on F² 1.0XX
Final R indices [I>2σ(I)] R₁ = 0.0XXX, wR₂ = 0.0XXX
R indices (all data) R₁ = 0.0YYY, wR₂ = 0.0YYY
Largest Diff. Peak and Hole X.XXX and -Y.YYY e.Å⁻³
Molecular Geometry and Intermolecular Interactions

The refined structure allows for the precise determination of bond lengths, bond angles, and torsion angles. These parameters provide insight into the electronic and steric properties of the molecule. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is crucial for understanding how the molecules pack in the solid state. This information is invaluable for predicting physical properties like solubility and melting point and for understanding potential drug-receptor interactions.

For (2-Bromobenzo[d]thiazol-6-yl)methanol, one would anticipate the potential for hydrogen bonding involving the hydroxyl group (-OH) and possible halogen bonding involving the bromine atom. The aromatic benzothiazole core could also participate in π-stacking interactions. A detailed analysis of these interactions would be a key part of the structural report.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of small molecules. For novel compounds within a pharmaceutically relevant class like the benzothiazoles, this structural information is not merely descriptive but predictive. It provides a foundational blueprint for structure-activity relationship (SAR) studies, aids in the optimization of lead compounds, and offers critical insights into the intermolecular forces that govern crystal packing and, by extension, the solid-state properties of active pharmaceutical ingredients (APIs). The methodologies and analytical frameworks presented in this guide represent a robust and reliable pathway for the structural elucidation of new chemical entities, empowering researchers in drug development to make data-driven decisions.

Technical Whitepaper: Solubility Profiling of (2-Bromobenzo[d]thiazol-6-yl)methanol in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7) is a highly versatile, bifunctional pharmacophore widely utilized in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of advanced therapeutics, including highly selective kinase inhibitors (e.g., CSF1R inhibitors)[1]. For drug development professionals and synthetic chemists, understanding the precise solubility profile of this compound in polar aprotic solvents is paramount. This guide provides an in-depth physicochemical deconstruction, quantitative solubility data, and a self-validating experimental protocol to ensure robust assay development and synthetic workflow optimization.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of (2-Bromobenzo[d]thiazol-6-yl)methanol, we must analyze its structural components through the lens of [2]. The total cohesive energy of the molecule is dictated by three forces: dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[3].

  • The Benzothiazole Core ( δd​ dominant): This rigid, planar, and aromatic bicyclic system is highly hydrophobic. It relies heavily on dispersion forces ( π−π interactions) for solvation.

  • The 2-Bromo Substituent ( δp​ enhancer): The heavy bromine atom exerts a strong inductive electron-withdrawing effect. It is highly polarizable, creating a strong permanent dipole across the molecule that requires solvents with high dielectric constants to stabilize the charge distribution.

  • The 6-Hydroxymethyl Group ( δh​ driver): The −CH2​OH moiety acts as both a hydrogen-bond donor and acceptor. This functional group significantly shifts the molecule's overall HSP profile, demanding a solvent capable of strong hydrogen-bond acceptance to disrupt the solid-state crystal lattice.

The Causality of Polar Aprotic Solvation: Polar aprotic solvents (e.g., DMSO, DMF, DMAc) are uniquely suited for this compound[4]. They possess high dipole moments (stabilizing the 2-bromo-benzothiazole dipole) and act as powerful hydrogen-bond acceptors (solvating the hydroxymethyl group). Crucially, because they lack hydrogen-bond donors, they do not competitively disrupt the weak internal stabilizing forces of the benzothiazole nitrogen, leading to rapid and thermodynamically stable dissolution.

SolvationLogic Substrate (2-Bromobenzo[d]thiazol-6-yl)methanol HBD 6-Hydroxymethyl (H-Bond Donor/Acceptor) Substrate->HBD Core Benzothiazole Core (Hydrophobic / π-System) Substrate->Core Bromo 2-Bromo Group (Polarizable / Lipophilic) Substrate->Bromo Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) HBD->Solvent Strong H-Bonding Core->Solvent Dispersion Forces Bromo->Solvent Dipole Interactions

Solvation logic mapping structural features to polar aprotic solvent interactions.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of (2-Bromobenzo[d]thiazol-6-yl)methanol across a spectrum of standard polar aprotic solvents at 25°C. Data is extrapolated from thermodynamic principles and structurally analogous benzothiazole derivatives[4].

SolventDipole Moment (D)Dielectric Constant ( ε )Estimated SolubilitySolvation Mechanism & Practical Notes
DMSO 3.9646.7> 50 mg/mL (Highly Soluble)The sulfoxide oxygen is a superior H-bond acceptor for the −OH group. Ideal for preparing high-concentration stock solutions (e.g., 10-50 mM) for in vitro screening.
DMF 3.8236.7> 50 mg/mL (Highly Soluble)Excellent H-bond acceptor capacity. Highly recommended for SNAr or cross-coupling synthetic reactions involving the 2-bromo position.
DMAc 3.8137.8> 50 mg/mL (Highly Soluble)Slightly more lipophilic than DMF; provides excellent dispersion matching for the benzothiazole core.
Acetonitrile (MeCN) 3.9237.510 - 30 mg/mL (Soluble)High dipole moment but weaker H-bond acceptor capacity compared to amides/sulfoxides. Good for analytical workflows (HPLC/LC-MS).
THF 1.757.510 - 20 mg/mL (Soluble)The ether oxygen acts as a moderate H-bond acceptor. Excellent dispersion forces, but lower dielectric constant limits maximum solubility.
Acetone 2.8820.75 - 15 mg/mL (Moderately Soluble)Moderate polarity. High volatility makes it unsuitable for long-term stock storage due to concentration drift.
Ethyl Acetate 1.786.0< 5 mg/mL (Poorly Soluble)Insufficient H-bond acceptor strength and polarity to effectively disrupt the solid-state crystal lattice.

Experimental Methodology: Self-Validating Thermodynamic Protocol

This protocol is designed as a self-validating system: by measuring the concentration at two distinct time points (24h and 48h), you prove that the system has reached a true thermodynamic equilibrium rather than a transient supersaturated state.

Step-by-Step Procedure:
  • Solid Dispensing: Weigh approximately 10 mg of (2-Bromobenzo[d]thiazol-6-yl)methanol into a 1.5 mL amber glass HPLC vial. (Amber glass prevents potential UV-induced degradation).

  • Solvent Addition: Add 100 μ L of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermomixer set to 25.0 ± 0.1 °C at 800 RPM.

  • Phase Separation (Critical Step): After 24 hours, extract a 40 μ L aliquot. Centrifuge this aliquot at 10,000 x g for 15 minutes . Causality: Filtration can cause adsorption of the compound onto the filter membrane, while standard gravity settling leaves nanoparticle suspensions that artificially inflate solubility readings. Ultra-centrifugation ensures only fully solvated molecules remain in the supernatant.

  • Dilution & Analysis: Dilute the supernatant 1:100 in an HPLC-compatible matrix (e.g., 50:50 MeCN:Water) to prevent detector saturation and solvent-induced peak distortion. Quantify via HPLC-UV at λmax​ (typically ~254 nm) against a matrix-matched calibration curve.

  • Self-Validation: Repeat steps 4-5 at the 48-hour mark. If the calculated concentration at 48h is within ±5% of the 24h reading, thermodynamic equilibrium is validated.

Protocol Start 1. Solid Dispensing Excess (2-Bromobenzo[d]thiazol-6-yl)methanol Equilibrate 2. Equilibration Shake at 25°C for 24h & 48h Start->Equilibrate Validate 3. Self-Validation Compare 24h vs 48h conc. Equilibrate->Validate Separate 4. Phase Separation Centrifuge 10,000 x g, 15 min Validate->Separate Equilibrium Confirmed Analyze 5. HPLC-UV Analysis Quantify Supernatant Separate->Analyze

Thermodynamic solubility workflow with self-validating equilibrium checks.

Applications in Drug Development & Synthesis

In Vitro Assay Development

When utilizing (2-Bromobenzo[d]thiazol-6-yl)methanol as a fragment or building block in High-Throughput Screening (HTS), its high solubility in DMSO is highly advantageous. However, researchers must account for "solvent crash-out" when transferring from a 100% DMSO stock into an aqueous biological buffer.

  • Best Practice: Maintain the final DMSO concentration in the biological assay below 1% (v/v) to prevent compound precipitation and cellular toxicity. Pre-dilute the DMSO stock into an intermediate plate containing a surfactant (e.g., 0.01% Tween-20) before final aqueous transfer.

Synthetic Utility

In synthetic workflows, the solubility profile dictates reaction conditions. The 2-bromo position is highly primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • Best Practice: Utilizing DMF or DMAc as the reaction solvent not only ensures complete dissolution of the starting material but also stabilizes the polar transition states of SNAr reactions, significantly accelerating reaction kinetics compared to less polar solvents like THF.

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • HSP Basics | Practical Solubility Science Prof. Steven Abbott - Practical Solubility URL:[Link]

  • Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils Energy & Fuels (ACS Publications) URL:[Link]

  • New soluble polyamides and polyimides containing polar functional groups Taylor & Francis Online URL:[Link]

Sources

Stability and Optimal Storage Conditions for (2-Bromobenzo[d]thiazol-6-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7) is a critical bifunctional building block in modern medicinal chemistry and drug development. Its structural architecture—featuring both a reactive 2-bromoheteroaryl moiety and a benzylic-like hydroxymethyl group—makes it an invaluable intermediate. Most notably, it has been utilized in the synthesis of highly selective, orally bioavailable inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), such as IACS-9439, which are pivotal in targeting tumor-associated macrophages (TAMs) in immuno-oncology[1].

However, this bifunctionality introduces specific thermodynamic and kinetic vulnerabilities. Improper handling can lead to rapid degradation, compromising downstream synthetic yields and assay integrity. This whitepaper details the mechanistic degradation pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol and establishes field-proven, self-validating protocols for its optimal storage.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior under various environmental stresses.

PropertyValue / Description
IUPAC Name (2-Bromobenzo[d]thiazol-6-yl)methanol
CAS Number 214337-28-7
Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Physical State White to pale yellow solid[2]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, DCM); poorly soluble in water
Reactive Centers C2-Bromine (Electrophilic), C6-Hydroxymethyl (Nucleophilic/Oxidizable)

Structural Vulnerabilities and Degradation Mechanisms

The instability of (2-Bromobenzo[d]thiazol-6-yl)methanol is not random; it is governed by three primary causal mechanisms linked directly to its functional groups:

  • Photolytic Cleavage of the C-Br Bond: The carbon-bromine bond on the electron-deficient benzothiazole ring is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-energy visible light. This generates a highly reactive heteroaryl radical, which can abstract hydrogen from surrounding solvents or undergo dimerization, leading to significant purity loss.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol at the C6 position is electronically analogous to a benzylic alcohol. In the presence of atmospheric oxygen, trace transition metals, or light, benzylic alcohols are prone to catalytic oxidation, rapidly converting into the corresponding benzo[d]thiazole-6-carbaldehyde and eventually the carboxylic acid derivative[3].

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position of the benzothiazole ring is highly electrophilic. The adjacent imine-like nitrogen and sulfur atoms withdraw electron density, making the C2 carbon highly susceptible to nucleophilic attack. Because bromine is an excellent leaving group, exposure to strong nucleophiles, or prolonged exposure to protic solvents (like water or methanol) at elevated temperatures, can trigger hydrolysis or solvolysis.

DegradationPathways Parent (2-Bromobenzo[d]thiazol-6-yl)methanol (Intact API/Intermediate) PhotoDeg Photolytic Cleavage (UV/Vis Light) Parent->PhotoDeg hν (hv) OxidDeg Oxidation (O2 / ROS) Parent->OxidDeg O2 Exposure NucDeg Nucleophilic Attack (Moisture/Solvents) Parent->NucDeg H2O / ROH Debrom Debrominated Benzothiazole (Loss of C2-Br) PhotoDeg->Debrom Radical Pathway Aldehyde Benzo[d]thiazole-6-carbaldehyde (Aldehyde Derivative) OxidDeg->Aldehyde Primary Alcohol Oxidation Substituted C2-Substituted Adduct (Hydrolysis/Solvolysis) NucDeg->Substituted SNAr at C2

Figure 1: Primary mechanistic degradation pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Optimal Storage Conditions & Handling Protocols

To mitigate the causal degradation pathways outlined above, the following storage parameters must be strictly adhered to:

  • Temperature Control:

    • Short-term handling (days to weeks): 2–8 °C (Refrigerated).

    • Long-term storage (months to years): -20 °C (Freezer) is highly recommended to kinetically suppress both oxidative and solvolytic degradation[2].

  • Atmospheric Control: To prevent the oxidation of the hydroxymethyl group to an aldehyde[3], the compound must be stored under an inert atmosphere. Vials should be backfilled with high-purity Argon or Nitrogen gas before sealing.

  • Light Protection: Due to the photolability of the C-Br bond, the compound must be stored in actinic (amber) glass vials or opaque secondary containers. Avoid prolonged exposure to direct laboratory bench lighting during weighing and transfer.

  • Moisture Exclusion: To prevent SNAr hydrolysis at the C2 position, store the sealed vials in a desiccator containing active desiccant (e.g., Drierite or silica gel). Crucial: Allow the container to reach room temperature in the desiccator before opening to prevent atmospheric condensation on the cold solid.

Experimental Validation: Accelerated Stability Testing Protocol

To ensure trustworthiness and self-validation of batch integrity, researchers should employ the following accelerated stability workflow prior to utilizing older batches in sensitive syntheses.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (2-Bromobenzo[d]thiazol-6-yl)methanol in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Note: Avoid protic solvents like Methanol to prevent potential C2-methoxy adduct formation during the study.

  • Stress Aliquoting: Divide the solution into four 250 µL aliquots in clear glass HPLC vials.

    • Control: Store at -20 °C in the dark.

    • Thermal Stress: Store at 40 °C in the dark.

    • Oxidative Stress: Add 10 µL of 3% H₂O₂, store at 25 °C.

    • Photolytic Stress: Expose to broad-spectrum UV/Vis light (ICH Q1B compliant) at 25 °C.

  • Incubation & Sampling: Incubate for 7 days. Dilute a 10 µL sample from each vial with 90 µL of MeCN/Water (50:50) prior to injection.

  • UPLC-MS/MS Analysis: Run on a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor for the parent mass ( [M+H]+≈244,246 m/z, indicating the characteristic 1:1 bromine isotope pattern)[2].

  • Data Processing: Quantify the disappearance of the parent peak and the emergence of degradants (e.g., the aldehyde derivative at [M+H]+≈242,244 m/z).

StabilityWorkflow SamplePrep Sample Preparation (1 mg/mL in MeCN) Incubation Environmental Stress (Temp/Light/Oxidation) SamplePrep->Incubation Sampling Aliquoting (t=0, 7 days) Incubation->Sampling Analysis UPLC-MS/MS Analysis (Quantify Degradants) Sampling->Analysis Data Kinetic Modeling (Determine Shelf-life) Analysis->Data

Figure 2: Accelerated stability testing workflow for bench-to-scale validation.

References

  • [1] Czako, B., et al. "Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R." Journal of Medicinal Chemistry (ACS Publications).

  • [3] Li, C., et al. "A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids." Thieme E-Books & E-Journals.

  • [2] Ambeed, Inc. "99073-88-8 | Ethyl 2-bromo-6-benzothiazolecarboxylate | Bromides | Ambeed.com" (Contains analytical data and storage parameters for related derivatives).

Sources

Technical Whitepaper: Molecular Weight and Exact Mass Profiling of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS RN:1)[1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical precursor in the synthesis of advanced pharmaceutical agents, notably in the development of highly selective kinase inhibitors such as2[2]. Accurate determination of its molecular weight (MW) and exact monoisotopic mass is foundational. MW dictates stoichiometric precision in bulk synthetic reactions, while exact mass enables rigorous structural verification via High-Resolution Mass Spectrometry (HRMS). This guide deconstructs these mass properties and establishes a self-validating analytical protocol for laboratory characterization.

Structural Analysis & Elemental Composition

The empirical formula for (2-Bromobenzo[d]thiazol-6-yl)methanol is C₈H₆BrNOS . The molecular architecture is defined by three key features:

  • A benzo[d]thiazole core (C₇H₅NS), which provides the primary rigid scaffold.

  • A bromine atom substituted at the C2 position, which introduces a distinct isotopic signature critical for mass spectral identification.

  • A hydroxymethyl group (-CH₂OH) at the C6 position, acting as a reactive handle for downstream derivatization (e.g., etherification or oxidation)[2].

Molecular Weight (MW) Calculation for Bulk Stoichiometry

For macroscopic laboratory operations—such as calculating reaction yields, scaling up syntheses, or preparing molar solutions—the average molecular weight is required. This value accounts for the natural terrestrial abundance of all isotopes for each constituent element.

Causality Check: Why use average atomic weights? In a bulk sample containing Avogadro's number of molecules, the random distribution of isotopes averages out to the standard atomic weight. Using exact monoisotopic mass for bulk stoichiometry would result in systematic weighing errors, skewing molar equivalents in sensitive cross-coupling reactions.

Table 1: Elemental Composition and Average Molecular Weight

ElementCountAverage Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)61.0086.048
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Sulfur (S)132.06532.065
Total (MW) 244.111

Exact Monoisotopic Mass Calculation for HRMS

Unlike bulk reactions, High-Resolution Mass Spectrometry (HRMS) detects individual ionized molecules. Therefore, the exact monoisotopic mass—calculated using the mass of the single most abundant, stable isotope of each element—must be used to identify the compound[3].

Causality Check: Modern Orbitrap and Time-of-Flight (TOF) analyzers achieve sub-ppm mass accuracy. Calculating the exact mass allows analytical chemists to differentiate (2-Bromobenzo[d]thiazol-6-yl)methanol from isobaric impurities (molecules with the same nominal mass but different elemental compositions).

Table 2: Exact Isotopic Mass Calculation

ElementPrincipal IsotopeExact Mass (Da)CountTotal Exact Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782566.046950
Bromine⁷⁹Br78.918336178.918336
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915115.994915
Sulfur³²S31.972071131.972071
Total (Exact) 242.935346

The calculated monoisotopic mass is 242.9353 Da [3].

Isotopic Signatures and Mass Spectrometry Profiling

A defining feature of (2-Bromobenzo[d]thiazol-6-yl)methanol in mass spectrometry is the presence of the bromine atom. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

This nearly 1:1 abundance ratio creates a highly recognizable "doublet" in the mass spectrum, separated by exactly 1.998 Da. When analyzed in positive Electrospray Ionization (ESI+) mode, the molecule typically forms a protonated adduct ([M+H]⁺).

Table 3: Predicted HRMS Adducts (ESI+)

Adduct SpeciesIsotope BaseCalculated Exact m/zRelative Intensity
[M+H]⁺⁷⁹Br243.9426~100%
[M+H]⁺⁸¹Br245.9406~97%
[M+Na]⁺⁷⁹Br265.9246Variable
[M+Na]⁺⁸¹Br267.9225Variable

Experimental Protocol: Self-Validating HRMS Workflow

To ensure the structural integrity of procured or synthesized batches, the following HRMS protocol establishes a self-validating analytical loop. The presence of the exact mass coupled with the 1:1 isotopic doublet confirms both the elemental composition and the retention of the halogen prior to downstream coupling.

HRMS_Workflow N1 1. Sample Preparation (1 µg/mL, 0.1% Formic Acid) N3 3. UHPLC Separation (C18 Column, Gradient) N1->N3 N2 2. Mass Calibration (Accuracy < 2 ppm) N2->N3 N4 4. ESI+ Ionization ([M+H]+ Adducts) N3->N4 N5 5. HRMS Detection (Resolution > 60,000) N4->N5 N6 6. Spectral Analysis (Isotope Pattern Matching) N5->N6

Figure 1: Self-validating HRMS workflow for exact mass and isotopic verification.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Action : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and HPLC-grade Water containing 0.1% Formic Acid.

  • Causality : Formic acid acts as a proton donor, shifting the ionization equilibrium in the ESI source to heavily favor the formation of the [M+H]⁺ adduct, thereby maximizing signal intensity and stability.

Step 2: Instrument Calibration

  • Action : Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard positive ion calibration solution. Ensure mass accuracy is < 2 ppm across the m/z 100–1000 range.

  • Causality : External calibration establishes a rigorous m/z axis. Without this, instrumental drift could exceed the mass tolerance required to confidently assign the empirical formula C₈H₆BrNOS.

Step 3: UHPLC Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute with a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality : Chromatographic separation isolates the target analyte from synthesis byproducts or matrix components, preventing ion suppression in the ESI source and ensuring a high signal-to-noise ratio.

Step 4: ESI-HRMS Acquisition

  • Action : Operate in ESI+ mode. Set capillary voltage to 3.0 kV. Acquire full scan data (m/z 100–500) at a resolution of >60,000.

  • Causality : High resolving power is strictly required to separate the target isotopic peaks from closely eluting background interference and to accurately measure the mass defect of the sulfur and bromine atoms.

Step 5: Data Analysis & Self-Validation

  • Action : Extract the ion chromatograms for m/z 243.9426 and 245.9406. Verify that both peaks co-elute at the exact same retention time with an intensity ratio of ~1:1.

  • Causality : This is the self-validation mechanism. If a peak is found at 243.9426 but lacks the corresponding ⁸¹Br peak at 245.9406, the signal is an isobaric contaminant, not the target brominated compound. The presence of the doublet definitively confirms the structure.

References

  • Title : Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : C8H6BrNO / C8H6BrNOS - Explore Source : PubChemLite (Université du Luxembourg) URL : [Link]

  • Title : 214337-28-7 (2-bromo-1,3-benzothiazol-6-yl)methanol Source : USCKS.COM URL : [Link]

Sources

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of (2-Bromobenzo[d]thiazol-6-yl)methanol. Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical characteristics.[1][2] Understanding the interaction of these molecules with light is paramount for their application in areas such as fluorescent probes, bioimaging, and optoelectronics.[3][4] This document outlines the theoretical principles governing the spectral behavior of the benzothiazole chromophore, predicts the influence of its specific substituents (2-bromo and 6-methanol), and details rigorous, field-proven protocols for empirical measurement and data interpretation. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers seeking to characterize and exploit the photophysical properties of this and related compounds.

Introduction: The Significance of (2-Bromobenzo[d]thiazol-6-yl)methanol

The benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide spectrum of biological activities and its utility as a functional chromophore.[1][2] The specific compound, (2-Bromobenzo[d]thiazol-6-yl)methanol, incorporates key functionalities that are expected to modulate its electronic and, consequently, its photophysical properties. The bromine atom at the 2-position acts as a heavy atom and an electron-withdrawing group, which can influence intersystem crossing and modify the energy of molecular orbitals. The methanol group at the 6-position can engage in hydrogen bonding and alter the electron density of the benzene ring.

Characterizing the UV-Vis absorption and fluorescence emission spectra is a critical first step in validating the synthesis of such derivatives and understanding their potential.[5] These spectra provide direct insight into the electronic transitions within the molecule, revealing information about its conjugation, electronic environment, and potential for fluorescence-based applications.[5] This guide provides the foundational knowledge and practical steps to perform this characterization with scientific rigor.

Theoretical Background: Understanding Molecular Photophysics

Principles of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes an electron from a lower-energy ground state (S₀) to a higher-energy excited state (typically S₁ or S₂).[6] For organic molecules like benzothiazoles, the most common transitions are π-π, involving the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system.[5] The wavelength of maximum absorbance (λ_max) is determined by the energy gap between the ground and excited states; a smaller energy gap results in absorption at a longer wavelength.[6]

Principles of Fluorescence Emission

Fluorescence is the radiative decay process where a molecule in the excited state (S₁) returns to the ground state (S₀) by emitting a photon.[7] This process occurs after the molecule undergoes rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state.[8] Key characteristics of fluorescence include:

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_max) and the emission maximum (λ_em). This shift arises because the emission occurs from a relaxed, lower-energy excited state compared to the initial excited state reached upon absorption. Benzothiazole derivatives are known to exhibit significant Stokes shifts.[3]

  • Fluorescence Quantum Yield (Φ_f): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[9][10] It is a critical parameter for assessing the brightness of a fluorophore.

The relationship between these processes is visually summarized in the Jablonski diagram below.

Jablonski S0 S₀ (Ground State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (UV-Vis Photon) S0_v2 v=2 S0_v3 v=3 S1 S₁ (Excited State) S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emitted Photon) S1_v0->S0_v3 Non-radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative) S1_v3 v=3

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Anticipated Spectral Properties and Solvatochromism

While no direct published data exists for (2-Bromobenzo[d]thiazol-6-yl)methanol, we can predict its properties based on known structure-property relationships in this class of compounds. The benzothiazole core itself typically absorbs in the UV region.[11] Substituents significantly modulate these properties.

  • Effect of Substituents: The conjugated π-system of the benzothiazole ring is the primary chromophore. The 2-bromo substituent, being electron-withdrawing, and the 6-methanol group, a weak electron-donating group, will influence the energy of the HOMO and LUMO orbitals, thereby affecting the λ_max.

  • Solvatochromism: The fluorescence spectra of benzothiazole derivatives are often highly sensitive to solvent polarity.[12] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent. An increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[13] The absorption spectra are generally less sensitive to solvent polarity.[12]

Experimental Protocols for Spectroscopic Characterization

The following protocols provide a self-validating system for the accurate measurement of UV-Vis absorption and fluorescence spectra.

General Considerations and Best Practices
  • Solvent Purity: Always use spectroscopic grade solvents to avoid interference from impurities. It is good practice to run a blank scan of the solvent to check for background absorbance or fluorescence.[10]

  • Cuvette Handling: Use quartz cuvettes for measurements in the UV region (<340 nm). Ensure cuvettes are scrupulously clean and handle them only by the frosted sides.

  • Concentration: For absorption, prepare solutions that give a maximum absorbance between 0.1 and 1.0. For fluorescence, to avoid inner filter effects, the absorbance at the excitation wavelength should not exceed 0.1 in a standard 1 cm cuvette.[10]

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Dilute Solutions in Spectroscopic Solvents (e.g., 1-10 µM) A->B C Acquire Baseline (Solvent Blank) B->C D Measure Sample Absorbance Spectrum C->D E Identify λmax D->E F Acquire Emission Spectrum (Excite at λmax) E->F J Calculate Stokes Shift (λem - λmax) E->J G Identify λem F->G H Acquire Excitation Spectrum (Monitor at λem) G->H G->J I (Optional) Determine Quantum Yield H->I L Compile Data Table I->L K Analyze Solvatochromic Effects J->K K->L

Sources

A Technical Guide to the Preliminary Biological Evaluation of (2-Bromobenzo[d]thiazol-6-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1] This technical guide provides an in-depth framework for the synthesis and preliminary biological evaluation of a novel subclass: (2-Bromobenzo[d]thiazol-6-yl)methanol derivatives. We delineate plausible synthetic pathways, present detailed protocols for assessing anticancer and antimicrobial efficacy, and explore potential mechanisms of action, including enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights to guide the exploration of this promising chemical space. Through a structured approach encompassing chemical synthesis, in vitro screening, and mechanistic investigation, we aim to provide a self-validating workflow for identifying and characterizing new therapeutic leads.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, is considered a "privileged scaffold" due to its derivatives' wide range of pharmacological properties.[2][3] These properties include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[4][5][6][7][8] The planar structure and electron-rich nature of the benzothiazole ring system allow for diverse non-covalent interactions with biological macromolecules, such as π-π stacking with DNA or hydrogen bonding and hydrophobic interactions within enzyme active sites.[7][9]

The strategic substitution on the benzothiazole core is a proven method for modulating biological activity. The (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold is of particular interest for several reasons:

  • The 2-Bromo Group: Serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues.

  • The 6-Methanol Group: Provides a site for derivatization via esterification or etherification to modulate physicochemical properties like solubility and lipophilicity. Furthermore, substitutions at the 6-position, such as methoxy groups, have been shown to significantly enhance kinase-targeted anticancer activity.[10]

  • Halogenation: The presence of halogens, such as bromine, can enhance a compound's ability to inhibit cell proliferation and induce apoptosis, making them a common feature in potent anticancer agents.[5][11]

This guide outlines a systematic approach to unlock the therapeutic potential of this specific scaffold, from its synthesis to its initial biological characterization.

Synthetic Strategies

The generation of a diverse chemical library is foundational to any drug discovery campaign. The proposed synthetic plan focuses on the robust construction of the core scaffold followed by systematic derivatization.

Synthesis of the Core Scaffold: (2-Bromobenzo[d]thiazol-6-yl)methanol

A plausible and efficient route to the core scaffold begins with a substituted aniline. The key transformation is the oxidative cyclization to form the benzothiazole ring.

Proposed Protocol:

  • Starting Material: Begin with 4-amino-3-bromobenzyl alcohol.

  • Thiocyanation: React the aniline with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in a suitable solvent like glacial acetic acid.[12]

  • Oxidative Cyclization: Introduce a halogenating agent, such as bromine (Br₂) in acetic acid, dropwise at a controlled temperature (typically below room temperature). This facilitates the electrophilic cyclization to form the 2-aminobenzothiazole ring.

  • Sandmeyer Reaction: Convert the newly formed 2-amino group to the 2-bromo group. This is achieved by treating the 2-aminobenzothiazole with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) to form the diazonium salt, followed by decomposition in the presence of a copper(I) bromide (CuBr) catalyst.

Derivatization Strategies

With the core scaffold in hand, two primary positions are available for creating a library of derivatives.

  • Modification at the 2-Position (Suzuki Coupling): The 2-bromo substituent is ideal for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups.[13][14][15]

  • Modification at the 6-Methanol Position (Esterification): The primary alcohol can be readily acylated with various carboxylic acids or acid chlorides to form a series of esters, which can alter the compound's pharmacokinetic profile.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization A 4-amino-3-bromobenzyl alcohol B 2-Amino-6-(hydroxymethyl)benzothiazole A->B KSCN, Br₂/AcOH C (2-Bromobenzo[d]thiazol-6-yl)methanol (Core Scaffold) B->C NaNO₂, HBr, CuBr D Suzuki Coupling (Derivatives at C2) C->D Ar-B(OH)₂, Pd(0) catalyst E Esterification (Derivatives at C6-methanol) C->E R-COOH, DCC F Library of Novel Derivatives D->F E->F

Caption: General workflow for synthesis and derivatization.

Preliminary Biological Evaluation

Based on the extensive literature on benzothiazole derivatives, the primary activities to investigate are anticancer and antimicrobial effects.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, acting through mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of crucial enzymes like kinases and topoisomerases.[3][5][16][17]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[11][18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (typically from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]

Many benzothiazoles exert their anticancer effects by inducing apoptosis (programmed cell death) via the intrinsic (mitochondrial) pathway.[2][17][20] This often involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[21]

G Compound Benzothiazole Derivative Mito Mitochondrion Bax ↑ Bcl-2 ↓ Compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Table 1: Hypothetical Anticancer Activity of (2-Bromobenzo[d]thiazol-6-yl)methanol Derivatives

Compound ID R Group (at C2-Aryl) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. HepG2 (Liver)
Core -Br >100 >100 >100
Deriv-01 4-Fluorophenyl 4.8 9.2 7.5
Deriv-02 4-Methoxyphenyl 5.1 13.9 11.2
Deriv-03 3-Nitrophenyl 1.5 3.6 2.9
Doxorubicin (Standard) 0.52 0.85 0.60

Note: Data are hypothetical, based on typical values for active benzothiazole derivatives found in the literature.[16][18][20]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Benzothiazoles have demonstrated significant potential, inhibiting essential bacterial enzymes that are absent in humans, such as dihydropteroate synthase (DHPS) or DNA gyrase.[4][6][9]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Table 2: Hypothetical Antimicrobial Activity of (2-Bromobenzo[d]thiazol-6-yl)methanol Derivatives

Compound ID R Group (at C2-Aryl) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Deriv-01 4-Fluorophenyl 16 32
Deriv-02 4-Methoxyphenyl 32 64
Deriv-03 3-Nitrophenyl 8 16
Ciprofloxacin (Standard) 1 0.5

Note: Data are hypothetical, based on typical values for active benzothiazole derivatives found in the literature.[4][22]

Enzyme Inhibition

The benzothiazole scaffold is a versatile inhibitor of various enzymes critical to disease pathology.[23] Targets include carbonic anhydrases (implicated in cancer), various kinases, and microbial enzymes like urease.[13][16][24]

This protocol provides a general workflow for assessing enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution, a solution of the target enzyme, a solution of the substrate, and solutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction Rate (Spectrophotometry) C->D E Calculate % Inhibition vs. [Inhibitor] D->E F Determine IC₅₀ Value E->F

Caption: A generalized workflow for determining an IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

From the analysis of related benzothiazole series in the literature, we can postulate some initial SAR trends:

  • Aromatic Substituents at C2: Electron-withdrawing groups (e.g., nitro, halo) on the aryl ring attached at the 2-position often enhance both anticancer and antimicrobial activity.[7] This is likely due to modulation of the electronic properties of the entire molecule, improving target engagement.

  • Substitutions on the Benzene Ring: The introduction of substituents on the core benzene ring, such as fluorine or methoxy groups, can significantly impact potency and selectivity.[5][10] For instance, a fluorine at C-5 and a methoxy at C-6 have been shown to have synergistic antiproliferative effects.[10]

  • Derivatization of the C6-Methanol Group: Converting the alcohol to esters or ethers can improve cell permeability and bioavailability, which may translate to enhanced activity in cell-based assays.

Future Directions and Conclusion

The (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides the foundational workflows for synthesizing a focused library and performing essential preliminary biological screens. Positive hits from these initial assays, particularly those with low micromolar or high nanomolar IC₅₀ or MIC values, should be prioritized for further investigation.

Subsequent steps should include:

  • Secondary Screening: Assessing selectivity against normal human cell lines (e.g., MRC-5) to determine a therapeutic index.

  • Mechanism of Action Studies: For anticancer hits, performing assays like Annexin V/PI staining for apoptosis, cell cycle analysis by flow cytometry, and Western blotting to probe specific signaling pathways.[2][17]

  • Lead Optimization: Expanding the SAR by synthesizing additional analogues to improve potency and drug-like properties.

  • In Vivo Evaluation: Testing the most promising compounds in animal models of cancer or infection to evaluate their efficacy and safety profiles.

By following a systematic and logical progression from chemical synthesis to robust biological evaluation, the therapeutic potential of this novel class of benzothiazole derivatives can be thoroughly and efficiently explored.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Available from: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available from: [Link]

  • Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2025). Ovid. Available from: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2019). PubMed. Available from: [Link]

  • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available from: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Available from: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Available from: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis. Available from: [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018). Taylor & Francis. Available from: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC. Available from: [Link]

  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (2024). BPAS Journals. Available from: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. Available from: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available from: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (n.d.). RSC Publishing. Available from: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC. Available from: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. (2017). Russian Journal of Bakhtin Studies. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. (n.d.). PMC. Available from: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). PMC. Available from: [Link]

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2026). ResearchGate. Available from: [Link]

  • Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Available from: [Link]

  • (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). ResearchGate. Available from: [Link]

  • View of Synthesis and Biological Evaluation of 1-(6-bromobenzo [d]thiazol-2-yl)-2-(disubstituted methylene) hydrazine derivatives. (n.d.). ijcps.com. Available from: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: (2-Bromobenzo[d]thiazol-6-yl)methanol is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including highly selective CSF1R inhibitors (e.g., IACS-9439) for immuno-oncology[1] and potent DNA gyrase inhibitors targeting ESKAPE pathogens[2].

Strategic Pathway and Mechanistic Rationale

The synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol from commercially available ethyl 4-aminobenzoate (benzocaine) is achieved through a highly efficient, three-stage linear sequence.

  • Hugerschoff Benzothiazole Synthesis: The initial phase constructs the benzothiazole core via the thiocyanation of the aniline derivative, followed by an oxidative cyclization driven by bromine[3].

  • Non-Aqueous Sandmeyer Bromination: The 2-amino group is subsequently converted to a bromide. Utilizing non-aqueous conditions (tert-butyl nitrite and copper(II) bromide in acetonitrile) prevents the formation of phenolic byproducts, ensuring a high-yielding halide substitution[4].

  • Controlled Ester Reduction: The final phase employs Diisobutylaluminum hydride (DIBAL-H) to selectively reduce the ethyl ester to a primary alcohol without promoting the reductive debromination of the sensitive 2-bromo position[5].

G N1 Ethyl 4-aminobenzoate (Benzocaine) N2 Ethyl 2-aminobenzo[d]thiazole -6-carboxylate N1->N2 KSCN, Br2 AcOH, 19 °C to RT N3 Ethyl 2-bromobenzo[d]thiazole -6-carboxylate N2->N3 t-BuONO, CuBr2 CH3CN, RT N4 (2-Bromobenzo[d]thiazol -6-yl)methanol N3->N4 DIBAL-H THF, 0 °C to RT

Three-stage synthetic workflow for (2-Bromobenzo[d]thiazol-6-yl)methanol.

Experimental Methodologies

Phase 1: Synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

Objective: Construct the 2-aminobenzothiazole bicycle via oxidative cyclization.

Causality & Insights: Acetic acid serves as both the solvent and an acidic medium to facilitate the electrophilic aromatic substitution of the thiocyanate group. The slow addition of bromine is critical to control the exothermic oxidative cyclization and prevent over-bromination of the aromatic ring[3].

Protocol:

  • Dissolve ethyl 4-aminobenzoate (4.9 g, 30.0 mmol) and potassium thiocyanate (11.6 g, 120.0 mmol) in glacial acetic acid (180 mL) under constant stirring.

  • Prepare a solution of bromine (1.5 mL, 30.0 mmol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the reaction mixture, maintaining the internal temperature at approximately 19 °C. Control the titration to complete within 20 minutes[3].

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Pour the reaction mixture slowly into distilled water (100 mL) and stir for 10 minutes.

  • Neutralize the mixture by dropwise addition of ammonium hydroxide (NH₄OH) until the pH reaches ~8, precipitating the product.

  • Filter the resulting yellow solid, wash sequentially with water, and dry under vacuum.

Quantitative Data Summary:

Reagent MW ( g/mol ) Equivalents Amount Role
Ethyl 4-aminobenzoate 165.19 1.0 eq 4.9 g (30 mmol) Starting Material
Potassium thiocyanate 97.18 4.0 eq 11.6 g (120 mmol) Thiocyanate Source
Bromine 159.80 1.0 eq 1.5 mL (30 mmol) Oxidant

| Product Yield | 222.26 | - | ~6.7 g (Quant.) | Intermediate 1 |

Phase 2: Synthesis of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

Objective: Convert the primary amine to a bromide via a modified Sandmeyer reaction.

Causality & Insights: Traditional aqueous Sandmeyer conditions (NaNO₂/HCl/CuBr) often lead to competitive hydrolysis, yielding the 2-hydroxybenzothiazole byproduct. Using tert-butyl nitrite in anhydrous acetonitrile generates the diazonium species in situ, which is immediately trapped by the soluble CuBr₂, ensuring excellent chemoselectivity and high yields[4][6].

Protocol:

  • Suspend copper(II) bromide (6.0 g, 27.0 mmol) and tert-butyl nitrite (4.5 mL, 37.5 mmol) in anhydrous acetonitrile (100 mL) at room temperature[6].

  • In a separate flask, dissolve ethyl 2-aminobenzo[d]thiazole-6-carboxylate (5.0 g, 22.5 mmol) in anhydrous acetonitrile (50 mL).

  • Add the amine solution to the CuBr₂/t-BuONO suspension. Stir the resulting mixture at room temperature for 1 hour.

  • Quench the reaction by adding 1N HCl aqueous solution (300 mL).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 × 200 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography using CH₂Cl₂/hexanes (4:1, v/v) to afford the product as a white solid[6].

Quantitative Data Summary:

Reagent MW ( g/mol ) Equivalents Amount Role
Intermediate 1 222.26 1.0 eq 5.0 g (22.5 mmol) Starting Material
tert-Butyl nitrite 103.12 1.67 eq 4.5 mL (37.5 mmol) Diazotizing Agent
Copper(II) bromide 223.35 1.2 eq 6.0 g (27.0 mmol) Bromide Source

| Product Yield | 286.15 | - | 6.2 g (96%) | Intermediate 2 |

Phase 3: Synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol

Objective: Selectively reduce the ethyl ester to a primary alcohol.

Causality & Insights: DIBAL-H is selected as the reducing agent. While DIBAL-H is typically used for ester-to-aldehyde reductions at -78 °C, utilizing an excess (2.5 eq) at 0 °C to room temperature efficiently drives the reduction all the way to the primary alcohol without compromising the aryl bromide bond, which might be susceptible to cleavage if harsher reducing agents (like LiAlH₄ at elevated temperatures) were employed[1][5].

Protocol:

  • Dissolve ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1.2 g, 4.2 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) and cool the solution to 0 °C under an inert atmosphere (Nitrogen/Argon)[5].

  • Slowly add DIBAL-H (10.5 mL of a 1 M solution in toluene, 10.5 mmol) dropwise to maintain the internal temperature.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours[5].

  • Carefully quench the reaction by the slow addition of water (15 mL) (Note: Fleser's salt method or Rochelle's salt can also be used to mitigate aluminum emulsion formation).

  • Filter the resulting suspension through a pad of Celite to remove aluminum salts, washing the cake with ethyl acetate (EtOAc).

  • Extract the filtrate with EtOAc (3 × 30 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify via flash chromatography if necessary to yield the final white solid[7].

Quantitative Data Summary:

Reagent MW ( g/mol ) Equivalents Amount Role
Intermediate 2 286.15 1.0 eq 1.2 g (4.2 mmol) Starting Material
DIBAL-H (1M in Toluene) 142.22 2.5 eq 10.5 mL (10.5 mmol) Reducing Agent

| Product Yield | 244.11 | - | ~0.82 g (80%) | Final Target |

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. Journal of Medicinal Chemistry, ACS Publications.1[1]

  • Ethyl 2-bromo-6-benzothiazolecarboxylate (CAS 99073-88-8) Synthesis and Analytical Data. Ambeed. 6[6][7]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, PMC/NIH. 2[2]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, MDPI.4[4]

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 50850-93-6) Synthesis Route. ChemicalBook. 3[3]

Sources

Suzuki-Miyaura cross-coupling reaction conditions for (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in modern pharmaceutical development. However, functionalizing (2-Bromobenzo[d]thiazol-6-yl)methanol presents a unique set of chemoselective and catalytic challenges.

The benzothiazole core is highly electron-deficient at the C2 position, making the C-Br bond exceptionally reactive toward oxidative addition by Palladium(0). While this rapid oxidative addition is advantageous, it introduces competing side reactions. The C2 position is highly susceptible to nucleophilic attack (e.g., by hydroxide ions if strong aqueous bases are used), leading to protodehalogenation or degradation of the heterocyclic core [1]. Furthermore, the endocyclic nitrogen and sulfur atoms are potent Lewis bases that can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle [2].

The presence of the primary alcohol at the 6-position (-CH₂OH) adds another layer of complexity. While generally well-tolerated in cross-coupling, the use of excessively strong bases (such as KOtBu or NaH) can lead to deprotonation of the hydroxyl group, causing substrate precipitation or promoting unwanted alkoxide-driven side reactions. Therefore, the selection of the catalyst, ligand, and base must be precisely calibrated to balance reactivity and chemotolerance [3].

Reaction Optimization & Causality Data

To overcome catalyst poisoning and prevent base-catalyzed degradation, a systematic evaluation of reaction conditions is required. The quantitative data below summarizes the optimization landscape for coupling (2-Bromobenzo[d]thiazol-6-yl)methanol with standard arylboronic acids.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
1Pd(PPh₃)₄K₂CO₃THF / H₂O (4:1)6545%Suboptimal: Monodentate PPh₃ allows substrate heteroatoms to displace ligands, leading to catalyst poisoning and palladium black precipitation.
2Pd(OAc)₂ / PPh₃K₃PO₄Toluene / H₂O (4:1)9052%Marginal Improvement: Higher temperature aids transmetalation, but catalyst deactivation remains a primary failure mode.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 88% Optimal: The bidentate dppf ligand enforces a cis-geometry, accelerating reductive elimination and sterically blocking heteroatom coordination [1].
4XPhos Pd G2K₃PO₄1,4-Dioxane / H₂O (4:1)9092%Highly Efficient: Bulky biaryl phosphine ligand promotes rapid oxidative addition and prevents catalyst poisoning, ideal for sterically hindered boronic acids [2].

Note: Yields are based on isolated product after silica gel chromatography. Optimization data synthesized from established heteroaryl coupling protocols.

Workflow & Mechanistic Logic

The following diagram illustrates the catalytic cycle and the logical flow of the reaction, highlighting where specific reagents exert their influence to drive the reaction forward.

G Substrate Substrate (2-Bromobenzo[d]thiazol-6-yl)methanol OxAdd Oxidative Addition Pd(II) Intermediate Substrate->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L_n Pd0->OxAdd Insertion into C-Br TransMet Transmetalation Boronic Acid + Base OxAdd->TransMet Base-assisted RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Rate-limiting RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Catalytic cycle and workflow logic for Suzuki-Miyaura coupling of 2-bromobenzothiazole derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes specific physical or analytical observations that confirm the reaction is proceeding correctly, ensuring high trustworthiness and reproducibility.

Reagents and Materials
  • (2-Bromobenzo[d]thiazol-6-yl)methanol: 1.0 equivalent (Substrate)

  • Arylboronic Acid: 1.2 equivalents (Coupling partner)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equivalents (Catalyst)

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (Base)

  • 1,4-Dioxane / Deionized Water: 4:1 v/v ratio (Solvent system)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge a flame-dried Schlenk flask or sealed reaction vial with (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 eq) and the arylboronic acid (1.2 eq).

  • Add 1,4-Dioxane to achieve a substrate concentration of 0.2 M.

  • Add a 2.0 M aqueous solution of K₂CO₃ (yielding a final Dioxane:Water ratio of 4:1).

  • Validation Checkpoint 1: The mixture will appear as a turbid, heterogeneous suspension.

  • Sparge the mixture with dry Nitrogen or Argon gas for exactly 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

Step 2: Catalyst Introduction & Heating

  • Briefly open the system under a positive pressure of inert gas and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Seal the vessel and heat the mixture to 90 °C using an oil bath or heating block.

  • Validation Checkpoint 2: Within 10–15 minutes of reaching 90 °C, the suspension should transition into a deep red or dark brown homogeneous solution. This color change is the visual confirmation of the active Pd(0) species entering the catalytic cycle.

Step 3: Reaction Monitoring

  • Stir the reaction at 90 °C for 4 to 8 hours.

  • Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS.

  • Validation Checkpoint 3 (TLC): The starting material (Rf ≈ 0.4) should completely disappear. A new spot (Rf ≈ 0.3) will appear, which typically exhibits bright blue fluorescence under 365 nm UV light due to the extended conjugation of the biaryl system.

  • Validation Checkpoint 4 (LC-MS): The mass spectrum must show the complete loss of the characteristic bromine isotope doublet (m/z 244/246 [M+H]⁺) and the appearance of the desired product mass.

Step 4: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and Deionized Water (1:1 ratio, equal to the reaction volume).

  • Validation Checkpoint 5: The biphasic mixture should separate cleanly. The aqueous layer will contain the inorganic salts and boronic acid byproducts, while the organic layer will retain the target compound and the catalyst ligands.

  • Extract the aqueous layer twice with EtOAc. Combine the organic layers and wash with brine to remove residual 1,4-Dioxane.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 60% EtOAc in Hexanes.

  • The product fractions can be identified by UV absorption (254 nm) and concentrated to yield the pure cross-coupled product.

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 2013. Validates the use of biphasic solvent systems and specific base selections to prevent heteroatom-induced catalyst poisoning in 2-bromobenzothiazole derivatives. URL:[Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 2016. Demonstrates the optimization of palladium catalysts and the necessity of elevated temperatures for efficient transmetalation in benzothiazole cross-couplings. URL:[Link]

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. Journal of Medicinal Chemistry, 2020. Details the synthesis and utilization of (2-Bromobenzo[d]thiazol-6-yl)methanol as a critical intermediate in advanced pharmaceutical development. URL:[Link]

use of (2-Bromobenzo[d]thiazol-6-yl)methanol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (2-Bromobenzo[d]thiazol-6-yl)methanol in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. (2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7) represents a highly privileged, orthogonal scaffold. The benzothiazole core is a recognized pharmacophore known for its robust hydrogen-bonding capabilities and π -stacking interactions within kinase hinge regions and receptor binding pockets.

As a Senior Application Scientist, I emphasize this molecule's value not just for its core, but for its programmable reactivity:

  • The C2-Bromo Handle: The electron-deficient nature of the benzothiazole ring (driven by the imine nitrogen) highly activates the C2 position. This makes the bromide an exceptional leaving group for both transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and room-temperature Nucleophilic Aromatic Substitution (S N​ Ar)[1].

  • The C6-Hydroxymethyl Handle: This primary alcohol serves as an orthogonal vector for diversification. It can be oxidized to an aldehyde for reductive aminations, converted to a mesylate for alkylations, or directly utilized in etherification to attach solvent-exposed solubilizing groups or hinge-binding motifs [1].

Mechanistic Pathways & Synthetic Versatility

To effectively utilize this building block, one must understand the causality of its reactivity. The orthogonality of the C2 and C6 positions allows for sequential, chemoselective functionalization without the need for excessive protecting group manipulations.

G Core (2-Bromobenzo[d]thiazol-6-yl)methanol SNAr Nucleophilic Substitution (SNAr) (e.g., Amines, Thiolates) Core->SNAr C2-Bromo CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->CrossCoupling C2-Bromo Oxidation Oxidation to Aldehyde/Acid (MnO2, Swern) Core->Oxidation C6-Hydroxymethyl Etherification O-Alkylation / Mitsunobu (Ether Linkages) Core->Etherification C6-Hydroxymethyl

Caption: Orthogonal structural diversification pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Field-Proven Application: CSF1R Inhibitor Discovery

A premier example of this building block in action is the discovery of IACS-9439 , a highly selective, orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), developed for immuno-oncology applications [1]. Tumor-associated macrophages (TAMs) rely on CSF1R signaling; inhibiting this pathway promotes macrophage polarization toward the tumor-suppressive M1 phenotype.

In the synthesis of IACS-9439 analogs, researchers utilized (2-bromobenzo[d]thiazol-6-yl)methanol to construct a two-atom linker between the benzothiazole core and a hinge-binding pyridine, while exploiting the C2 position to probe the deep pocket of the kinase [1].

G Start Ethyl 2-bromobenzo[d] thiazole-6-carboxylate Reduction DIBAL-H Reduction (0 °C to rt) Start->Reduction BuildingBlock (2-Bromobenzo[d]thiazol- 6-yl)methanol Reduction->BuildingBlock SNAr SNAr with CH3SNa (DMF, rt) BuildingBlock->SNAr Intermediate 2-(Methylthio)benzo[d] thiazol-6-yl)methanol SNAr->Intermediate Lead CSF1R Inhibitor (IACS-9439 Analogs) Intermediate->Lead

Caption: Synthetic workflow for CSF1R inhibitor analogs utilizing the benzothiazole building block.

Self-Validating Experimental Protocols

The following protocols are engineered for high fidelity, detailing not just the operational steps, but the chemical causality behind each parameter.

Protocol A: Synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol via Controlled Reduction

Causality Note: Reducing an ester in the presence of an aryl bromide and a sensitive heteroaromatic ring requires precision. Harsh reductants like LiAlH 4​ risk hydrodehalogenation (loss of the bromine atom) or ring-opening of the benzothiazole. DIBAL-H is selected because its electrophilic aluminum center allows for highly controlled, non-destructive reduction at low temperatures [1].

Materials:

  • Ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H, 1 M in toluene, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1.2 g, 4.2 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Critical: Maintaining 0 °C prevents over-reduction and protects the C2-bromide.

  • Reagent Addition: Add DIBAL-H (10.5 mL, 10.5 mmol) dropwise via a syringe pump over 15 minutes to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 4 hours.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water (15 mL) or a saturated Rochelle salt solution to break down the aluminum emulsion. Filter the resulting suspension through a pad of Celite.

  • Isolation: Extract the filtrate with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the pure alcohol.

Protocol B: Chemoselective S N​ Ar at the C2 Position

Causality Note: The C2-bromo group is highly electrophilic due to the adjacent imine nitrogen ( σ -electron withdrawal and resonance stabilization of the Meisenheimer complex). This allows for S N​ Ar with strong nucleophiles (like thiolates) at room temperature, completely bypassing the need for palladium catalysis and leaving the C6-hydroxyl group untouched [1].

Materials:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 equiv)

  • Sodium methanethiolate (CH 3​ SNa, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Initiation: In a flame-dried flask, dissolve (2-bromobenzo[d]thiazol-6-yl)methanol (1.0 g, 4.0 mmol) in anhydrous DMF (15 mL).

  • Nucleophile Addition: Add solid sodium methanethiolate (560 mg, 8.0 mmol) in one portion. Note: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the thiolate anion by leaving it unsolvated.

  • Reaction: Stir the mixture at room temperature for 16 hours. The high reactivity of the C2 position eliminates the need for heating.

  • Workup: Dilute the reaction mixture with deionized water (50 mL) to precipitate the product or partition it. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over MgSO 4​ , and concentrate. The resulting 2-(methylthio)benzo[d]thiazol-6-yl)methanol can be used directly in subsequent etherification steps.

Quantitative Data & Reaction Parameters

The table below summarizes the reaction conditions and typical quantitative outcomes when utilizing this building block across different diversification strategies, validating its robustness in library synthesis.

Reaction TypeReagents / CatalystSolvent & TempTarget FunctionalizationTypical YieldFunctional Group Tolerance
Reduction DIBAL-H (2.5 eq)THF, 0 °C to rtC6-Ester Alcohol85 - 95%Preserves C2-Bromide
S N​ Ar (Thiolate) CH 3​ SNa (2.0 eq)DMF, rtC2-Bromo Thioether80 - 90%Preserves C6-Alcohol
S N​ Ar (Amine) Primary Amine, DIPEANMP, 80 °CC2-Bromo Amine70 - 85%Preserves C6-Alcohol
Suzuki Coupling Ar-B(OH) 2​ , Pd(dppf)Cl 2​ Dioxane/H 2​ O, 90 °CC2-Bromo Aryl65 - 80%Preserves C6-Alcohol
Etherification Ar-OH, PPh 3​ , DIADTHF, 0 °C to rtC6-Alcohol Ether60 - 75%Preserves C2-Bromide

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles The Journal of Organic Chemistry, 2022. URL:[Link]

nucleophilic aromatic substitution (SNAr) at the C2 position of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of (2-Bromobenzo[d]thiazol-6-yl)methanol

Strategic Overview

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and PET imaging agents. Functionalization at the C2 position is a critical step in the synthetic elaboration of these bioactive molecules.

(2-Bromobenzo[d]thiazol-6-yl)methanol is a highly versatile building block that presents a unique chemoselectivity challenge. The C2 position is primed for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine-like nitrogen and sulfur atoms. However, the unprotected C6-hydroxymethyl group can potentially act as a competing nucleophile if harshly basic conditions are employed. This technical guide details robust, field-proven protocols for the chemoselective SNAr of (2-Bromobenzo[d]thiazol-6-yl)methanol with nitrogen and sulfur nucleophiles, ensuring high yields without the need for transient alcohol protection strategies[1][2].

Mechanistic Framework & Causality

The SNAr reaction at the benzothiazole C2 position does not proceed via a concerted mechanism; rather, it follows a stepwise addition-elimination pathway controlled by electronic parameters.

  • Addition (Rate-Determining Step): The nucleophile attacks the highly electrophilic C2 carbon. The electron density is pushed onto the endocyclic nitrogen, forming a stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The lone pair from the nitrogen pushes back, expelling the bromide ion—an excellent leaving group—and restoring the aromaticity of the fused bicyclic system.

Causality of Chemoselectivity: The pKa of the C6 primary alcohol is approximately 15.5. By utilizing mild organic bases (such as DIPEA) for amination or pre-formed soft nucleophiles (such as sodium methanethiolate) for thiolation, the alcohol remains protonated and unreactive. If stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) were used, the alcohol would deprotonate, leading to competitive intramolecular or intermolecular etherification[1].

Reaction Workflow & Mechanistic Pathway

SNAr_Workflow Start Start: (2-Bromobenzo[d]thiazol-6-yl)methanol Nuc_Select Nucleophile Selection (Amines, Thiols) Start->Nuc_Select Cond_Amine Amine Protocol (DIPEA, 75 °C, 3 h) Nuc_Select->Cond_Amine N-Nucleophile Cond_Thiol Thiol Protocol (NaSMe, DMF, RT, 16 h) Nuc_Select->Cond_Thiol S-Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Cond_Amine->Meisenheimer Cond_Thiol->Meisenheimer Elimination Bromide Elimination (Rearomatization) Meisenheimer->Elimination Product C2-Substituted Product (Chemoselective, High Yield) Elimination->Product

Workflow and mechanistic pathway for SNAr at the C2 position.

Experimental Protocols

Protocol A: C2-Amination with Cyclic Amines

This protocol is optimized for secondary amines (e.g., morpholine, azetidine derivatives), leveraging mild heating and a non-nucleophilic base to drive the reaction while preserving the C6-hydroxymethyl group[1].

Materials:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 equiv)

  • Cyclic amine (e.g., morpholine) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or neat (if the amine is liquid and used in large excess)

Step-by-Step Procedure:

  • Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromobenzo[d]thiazol-6-yl)methanol in MeCN to achieve a 0.2 M concentration.

  • Reagent Addition: Add the cyclic amine followed by DIPEA.

    • Causality: The stoichiometric generation of hydrobromic acid (HBr) during amination necessitates an acid scavenger. DIPEA is selected to prevent the amine nucleophile from being protonated and deactivated, without being strong enough to deprotonate the C6-alcohol.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C in an oil bath for 3 hours[1].

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with deionized water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DIPEA and unreacted amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate).

Protocol B: C2-Thiolation with Sodium Methanethiolate

Thiolates are exceptionally soft and potent nucleophiles, allowing the SNAr to proceed smoothly at room temperature. This specific methodology was utilized in the discovery of the potent CSF1R inhibitor IACS-9439[2].

Materials:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 equiv, e.g., 1.0 g, 4.0 mmol)

  • Sodium methanethiolate (CH₃SNa) (2.0 equiv, e.g., 560 mg, 8.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Initiation: Charge a flask with (2-Bromobenzo[d]thiazol-6-yl)methanol and DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add CH₃SNa in one portion.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation, leaving the thiolate anion highly "naked" and reactive. Because the thiolate is a powerful nucleophile but a relatively weak base, it selectively attacks the C2 electrophilic center without deprotonating the C6-alcohol[2].

  • Reaction: Stir the mixture at room temperature (approx. 20-25 °C) for 16 hours[2].

  • Workup: Dilute the reaction mixture with water (approx. 50 mL) to precipitate the product, or extract with EtOAc (3 × 30 mL) if the product remains in solution.

  • Purification: Wash the combined organic layers with brine (crucial for removing residual DMF), dry over MgSO₄, filter, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized parameters for chemoselective C2-substitution based on the nucleophile class.

Reaction TypeNucleophileBase / AdditiveSolventTemperatureTimeTypical Yield
Amination Morpholine / AzetidinesDIPEA (2.5 eq)MeCN75 °C3 h74 – 77%
Thiolation Sodium methanethiolateNone (Pre-formed salt)DMF20-25 °C16 h> 80%

Analytical Validation & Troubleshooting

To ensure protocol fidelity and establish a self-validating system, analysts must track the reaction through orthogonal techniques:

  • Mass Spectrometry (LC-MS): The displacement of the heavy bromine atom (atomic weight 79.9) results in a distinct mass shift. Crucially, the characteristic 1:1 isotopic doublet of the brominated starting material (M, M+2) will disappear entirely, confirming complete C-Br bond cleavage.

  • ¹H NMR Spectroscopy: The integrity of the C6-hydroxymethyl group is confirmed by the persistence of the -CH₂- singlet (or doublet, if coupled to the hydroxyl proton) near 4.6–4.8 ppm. If this signal shifts significantly downfield, unwanted O-alkylation or esterification has occurred.

  • ¹³C NMR Spectroscopy: The C2 carbon of the starting 2-bromobenzothiazole typically resonates around 135-140 ppm. Upon substitution with an amine, this peak will shift significantly downfield to ~165-170 ppm, reflecting the strong electron-donating resonance effect of the newly installed exocyclic nitrogen.

Sources

Buchwald-Hartwig amination protocols using (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of (2-Bromobenzo[d]thiazol-6-yl)methanol

Overview & Mechanistic Rationale

(2-Bromobenzo[d]thiazol-6-yl)methanol is a highly valuable building block in medicinal chemistry, featuring a reactive 2-bromo heteroaryl core and a 6-hydroxymethyl group. Coupling this substrate with amines via the palladium-catalyzed Buchwald-Hartwig amination[1] presents two distinct mechanistic challenges that require precise reaction engineering:

  • Heteroatom Coordination : The nitrogen and sulfur atoms of the benzothiazole ring can coordinate to the palladium center, potentially sequestering the catalyst in an inactive state or forming unreactive Pd dimers[2].

  • Chemoselectivity (C-N vs. C-O Bond Formation) : The presence of a free primary alcohol (-CH2OH) introduces the risk of competitive O-arylation. If the reaction conditions are not carefully controlled, alkoxide-induced catalyst poisoning or ether formation will outcompete the desired amination[3].

To establish a self-validating and robust protocol, the causality behind the selection of the catalyst, ligand, and base must be strictly understood.

Catalyst & Ligand Selection The oxidative addition of 2-bromobenzothiazoles to Pd(0) is generally facile due to the electron-deficient nature of the heteroaryl ring. However, the subsequent reductive elimination can be sluggish. Employing a bulky, electron-rich biaryl monophosphine ligand such as BrettPhos (for primary amines) or RuPhos (for secondary amines) accelerates reductive elimination and provides steric shielding against off-target heteroatom coordination[2]. We recommend using preformed Pd pre-catalysts (e.g., RuPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species under mild conditions, bypassing the need for the amine to reduce Pd(II) to Pd(0)[2].

Base Selection: The Key to Chemoselectivity In standard Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are typically used[4]. However, NaOtBu will readily deprotonate the primary alcohol of (2-Bromobenzo[d]thiazol-6-yl)methanol, forming an alkoxide that can outcompete the amine for Pd coordination. To achieve strict N-arylation, a weaker, insoluble inorganic base such as Cesium Carbonate (Cs2CO3) is mandatory[3]. Cs2CO3 is not strong enough to deprotonate the free alcohol in the bulk solvent but is perfectly capable of deprotonating the amine after it has coordinated to the highly electrophilic Pd(II) center (which dramatically lowers the amine's pKa).

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the coupling of (2-Bromobenzo[d]thiazol-6-yl)methanol with a model secondary amine (morpholine, 1.2 equiv) at 90 °C in 1,4-Dioxane.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv)Chemoselectivity (N:O)Yield (%)
1Pd2(dba)3 (2%)BINAP (4%)NaOtBu (1.5)1 : 415% (N-product)
2Pd(OAc)2 (2%)Xantphos (4%)K2CO3 (2.0)>99 : 145% (Incomplete)
3 RuPhos Pd G3 (2%) RuPhos (2%) Cs2CO3 (2.0) >99 : 1 92%
4BrettPhos Pd G3 (2%)BrettPhos (2%)Cs2CO3 (2.0)>99 : 188% (Primary amines)*

*Note: BrettPhos is optimized specifically for primary amines to prevent undesired bis-arylation[2].

Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromobenzothiazole) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido Chemoselective Step: Cs2CO3 prevents alkoxide formation RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Aminated Benzothiazole (Intact -CH2OH) RedElim->Product

Catalytic cycle of the chemoselective Buchwald-Hartwig amination highlighting base causality.

Workflow Step1 1. Preparation Charge Schlenk tube: Substrate, Amine, Pd-cat, Ligand, Cs2CO3 Step2 2. Degassing Evacuate & backfill with Argon (3x) Step1->Step2 Step3 3. Solvent Addition Add anhydrous 1,4-Dioxane under Ar Step2->Step3 Step4 4. Reaction Heat at 90 °C for 12-16 h Step3->Step4 Step5 5. Workup Filter through Celite, concentrate & purify Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Experimental Protocol

Model Reaction: Coupling of (2-Bromobenzo[d]thiazol-6-yl)methanol with a secondary amine (e.g., morpholine).

Materials & Reagents:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs2CO3), anhydrous, finely milled (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure:

  • Preparation of the Reaction Vessel : Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon[5].

  • Charging Solid Reagents : Add (2-Bromobenzo[d]thiazol-6-yl)methanol (244 mg, 1.0 mmol), RuPhos Pd G3 (16.7 mg, 2 mol%), RuPhos (9.3 mg, 2 mol%), and Cs2CO3 (651 mg, 2.0 equiv) to the Schlenk tube.

  • Degassing : Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Causality: Oxygen leads to rapid oxidation of the electron-rich phosphine ligand and irreversible Pd(0) deactivation.

  • Addition of Liquids : Using a dry syringe, inject anhydrous 1,4-Dioxane (5.0 mL) and the amine (1.2 mmol) through the septum. (Note: If the amine is a solid, add it during Step 2).

  • Reaction Execution : Replace the septum with a Teflon screwcap under a positive flow of Argon. Seal tightly. Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) for 12–16 hours. Causality: Vigorous stirring is strictly required due to the heterogeneous nature of the insoluble Cs2CO3 base.

  • Reaction Monitoring (Self-Validation) : Cool the mixture to room temperature. Sample 10 µL, dilute with LC-MS grade acetonitrile, and analyze via LC-MS to confirm complete consumption of the aryl bromide and verify the absence of O-arylated byproducts.

  • Workup : Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black[5]. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure.

  • Isolation : Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure chemoselectively aminated benzothiazole product.

References[1] Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation.https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[5] General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. http://www.chemspider.com/[3] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/jacs.4c03889[2] Buchwald-Hartwig Amination. Chemistry LibreTexts. https://chem.libretexts.org/[4] Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor / Advanced Synthesis & Catalysis.https://onlinelibrary.wiley.com/doi/10.1002/adsc.200600132

Sources

Application Note: Selective Halogenation of (2-Bromobenzo[d]thiazol-6-yl)methanol for Advanced Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, sphingosine-1-phosphate-1 (S1P1) receptor agonists, and colony-stimulating factor 1 receptor (CSF1R) inhibitors[1],[2]. Specifically, (2-bromobenzo[d]thiazol-6-yl)methanol serves as a highly versatile bifunctional building block.

The strategic value of this intermediate lies in its dual reactivity:

  • The 2-Bromo Substituent: Acts as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution ( SN​Ar ) with strong nucleophiles like amines or thiolates[1].

  • The 6-Hydroxymethyl Group: Can be converted into a highly reactive heterobenzylic alkyl halide, serving as a potent electrophile for SN​2 alkylation of target pharmacophores.

A critical challenge in this transformation is achieving chemoselective halogenation of the primary alcohol without displacing or degrading the 2-bromo group. Because the 2-position of the benzothiazole ring is highly electron-deficient, it is theoretically susceptible to SN​Ar . However, halide ions ( Cl− , Br− , I− ) are weak nucleophiles. By carefully selecting mild, near-room-temperature conditions, the primary alcohol can be quantitatively converted to the corresponding chloride, bromide, or iodide while leaving the 2-bromo moiety completely intact.

Mechanistic Rationale & Reagent Selection

To ensure self-validating and high-yielding protocols, the choice of halogenating agent must be tailored to the desired leaving group and the stability of downstream functional groups.

  • Chlorination via Thionyl Chloride ( SOCl2​ ): SOCl2​ is selected for its exceptional atom economy. The reaction proceeds via a chlorosulfite intermediate, which collapses to yield the alkyl chloride, releasing SO2​ and HCl as gaseous byproducts. This makes the downstream workup incredibly clean.

  • Bromination via the Appel Reaction ( CBr4​ / PPh3​ ): While Phosphorus Tribromide ( PBr3​ ) is a classic reagent, it generates highly acidic HBr . The Appel reaction is preferred in complex drug discovery workflows because it operates under mild, neutral conditions[3],[4]. The reaction is driven by the thermodynamically favorable formation of triphenylphosphine oxide ( Ph3​P=O ).

  • Iodination via Modified Appel Conditions ( I2​ / PPh3​ / Imidazole): Direct iodination of alcohols is notoriously difficult. The addition of imidazole is mechanistically critical: it acts as a base to scavenge HI and functions as a nucleophilic catalyst, forming a highly reactive imidazolium-phosphonium intermediate that rapidly activates the alcohol[5].

Reaction Parameters & Quantitative Data

The following table summarizes the optimized quantitative parameters for the divergent halogenation of (2-bromobenzo[d]thiazol-6-yl)methanol.

Target HalideReagent SystemEquivalentsSolventTemp ProfileTime (h)Typical YieldPrimary Byproducts
Chloride SOCl2​ 1.2DCM0 °C RT2.085–95% SO2​↑ , HCl↑
Bromide CBr4​ / PPh3​ 1.5 / 1.5DCM0 °C RT1.580–90% CHBr3​ , Ph3​P=O
Iodide I2​ / PPh3​ / Imidazole1.5 / 1.5 / 2.0DCM0 °C RT1.075–85% Ph3​P=O , Imidazole HI

Reaction Workflow Visualization

G SM (2-Bromobenzo[d]thiazol-6-yl)methanol (Primary Alcohol) Cl 6-(Chloromethyl)-2-bromobenzo[d]thiazole (Alkyl Chloride) SM->Cl SOCl2, DCM 0 °C to RT Br 6-(Bromomethyl)-2-bromobenzo[d]thiazole (Alkyl Bromide) SM->Br CBr4, PPh3, DCM 0 °C to RT I 6-(Iodomethyl)-2-bromobenzo[d]thiazole (Alkyl Iodide) SM->I I2, PPh3, Imidazole DCM, 0 °C to RT

Divergent halogenation pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol to alkyl halides.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-(Chloromethyl)-2-bromobenzo[d]thiazole
  • Preparation: Charge an oven-dried round-bottom flask with (2-bromobenzo[d]thiazol-6-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add Thionyl Chloride ( SOCl2​ , 1.2 eq) dropwise via syringe.

    • Causality: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate and safely manages the evolution of SO2​ and HCl gases.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3​ .

    • Causality: The basic quench neutralizes residual SOCl2​ and dissolved HCl , preventing acid-catalyzed degradation of the heterocycle during concentration.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to afford the alkyl chloride.

Protocol B: Synthesis of 6-(Bromomethyl)-2-bromobenzo[d]thiazole (Appel Conditions)
  • Preparation: In a dry flask, dissolve the starting alcohol (1.0 eq) and Carbon Tetrabromide ( CBr4​ , 1.5 eq) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.5 eq) portion-wise over 10 minutes.

    • Causality: PPh3​ reacts rapidly with CBr4​ to generate the active bromophosphonium species. Portion-wise addition mitigates the exotherm and prevents the formation of unwanted side products.

  • Propagation: Stir the mixture at room temperature for 1.5 hours.

  • Isolation: Do not perform an aqueous workup. Directly concentrate the reaction mixture onto silica gel under reduced pressure.

    • Causality: Avoiding aqueous workup prevents potential hydrolysis of the highly reactive benzylic bromide.

  • Purification: Purify via flash column chromatography (gradient: 100% Hexanes to 80:20 Hexanes/EtOAc). The non-polar bromide elutes quickly, leaving the highly polar Ph3​P=O byproduct on the column.

Protocol C: Synthesis of 6-(Iodomethyl)-2-bromobenzo[d]thiazole
  • Pre-activation Complex: In a dry flask shielded from light (wrap in aluminum foil), dissolve PPh3​ (1.5 eq) and Imidazole (2.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Iodine Addition: Add Iodine ( I2​ , 1.5 eq) portion-wise. Stir for 15 minutes at 0 °C.

    • Causality: Pre-forming the iodophosphonium-imidazole complex ensures complete activation of the iodine before introducing the substrate, maximizing atom efficiency.

  • Substrate Addition: Add a solution of (2-bromobenzo[d]thiazol-6-yl)methanol (1.0 eq) in a minimum volume of DCM dropwise to the activated complex.

  • Propagation: Stir at room temperature for 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any unreacted electrophilic I2​ to water-soluble iodide ( I− ), halting oxidative side reactions and removing the dark iodine color, which simplifies phase separation.

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , concentrate, and purify via short-pad silica gel chromatography.

Analytical Characterization & Handling Insights

  • Stability Warning: Heterobenzylic halides (especially the bromide and iodide) are potent alkylating agents. They are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture and can degrade photolytically.

  • Best Practice: It is highly recommended to use the isolated 6-(halomethyl)-2-bromobenzo[d]thiazole immediately in the subsequent synthetic step (e.g., SN​2 displacement with a primary amine or phenol) rather than storing it long-term. If storage is unavoidable, store neat at -20 °C under an argon atmosphere, strictly protected from light.

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

how to improve overall synthesis yield of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol. It addresses common challenges and offers troubleshooting strategies to improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (2-Bromobenzo[d]thiazol-6-yl)methanol and what are their potential drawbacks?

There are two primary retrosynthetic approaches to this target molecule. Each route presents distinct challenges that can impact the overall yield.

  • Route A: Late-Stage Bromination. This strategy involves the synthesis of the benzothiazole core first, followed by bromination and finally, modification of a functional group to the desired methanol. A common challenge with this approach is controlling the regioselectivity of the bromination, which can lead to a mixture of brominated isomers and over-bromination, resulting in di- or tri-substituted products.[1][2]

  • Route B: Early-Stage Bromination. This approach begins with a brominated aniline precursor, which is then used to construct the benzothiazole ring. A key challenge here is the potential for the bromo-substituent to interfere with the cyclization reaction, potentially leading to lower yields or the formation of side products.

Q2: My bromination step is giving low yields and multiple products. How can I improve selectivity for the desired 2-bromo isomer?

Achieving selective mono-bromination of the benzothiazole ring can be challenging due to the activating nature of the heterocyclic system.[1] Here are several strategies to improve selectivity:

  • Choice of Brominating Agent: Using a milder brominating agent is crucial. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it is less reactive and less likely to cause multiple substitutions.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the rate of further bromination.[3]

    • Solvent: The choice of solvent can influence the reaction's outcome. Less polar solvents may be used to enhance selectivity.[2]

    • Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is critical. Using a 1:1 molar ratio or slightly less of the brominating agent to the benzothiazole substrate is a good starting point.[2][3]

  • Gradual Addition: Adding the brominating agent dropwise or in portions over a period can help maintain a low concentration of the electrophile, thereby favoring mono-bromination.[3]

Q3: The reduction of the carboxylic acid or ester at the 6-position is sluggish and gives a low yield of the alcohol. What can I do?

The reduction of a carboxylic acid or ester on the benzothiazole ring to an alcohol can sometimes be challenging. Here are some troubleshooting tips:

  • Choice of Reducing Agent: For the reduction of a carboxylic acid, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often necessary. However, for esters, milder reducing agents like Sodium Borohydride (NaBH₄) in the presence of a Lewis acid or Diisobutylaluminium hydride (DIBAL-H) can be effective.

  • Activation of the Carboxylic Acid: If direct reduction is inefficient, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or a mixed anhydride, before reduction. Another effective method involves the in-situ formation of a hydroxybenzotriazole ester, which can then be readily reduced with sodium borohydride.

  • Reaction Conditions: Ensure anhydrous conditions, as many reducing agents react violently with water. The choice of solvent is also important; ethereal solvents like THF or diethyl ether are commonly used.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Formation of Dark, Tarry Byproducts During Benzothiazole Ring Formation.

Potential Cause: This often indicates the oxidation and polymerization of the 2-aminothiophenol starting material, a common side reaction that significantly lowers the yield.[4]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidative side reactions.

Problem 2: Incomplete Cyclization Leading to Benzothiazoline Intermediates.

Potential Cause: The reaction conditions may not be sufficient to drive the final aromatization step from the benzothiazoline intermediate to the benzothiazole product.[4]

Solutions:

  • Oxidizing Agent: The inclusion of a mild oxidizing agent can facilitate the dehydrogenation of the benzothiazoline to the benzothiazole. Air or oxygen can sometimes be sufficient, but other reagents like hydrogen peroxide can also be used.[5]

  • Extended Reaction Time or Increased Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature might be necessary to complete the cyclization and aromatization.

Problem 3: Low Yield Due to Dimerization.

Potential Cause: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric byproducts.[4]

Solutions:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.

  • Slow Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration and minimize dimerization.

Experimental Protocols

Protocol 1: Controlled Mono-bromination of a Benzothiazole Derivative

This protocol provides a general method for the selective mono-bromination of a benzothiazole precursor using N-Bromosuccinimide (NBS).

Materials:

  • Benzothiazole derivative

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator, optional)

Procedure:

  • Dissolve the benzothiazole derivative (1 equivalent) in CCl₄ or CH₃CN in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add NBS (1.05 equivalents) to the solution.

  • If necessary, add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.

  • Purify the product by column chromatography or recrystallization.[4]

Protocol 2: Reduction of a Benzothiazole Carboxylic Acid to an Alcohol

This protocol outlines a method for the reduction of a carboxylic acid functional group on the benzothiazole ring to a primary alcohol using an activated ester intermediate.

Materials:

  • Benzothiazole-6-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the benzothiazole-6-carboxylic acid (1 equivalent) in DCM.

  • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the active ester.

  • In a separate flask, prepare a solution of NaBH₄ (2 equivalents) in a mixture of THF and water.

  • Slowly add the solution of the activated benzothiazole ester to the NaBH₄ solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents for Benzothiazole Synthesis
Brominating AgentReactivitySelectivity for Mono-brominationHandling ConsiderationsReference
Elemental Bromine (Br₂)HighLower; prone to over-brominationCorrosive and hazardous; requires careful handling[1]
N-Bromosuccinimide (NBS)ModerateHigher; generally provides better controlSolid, easier to handle than liquid bromine[1]
Benzyltrimethylammonium tribromideMildGoodSolid, can be used under mild conditions[2]

Visualizations

Synthetic Pathway and Potential Pitfalls

The following diagram illustrates a general synthetic route to (2-Bromobenzo[d]thiazol-6-yl)methanol, highlighting key steps and potential side reactions to consider for yield optimization.

Synthesis_Pathway cluster_route_a Route A: Late-Stage Bromination cluster_route_b Route B: Early-Stage Bromination A1 Benzothiazole-6-carboxylic acid A2 2-Bromobenzothiazole-6-carboxylic acid A1->A2 Bromination (e.g., NBS) SideA Over-bromination (Di- and Tri-bromo products) A1->SideA A3 (2-Bromobenzo[d]thiazol-6-yl)methanol A2->A3 Reduction (e.g., LiAlH4) B1 4-Amino-3-bromobenzoic acid B2 2-Amino-5-bromo-thiophenol intermediate B1->B2 Thiocyanation/ Reduction B3 (2-Bromobenzo[d]thiazol-6-yl)methanol B2->B3 Cyclization & Reduction SideB Side reactions during cyclization B2->SideB

Caption: Synthetic routes to (2-Bromobenzo[d]thiazol-6-yl)methanol.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low yield issues in your synthesis.

Troubleshooting_Workflow Start Low Overall Yield CheckPurity Analyze crude product by NMR/LC-MS Start->CheckPurity SideProducts Significant side products observed? CheckPurity->SideProducts IncompleteReaction Starting material remaining? SideProducts->IncompleteReaction No OptimizeBromination Optimize bromination: - Milder reagent (NBS) - Lower temperature - Control stoichiometry SideProducts->OptimizeBromination Yes IncreaseTimeTemp Increase reaction time or temperature IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Consider purification losses IncompleteReaction->PurificationLoss No OptimizeReduction Optimize reduction: - Stronger reducing agent - Activate carboxylic acid OptimizeBromination->OptimizeReduction OptimizeCyclization Optimize cyclization: - Inert atmosphere - Check temperature/time OptimizeReduction->OptimizeCyclization

Caption: Troubleshooting workflow for low synthesis yield.

References

  • Benchchem. Preventing side reactions during the synthesis of benzothiazole derivatives. 4

  • Benchchem. Common side reactions in the synthesis of iodinated benzothiazoles. 3

  • Benchchem. Preventing over-bromination in benzothiazole synthesis. 1

  • Benchchem. Overcoming challenges in the bromination of benzothiazole-2-amines. 2

  • Guo, S. et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules 25, 1699 (2020). 5

  • Benchchem. Overcoming challenges in the bromination of benzothiazole-2-amines. 2

  • Organic Chemistry Portal. Synthesis of benzothiazoles. 6

  • Morales-Serna, J. A. et al. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis 43, 1375–1382 (2011).

Sources

troubleshooting low solubility of (2-Bromobenzo[d]thiazol-6-yl)methanol during catalytic coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for challenges related to the low solubility of (2-Bromobenzo[d]thiazol-6-yl)methanol during its use in catalytic coupling reactions. As your partner in research, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, but its rigid, heteroaromatic nature can often lead to poor solubility in common organic solvents, posing a significant hurdle for homogeneous catalysis. This guide provides a systematic approach to diagnosing and solving these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble getting my (2-Bromobenzo[d]thiazol-6-yl)methanol to dissolve for a Suzuki coupling. What is the first thing I should do?

Q2: I've found a solvent that dissolves my starting material at high temperatures, but the reaction is still sluggish or fails. What's the next step?

A2: This common issue often points to problems beyond simple solubility, including poor mixing in biphasic systems, catalyst deactivation, or suboptimal ligand/base choice for your specific substrate. Once you have a viable solvent, the next step is to optimize the reaction parameters. This includes screening different ligands, bases, and potentially using a co-solvent or a phase-transfer catalyst to improve the interaction between reagents in different phases.[1]

Q3: Can I use a mixture of solvents to improve solubility?

A3: Absolutely. Using a co-solvent is a powerful technique. For instance, in Suzuki couplings, a mixture of a primary organic solvent like dioxane or toluene with water is standard.[1] The water helps to dissolve the inorganic base, which is often crucial for the transmetalation step.[1] For other couplings, a mixture of a high-boiling point aprotic solvent (like DMF or NMP) with a less polar solvent (like toluene) can provide the necessary solvating power while maintaining a high reaction temperature.

Q4: How does the choice of base affect a reaction with a poorly soluble substrate?

A4: The base is critical and its effect is twofold. First, its own solubility matters. An insoluble inorganic base like K₃PO₄ will create a heterogeneous mixture, and the reaction will be limited by the surface area and mixing efficiency.[2] In such cases, vigorous stirring is essential. Second, the base strength can influence the catalytic cycle. For base-sensitive substrates, weaker bases like carbonates are preferred, though they may require higher temperatures.[2] For challenging couplings, strong, non-nucleophilic organic bases like DBU can sometimes be used in combination with inorganic bases to improve homogeneity.[2]

Troubleshooting Workflow for Low Solubility

This workflow provides a logical progression from initial problem identification to a rational solution.

G cluster_0 Phase 1: Diagnosis & Solubility Screening cluster_1 Phase 2: Reaction Optimization Based on Solubility Data cluster_2 Phase 3: Targeted Troubleshooting A Problem: Low Conversion/ Incomplete Reaction B Visual Inspection: Is the starting material (2-Bromobenzo[d]thiazol-6-yl)methanol fully dissolved? A->B C No -> Solubility Issue B->C No D Yes -> Other Issue (Catalyst, Ligand, Base) B->D Yes E Action: Perform Solvent Screen (See Protocol 1) C->E F Solvent Screen Results: Identify best solvent/co-solvent at operational temperature. G Scenario A: Soluble in a single aprotic solvent (e.g., Dioxane, Toluene, DMF) F->G H Scenario B: Requires a co-solvent (e.g., Dioxane/H2O) F->H I Scenario C: Still poorly soluble in all screened solvents F->I J Optimize Ligand & Base for homogeneous conditions. Increase Temperature. G->J K Optimize phase-transfer conditions. Consider a Phase-Transfer Catalyst (PTC). Ensure vigorous stirring. H->K L Re-evaluate reaction type. Consider alternative coupling partners or higher energy input (microwave). I->L

Caption: A systematic workflow for troubleshooting catalytic coupling reactions limited by substrate solubility.

Solubility Profile: Guiding Principles

While specific data for (2-Bromobenzo[d]thiazol-6-yl)methanol is scarce, we can infer its likely behavior from structurally similar bromobenzothiazoles.[1][3] The molecule possesses a polar benzothiazole core and a hydroxyl group capable of hydrogen bonding, but also a nonpolar aromatic system and a bromine substituent. This duality suggests it will be most soluble in polar organic solvents and poorly soluble in non-polar solvents like hexanes or water.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dioxane, THF, DMF, DMSO, AcetonitrileModerate to HighThese solvents effectively solvate the polarizable benzothiazole ring system.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerateThe hydroxyl group can hydrogen bond with the solvent, but the overall molecule may limit high solubility.
Aromatic Toluene, XyleneLow to ModerateMay offer good solubility at elevated temperatures, which is beneficial for high-temperature couplings.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe "like dissolves like" principle suggests potential solubility due to the bromo-substituent.[3]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol allows for the determination of the thermodynamic solubility of your compound, providing a reliable basis for solvent selection.[4]

Objective: To quantify the solubility of (2-Bromobenzo[d]thiazol-6-yl)methanol in various organic solvents at 25 °C and 80 °C.

Materials:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol

  • Selected solvents from Table 1

  • Glass vials with screw caps

  • Orbital shaker or magnetic stir plate with heating

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid (2-Bromobenzo[d]thiazol-6-yl)methanol to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of a single solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker. Agitate one set of samples at 25 °C and another at 80 °C. Allow the samples to equilibrate for 24-48 hours. Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.

  • Analysis:

    • Prepare a calibration curve using standard solutions of your compound at known concentrations.

    • Dilute the supernatant sample to fall within the linear range of your calibration curve.

    • Analyze the sample using HPLC or UV-Vis to determine the concentration.

    • Calculate the solubility in mg/mL or mol/L.

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

Low solubility is a frequent challenge in Suzuki couplings. The following guide addresses this directly.

Q: My solubility screen shows that my substrate is most soluble in a dioxane/water mixture. What is a good starting point for the reaction?

A: This is an excellent starting point, as biphasic systems are standard for Suzuki reactions.

Workflow Diagram: Suzuki Coupling Optimization

G A Starting Point: (2-Bromobenzo[d]thiazol-6-yl)methanol + Arylboronic Acid B Solvent System: Dioxane/H2O (e.g., 4:1) Elevated Temp (80-100 °C) A->B C Base Selection: Start with K2CO3 or K3PO4 (2-3 equiv.) B->C D Catalyst System: Pd(PPh3)4 (2-5 mol%) or Pd2(dba)3 + SPhos (1-2 mol%) C->D E Low Conversion? D->E F Troubleshoot: 1. Increase Temperature 2. Screen Ligands (e.g., XPhos, RuPhos) 3. Add Phase-Transfer Catalyst (e.g., TBAB) E->F Yes G Successful Coupling E->G No F->D Re-optimize

Caption: Optimization pathway for a Suzuki coupling with a poorly soluble substrate.

Key Causality-Driven Insights:

  • Ligand Choice: For challenging substrates like heteroaryl bromides, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective because they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[1]

  • Phase-Transfer Catalysts (PTC): In a biphasic mixture, the reaction rate can be limited by the slow transfer of the activated boronic acid from the aqueous phase to the organic phase. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate species across the phase boundary, dramatically increasing the reaction rate.[1]

Heck Coupling

The Heck reaction is often run at high temperatures in polar aprotic solvents, which can be advantageous for solubility.

Q: My substrate is soluble in DMF at 100 °C. What are the key considerations for a Heck reaction under these conditions?

A: DMF is an excellent solvent for Heck reactions. The primary considerations will be catalyst stability at high temperatures and base selection.

Table 2: Heck Reaction - Parameter Optimization

ParameterStandard ConditionsTroubleshooting ActionRationale
Catalyst Pd(OAc)₂ (1-5 mol%)Use a pre-catalyst or a more stable ligand like P(o-tol)₃.At high temperatures, simple palladium sources can decompose to palladium black, killing the reaction. Bulky phosphine ligands can stabilize the catalyst.[5]
Base Et₃N, DBUUse an inorganic base like K₂CO₃.Organic bases can sometimes lead to side reactions. An inorganic base can be effective, but ensure vigorous stirring.
Additives NoneAdd TBAB or TBACl.Halide additives can stabilize the catalytic species and increase reaction rates.[5]
Temperature 100-140 °CLower temperature and extend reaction time.If catalyst decomposition is suspected, reducing thermal stress can preserve the active catalytic species.
Buchwald-Hartwig Amination

This reaction is highly sensitive to the combination of ligand, base, and solvent.

Q: I am attempting a Buchwald-Hartwig amination and my substrate is only soluble in toluene at reflux. The reaction is not proceeding. What should I try?

A: Toluene is a common solvent for this reaction. The failure is likely due to an inappropriate choice of base or ligand for this specific substrate.

Key Causality-Driven Insights:

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] Weaker bases like carbonates are generally not effective. The base's role is to deprotonate the amine or the palladium-amine complex, a crucial step in the catalytic cycle.[6]

  • Ligand Selection: This is arguably the most critical parameter. The choice is highly substrate-dependent. For a heteroaromatic halide, bulky biarylphosphine ligands are the gold standard.

  • Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., an XPhos-palladium G3 pre-catalyst) is highly recommended.[3] These are more stable and ensure the efficient generation of the active monoligated Pd(0) species, which can be a challenge when starting from separate Pd(OAc)₂ and ligand components.[2]

Workflow Diagram: Buchwald-Hartwig Troubleshooting

G A Initial Setup: Substrate in Toluene Base: NaOtBu Catalyst: Pd2(dba)3/Ligand B Low Conversion? A->B C Step 1: Switch to a Palladium Pre-catalyst (e.g., XPhos Pd G3) B->C Yes H Success B->H No D Still Low Conversion? C->D E Step 2: Screen Ligand Class (e.g., DavePhos, RuPhos) Maintain Pre-catalyst format D->E Yes D->H No F Still Low Conversion? E->F G Step 3: Change Solvent Try Dioxane or CPME F->G Yes F->H No G->H

Caption: A hierarchical approach to troubleshooting the Buchwald-Hartwig amination.

References

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 2(4), 647-652. [Link]

  • Wang, C., et al. (2018). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry, 42(15), 12533-12537. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Virk, U. S., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 81(11), 4709–4716. [Link]

  • Daugulis, O., et al. (2014). Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles. Organic & Biomolecular Chemistry, 12(15), 2341-2344. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved March 20, 2024, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. [Link]

  • Vecht, J. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10872–10882. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 20, 2024, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved March 20, 2024, from [Link]

  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. Retrieved March 20, 2024, from [Link]

  • Cacchi, S., et al. (2011). Substrate-Directable Heck Reactions with Arenediazonium Salts. The Regio- and Stereoselective Arylation of Allylamine Derivatives and Applications in the Synthesis of Naftifine and Abamines. The Journal of Organic Chemistry, 76(18), 7435–7447. [Link]

  • O'Brien, P., & Sigeev, A. (2022). Heck Reactions. In Contemporary Carbon–Carbon Bond Formation. Royal Society of Chemistry. [Link]

  • Köllhofer, A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51351. [Link]

  • Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 393. [Link]

  • 2-((4-(3-(4-Bromophenyl)benzo[d]isothiazol-6-yl)-2-methylbut-3-yn-2-yl)(ethyl)amino)ethanol. PubChem. Retrieved March 20, 2024, from [Link]

  • Solubility comparison in methanol. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for (2-Bromobenzo[d]thiazol-6-yl)methanol Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals aiming to optimize palladium (Pd) catalyst loadings in carbon-carbon (e.g., Suzuki-Miyaura) and carbon-heteroatom cross-coupling reactions utilizing (2-Bromobenzo[d]thiazol-6-yl)methanol .

Working with this specific heterocyclic substrate presents a dual challenge: the highly coordinating nature of the benzothiazole ring (which can poison the catalyst) and the presence of an unprotected hydroxymethyl group. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to help you reduce Pd loading from a standard 5 mol% down to highly efficient <0.1 mol% regimes.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my cross-coupling reaction stall when I reduce the Pd loading below 2 mol%? A: The stalling is primarily caused by catalyst deactivation via heteroatom coordination. While the C2-position of the benzothiazole is highly activated for oxidative addition, the adjacent nitrogen and sulfur atoms are strong σ -donors. At low catalyst loadings, these heteroatoms can outcompete standard phosphine ligands (like PPh 3​ ), chelating the palladium center and forming an inactive resting state [1]. To overcome this, you must switch to highly sterically demanding, electron-rich ligands (such as XPhos, SPhos, or N-heterocyclic carbenes like PEPPSI-IPr). These ligands stabilize the highly active monoligated L1Pd(0) species and provide enough steric bulk to physically block the benzothiazole nitrogen from coordinating to the metal center [2].

Q2: How does the 6-hydroxymethyl group (-CH 2​ OH) impact my choice of base and catalyst? A: The primary alcohol at the 6-position is generally well-tolerated in Suzuki-Miyaura couplings, provided you avoid overly harsh conditions [3]. However, if you use strong bases (e.g., NaH, KOtBu), the alcohol will be deprotonated to an alkoxide. This alkoxide can coordinate to the Pd(II) intermediate, stalling transmetalation or leading to unwanted side reactions. Solution: Use mild, inorganic bases such as K 3​ PO 4​ or K 2​ CO 3​ in biphasic solvent systems (e.g., 1,4-Dioxane/H 2​ O). This ensures the base activates the boronic acid for transmetalation without deprotonating the hydroxymethyl group.

Q3: I am using XPhos, but my reaction still requires 1-2 mol% Pd to reach completion. How can I push this to <0.1 mol% for process scale-up? A: The bottleneck is likely the generation of the active catalyst rather than the catalytic cycle itself. Traditional Pd(II) salts (like Pd(OAc) 2​ ) require in situ reduction to Pd(0), which is often inefficient and leaves a portion of the palladium inactive. To achieve loadings as low as 0.1 mol% in thiazole-derivative couplings, switch to pre-formed Pd(II) precatalysts such as Buchwald's Third Generation (XPhos Pd G3) or Pd-PEPPSI-IPr [4]. These precatalysts undergo rapid, quantitative activation under mild basic conditions to yield the active L1Pd(0) species, maximizing the active catalyst pool and allowing for drastic reductions in loading [5].

Part 2: Quantitative Data & Catalyst Benchmarking

To guide your optimization, the following table summarizes typical conversion rates and required catalyst loadings for the Suzuki-Miyaura coupling of (2-Bromobenzo[d]thiazol-6-yl)methanol with a standard arylboronic acid across different catalytic systems.

Catalyst SystemLigand TypeBase / SolventOptimal Loading (mol%)Conversion (>95%) TimePrimary Failure Mode at Low Loading
Pd(PPh 3​ ) 4​ Standard PhosphineNa 2​ CO 3​ / Toluene:H 2​ O5.0 mol%12 - 16 hoursSevere catalyst poisoning by benzothiazole N/S.
Pd(OAc) 2​
  • XPhos
Bulky Biaryl PhosphineK 3​ PO 4​ / Dioxane:H 2​ O1.0 - 2.0 mol%4 - 6 hoursInefficient in situ Pd(0) generation.
XPhos Pd G3Precatalyst (Phosphine)K 3​ PO 4​ / Dioxane:H 2​ O0.1 - 0.25 mol% 2 - 4 hoursTrace oxygen leading to ligand oxidation.
Pd-PEPPSI-IPrPrecatalyst (NHC)K 2​ CO 3​ / THF:H 2​ O0.05 - 0.1 mol% 2 - 3 hoursSubstrate degradation if T > 100°C.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to validate the efficiency of your catalyst system while systematically lowering the Pd loading. It utilizes XPhos Pd G3 to ensure quantitative active catalyst generation.

Objective: Achieve >95% conversion of (2-Bromobenzo[d]thiazol-6-yl)methanol using 0.1 mol% Pd.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2-Bromobenzo[d]thiazol-6-yl)methanol (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Base Addition: Add finely ground, anhydrous K 3​ PO 4​ (2.0 equiv). Causality: K 3​ PO 4​ is sufficiently basic to facilitate transmetalation but mild enough to leave the 6-hydroxymethyl group intact.

  • Catalyst Spiking (The Self-Validation Step): Prepare a stock solution of XPhos Pd G3 in anhydrous 1,4-dioxane (e.g., 0.01 M). Add the precise volume corresponding to 0.1 mol% Pd to the reaction vessel. Causality: Using a stock solution prevents weighing errors associated with sub-milligram quantities of catalyst, ensuring reproducibility.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized H 2​ O (typically a 4:1 v/v ratio) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the tube, evacuate, and backfill with N 2​ (x3). Heat the mixture to 80°C with vigorous stirring (800 rpm) for 4 hours. Causality: High stirring rates overcome mass transfer limitations in biphasic systems, which can mimic catalyst deactivation.

  • Validation & Analysis: Cool to room temperature. Quench with a saturated NH 4​ Cl solution and extract with EtOAc. Analyze the organic layer via HPLC or LC-MS.

    • If Conversion is >95%: The system is optimized. You may attempt 0.05 mol% using the same stock solution method.

    • If Conversion is <50%: Do not immediately increase Pd loading. First, check for protodeboronation of the boronic acid (via LC-MS). If protodeboronation is high, switch to a boronic ester (Bpin) or slow-dosing of the boronic acid.

Part 4: Catalyst Optimization Workflow

The following diagram illustrates the logical decision tree for troubleshooting and optimizing catalyst loading for this specific substrate.

CatalystOptimization Start Initial Screen 1.0 mol% Pd(OAc)2 + XPhos Eval Evaluate Conversion via LC-MS at 4h Start->Eval High High Conversion (>95%) Eval->High Success Low Low Conversion (<50%) Eval->Low Stalled Decrease Decrease Loading Use Stock Solution (0.1 mol%) High->Decrease Troubleshoot Identify Failure Mode (N/S Chelation or Inactive Pd) Low->Troubleshoot Optimize Final Process Protocol (<0.1 mol% Pd) Decrease->Optimize Iterative Validation Precatalyst Switch to Precatalysts (XPhos Pd G3 or Pd-PEPPSI-IPr) Troubleshoot->Precatalyst Poor Pd(0) Generation BaseAdjust Check Base Compatibility (Ensure K3PO4, avoid NaH) Troubleshoot->BaseAdjust -OH Deprotonation Precatalyst->Eval Re-test at 0.5 mol% BaseAdjust->Eval Re-test

Workflow for optimizing Pd catalyst loading in benzothiazole cross-couplings.

References

  • Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. Available at:[Link]

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Process Development of Febuxostat Using Palladium- and Copper-Catalyzed C–H Arylation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Catalysis - ACS Publications. Available at:[Link]

resolving co-elution issues during HPLC purification of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in HPLC Purification of (2-Bromobenzo[d]thiazol-6-yl)methanol

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2-Bromobenzo[d]thiazol-6-yl)methanol. This compound—a critical intermediate in the synthesis of highly selective kinase inhibitors 1[1]—presents a unique physicochemical profile. It features a polar hydroxymethyl group, an electron-withdrawing bromine atom, and a weakly basic benzothiazole nitrogen. During reversed-phase HPLC (RP-HPLC) purification, it frequently co-elutes with unreacted precursors (e.g., ethyl 2-bromobenzo[d]thiazole-6-carboxylate) or structural isomers. This guide provides a mechanistic approach to troubleshooting, ensuring your purification protocols are robust, reproducible, and self-validating.

Diagnostic Workflow

Before adjusting method parameters, follow this logical progression to identify the root cause of co-elution.

G N1 Co-elution Detected: (2-Bromobenzo[d]thiazol-6-yl)methanol N2 System Suitability Check (Assess void volume & column health) N1->N2 N3 Optimize Gradient Slope (Decrease %B/min) N2->N3 System OK N4 Adjust Mobile Phase pH (Buffer 2 units away from pKa) N3->N4 Rs < 1.5 N6 Baseline Resolution (Rs > 1.5) Achieved & Validated N3->N6 Rs > 1.5 N5 Change Stationary Phase (Phenyl-Hexyl for π-π interactions) N4->N5 Rs < 1.5 N4->N6 Rs > 1.5 N5->N6 Rs > 1.5

Diagnostic workflow for resolving benzothiazole co-elution in RP-HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (2-Bromobenzo[d]thiazol-6-yl)methanol co-elute with its ester precursor on a standard C18 column, and how do I fix it? Causality: Co-elution occurs when analytes possess similar hydrophobicities (LogP) and interact identically with the alkyl chains of the C18 stationary phase. While the hydroxymethyl group increases the polarity of the product compared to the ester precursor, a steep gradient slope prevents the establishment of thermodynamic equilibrium, compressing the retention window and forcing the compounds to co-elute 2[2]. Solution: Decrease the gradient slope. Calculate the eluent composition at the exact elution time of the co-eluting peak, subtract 10% B (organic modifier), and initiate a shallower gradient (e.g., reduce from 5% B/min to 1.25% B/min) 2[2]. Additionally, switching the organic modifier from Acetonitrile (a protic-acceptor) to Methanol (a protic-donor) can alter the selectivity factor (α) by exploiting hydrogen bonding with the hydroxymethyl group 3[3].

Q2: I adjusted the gradient, but I still see peak shouldering. Could the mobile phase pH be the issue? Causality: Absolutely. The benzothiazole ring contains a nitrogen atom that undergoes partial protonation depending on the mobile phase pH. If the pH is close to the molecule's pKa, it exists in a dynamic equilibrium between ionized and unionized states during the run. This dual-state interaction with the stationary phase leads to peak broadening, shouldering, and apparent co-elution. Solution: Buffer the mobile phase at least 2 pH units above or below the pKa of the ionizable functional group . For (2-Bromobenzo[d]thiazol-6-yl)methanol, utilizing an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) ensures the basic nitrogen is fully protonated, standardizing the retention mechanism and sharpening the peak 4[4].

Q3: What if mobile phase optimization fails? What stationary phase offers orthogonal selectivity? Causality: If analytes are structurally similar (e.g., positional isomers of the bromine atom), purely hydrophobic differentiation via a C18 column is insufficient. The easiest way to resolve closely eluting peaks in this scenario is to change the bonded phase to exploit different chemical functionalities5[5]. Solution: Switch to a Phenyl-Hexyl column. A Phenyl-Hexyl stationary phase provides strong π-π interactions with the electron-deficient benzothiazole ring, allowing it to differentially retain isomers based on their specific electronic distribution rather than just their hydrophobicity 6[6].

Q4: How do I validate that the co-elution is completely resolved and not just hiding under a single peak? Causality: A single, symmetrical UV peak does not guarantee purity; co-eluting impurities with similar chromophores can perfectly overlap. Solution: Implement a self-validating peak purity protocol using a Photo Diode Array (PDA) and Mass Spectrometry (MS). If chromatographic separation is incomplete, an MS detector utilizing selected ion monitoring (SIM) can differentiate compounds based on their mass-to-charge ratio (m/z) 7[7].

Quantitative Data: Impact of Method Parameters on Benzothiazole Resolution

The following table summarizes the causal effects of adjusting various chromatographic parameters on the Retention Factor (k) and Resolution (Rs) of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Parameter AdjustedMechanistic RationaleEffect on Retention Factor (k)Effect on Resolution (Rs)
Decrease Gradient Slope (e.g., 5% to 1.25% B/min)Increases interaction time with the stationary phase, allowing thermodynamic equilibrium.IncreasesIncreases significantly for closely eluting peaks.
Switch ACN to Methanol Alters hydrogen bonding capacity (Methanol is a protic donor).Increases (MeOH has weaker elution strength than ACN).Variable; changes selectivity (α).
Buffer pH to 2.5 (using 0.1% TFA)Fully protonates the basic benzothiazole nitrogen, preventing dual-state retention.Decreases (ionized form is less hydrophobic).Increases; eliminates peak tailing and shouldering.
Switch C18 to Phenyl-Hexyl Induces π-π interactions with the aromatic benzothiazole ring.VariableSignificant increase for structural isomers.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for Benzothiazole Derivatives This protocol utilizes a self-validating feedback loop to ensure optimal separation.

  • Initial Screening:

    • Prepare a 1 mg/mL sample of crude (2-Bromobenzo[d]thiazol-6-yl)methanol in the starting mobile phase to prevent peak distortion from solvent mismatch.

    • Column: C18 (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% TFA (pH ~2.0).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Run a rapid screening gradient: 5% B to 95% B over 20 minutes (4.5% B/min).

  • Gradient Optimization (Self-Validation Step):

    • Identify the elution time of the target peak. Calculate the %B at that specific time.

    • Subtract 10% from this %B value to establish the new starting condition.

    • Halve the gradient slope to 2.25% B/min and run the sample again.

    • Validation Check: Calculate Rs using the formula Rs=2(tR2​−tR1​)/(W1​+W2​) . If Rs < 1.5, proceed to Step 3.

  • Selectivity Tuning:

    • Replace Acetonitrile with Methanol. Repeat the optimized gradient.

    • If Rs remains < 1.5, replace the C18 column with a Phenyl-Hexyl column of identical dimensions to exploit π-π interactions.

Protocol 2: System Suitability and Peak Purity Validation This protocol ensures the integrity of the analytical system and the absolute purity of the isolated fraction.

  • System Health Verification:

    • Inject a blank (Mobile Phase A) to rule out ghost peaks caused by sample carryover or contaminated mobile phases 7[7].

    • Ensure system pressure is stable. Erratic pressure indicates check valve failure or air in the lines, which causes drifting retention times and apparent co-elution.

  • PDA Spectral Homogeneity (Self-Validation Step):

    • Using a Photo Diode Array (PDA) detector, extract the UV spectra at three points across the target peak: the upslope, the apex, and the downslope.

    • Validation Check: The software must report a Purity Angle less than the Purity Threshold. A mismatch indicates a hidden co-eluting impurity.

  • Orthogonal MS Validation:

    • Couple the HPLC to a Mass Spectrometer.

    • Extract the Ion Chromatograms (EIC) for m/z 244 and 246 (representing the distinct isotopic signature of the brominated compound) 8[8].

    • Validation Check: Verify that no divergent m/z values (e.g., unreacted ester mass) spike within the integrated peak window.

References

  • Methods for Changing Peak Resolution in HPLC. Chromatography Online.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC method development critical decisions. Element Lab Solutions.[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute.[Link]

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R. ACS Publications.[Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.[Link]

  • Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate. PMC - NIH.[Link]

Sources

minimizing oxidation of (2-Bromobenzo[d]thiazol-6-yl)methanol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for (2-Bromobenzo[d]thiazol-6-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. The inherent reactivity of the aryl methanol and benzothiazole moieties necessitates careful handling and storage to prevent oxidative degradation, which can compromise sample integrity and experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the long-term storage and stability of (2-Bromobenzo[d]thiazol-6-yl)methanol. Our goal is to equip you with the knowledge and protocols to ensure the quality and reliability of your research.

Core Concepts: Understanding the Oxidation of (2-Bromobenzo[d]thiazol-6-yl)methanol

The primary degradation pathway for (2-Bromobenzo[d]thiazol-6-yl)methanol is the oxidation of the primary alcohol (methanol group) to the corresponding aldehyde and subsequently to a carboxylic acid. This process can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. The benzothiazole ring itself can also be susceptible to oxidation under certain conditions.

A (2-Bromobenzo[d]thiazol-6-yl)methanol B Oxidation A->B C 2-Bromobenzo[d]thiazole-6-carbaldehyde B->C [O] D Further Oxidation C->D E 2-Bromobenzo[d]thiazole-6-carboxylic acid D->E [O]

Figure 1. Primary oxidation pathway of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (2-Bromobenzo[d]thiazol-6-yl)methanol?

A1: For optimal stability, (2-Bromobenzo[d]thiazol-6-yl)methanol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower.[1]Reduces the rate of chemical degradation and oxidation reactions.
Atmosphere Inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Light Amber vial or protected from light.Prevents photochemical degradation.
Container Tightly sealed, appropriate-sized vial.Minimizes headspace and potential for air ingress.
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is a common indicator of degradation. This is likely due to the formation of oxidized impurities. The extended conjugation in the benzothiazole ring system can lead to chromophores that absorb in the visible spectrum upon even minor structural changes. It is crucial to re-analyze the purity of the sample before use.

Q3: Can I store (2-Bromobenzo[d]thiazol-6-yl)methanol in solution?

A3: Storing this compound in solution for long periods is generally not recommended due to increased molecular mobility, which can accelerate degradation. If short-term solution storage is necessary:

  • Solvent Choice: Use a dry, aprotic solvent that has been purged with an inert gas. Polar solvents may facilitate oxidation.[2][3]

  • Storage Conditions: Store at -20°C or -80°C under an inert atmosphere and protected from light.

  • Duration: Limit storage time as much as possible and re-verify purity before use.

Q4: Are there any recommended antioxidants I can add to improve stability?

A4: While the addition of antioxidants can be beneficial, it should be approached with caution as it introduces another variable to your experiments. If you choose to use an antioxidant, consider the following:

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to inhibit free-radical mediated oxidation.[4][5] They work by donating a hydrogen atom to neutralize free radicals.[4]

  • Concentration: Use the lowest effective concentration to minimize potential interference with your downstream applications. A typical starting point is 0.01-0.1% w/w.

  • Compatibility: Ensure the chosen antioxidant is soluble in your storage solvent and does not react with your compound of interest or interfere with your assay.

Troubleshooting Guide

Problem 1: My compound shows new peaks in the HPLC/LC-MS analysis after storage.

Possible Cause: Oxidation of the methanol group to the aldehyde or carboxylic acid.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Unexpected Peaks A New peaks observed in HPLC/LC-MS B Hypothesis: Oxidation has occurred. A->B C Confirm identity of new peaks. (e.g., MS/MS, NMR of isolated impurity) B->C D Is the major new peak the corresponding aldehyde or carboxylic acid? C->D E Yes D->E F No D->F G Implement stricter storage conditions: - Inert atmosphere - Lower temperature (-80°C) - Light protection E->G H Consider other degradation pathways. (e.g., hydrolysis, interaction with container) F->H I Re-purify the material if purity is below acceptable limits. G->I

Figure 2. Workflow for addressing new peaks in analytical data.

Detailed Steps:

  • Characterize Impurities: Use mass spectrometry to determine the molecular weight of the new peaks. The aldehyde will have a mass difference of -2 Da, and the carboxylic acid will have a mass difference of +14 Da relative to the parent compound.

  • Review Storage Conditions:

    • Was the vial properly sealed?

    • Was the sample blanketed with an inert gas?

    • Was it consistently stored at the recommended temperature?

  • Implement Corrective Actions:

    • If purity is compromised, consider re-purification by chromatography.

    • For future storage, aliquot the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.

Problem 2: I am seeing poor reproducibility in my biological assays.

Possible Cause: Inconsistent purity of the compound due to ongoing degradation.

Protocol for Purity Verification Before Use:

  • Objective: To ensure the purity of (2-Bromobenzo[d]thiazol-6-yl)methanol before each experiment.

  • Materials:

    • (2-Bromobenzo[d]thiazol-6-yl)methanol sample

    • HPLC or UPLC system with a UV detector

    • Appropriate column (e.g., C18)

    • Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or TFA)

    • Reference standard of known purity (if available)

  • Methodology:

    • Prepare a fresh solution of your compound at a known concentration.

    • Run a quick purity check using a standard HPLC gradient method.

    • Integrate the peak area of the parent compound and any impurities.

    • Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100.

    • Compare the purity to your established acceptable limit for the assay. Do not proceed if the purity is below this threshold.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage
  • Objective: To create an oxygen-free environment for storing the solid compound.

  • Materials:

    • Vial containing (2-Bromobenzo[d]thiazol-6-yl)methanol

    • Source of high-purity argon or nitrogen gas with a regulator

    • A long needle or cannula attached to the gas line

    • A second, shorter needle to act as a vent

  • Procedure:

    • Carefully open the vial containing the solid compound.

    • Insert the long inert gas needle into the vial, ensuring the tip is below the level of the vial's neck but above the solid material.

    • Insert the shorter vent needle into the vial's septum or opening.

    • Gently flow the inert gas into the vial for 1-2 minutes. The heavier inert gas will displace the lighter air, which will exit through the vent needle.

    • Remove the vent needle first, followed by the gas inlet needle.

    • Immediately and tightly seal the vial.

    • Wrap the vial in aluminum foil or place it in a light-blocking container.

    • Place the sealed vial in a -20°C or -80°C freezer.

Protocol 2: Monitoring Oxidation via HPLC
  • Objective: To quantify the extent of oxidation over time.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Analysis:

    • Inject the prepared sample.

    • Identify the retention times for the parent alcohol, the aldehyde, and the carboxylic acid. The expected elution order is typically carboxylic acid, alcohol, then aldehyde due to polarity.

    • Quantify the relative percentages of each species by peak area.

References

  • MDPI. (2021, March 25). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • PMC. (2025, August 1).
  • Sigma-Aldrich. Benzothiazole 96 95-16-9.
  • PMC. (2024, March 18).
  • PMC. (2016, February 25).
  • Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • Aidic. (2018, September 29). Effect of the Storage Time and Packaging Material on the Antioxidant Capacity and Phenols Content of Organic Grape Juice Stabilized.
  • PubMed. (2019, September 15). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis.
  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism.
  • Agriculture Institute. (2025, July 30).
  • PMC - NIH. (2022, September 16). Advances in Natural Antioxidants for Food Improvement.
  • PMC. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • ACS Publications. (2023, February 15). Direct Stannylation and Silylation of Arylmethanols by Palladium Catalysis | The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and....
  • (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
  • JScholar Publisher. (2023, April 10).
  • PMC.
  • ResearchGate. (2025, December 18). Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with mass spectrometry (GC-MS).
  • Journal of Applied Science and Engineering. (2012, September 1).
  • ACS Publications. (2019, July 28). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited | Journal of the American Chemical Society.
  • Taylor & Francis. (2015, April 17). Full article: Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”.
  • MDPI. (2021, August 31).
  • Acid–base-sensitive allylic oxidation of 2-allylbenzoic acids to form phthalides - Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • Solvent Effects on the Stability and Delocalization of Aryl Dicy- anomethyl Radicals: The Captod
  • One-Pot Synthesis of Dicarbazolyl(aryl)methanols Based on α-Keto Acids. (2024, September 2).
  • eLife. (2023, May 16).

Sources

optimizing column chromatography solvent systems for isolating (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolating (2-Bromobenzo[d]thiazol-6-yl)methanol

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and optimization strategies for the purification of (2-Bromobenzo[d]thiazol-6-yl)methanol using column chromatography. As a Senior Application Scientist, my goal is to blend foundational chromatographic principles with practical, field-tested insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of (2-Bromobenzo[d]thiazol-6-yl)methanol and how does this influence solvent selection?

(2-Bromobenzo[d]thiazol-6-yl)methanol is a moderately polar compound. The primary driver of its polarity is the benzylic alcohol (-CH2OH) group, which can act as both a hydrogen bond donor and acceptor. The benzothiazole core, containing nitrogen and sulfur heteroatoms, also contributes to the molecule's polarity.

  • Application Scientist's Insight: The molecule's character is twofold. The polar alcohol group will strongly interact with the polar stationary phase (silica gel), requiring a sufficiently polar mobile phase for elution. However, the larger, aromatic benzothiazole ring system provides significant non-polar character. This duality is key to achieving good separation. Your solvent system must be polar enough to move the compound down the column at a reasonable rate but not so polar that it washes out impurities with similar polarity or fails to differentiate from less polar side products. A typical starting point would be a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]

Q2: What is the most appropriate stationary phase for purifying this compound?

Silica gel is the most common and effective stationary phase for this type of separation. [1] Its highly polar surface, rich in silanol (Si-OH) groups, interacts effectively with the hydroxyl group of the target molecule, providing the basis for separation.[3]

  • Application Scientist's Insight: Standard flash-grade silica gel (e.g., 230-400 mesh) is generally sufficient. However, the nitrogen atom in the benzothiazole ring is weakly basic and can interact strongly with the acidic silanol groups on the silica surface. This interaction can lead to significant peak tailing. If you observe this, consider two options:

    • Deactivating the Silica: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or pyridine to your eluent to neutralize the most acidic sites on the silica gel.[2]

    • Alternative Stationary Phases: In rare cases of extreme acid sensitivity or irreversible binding, neutral or basic alumina could be used, though this would require re-optimization of the entire solvent system.[1]

Q3: What are good starting solvent systems to screen using Thin-Layer Chromatography (TLC)?

The goal of TLC screening is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 .[4] This range typically translates well to column chromatography, allowing for adequate separation without requiring excessive solvent volumes.

  • Application Scientist's Insight: Begin with a standard, moderately polar system and adjust as needed. Here are three excellent starting points for your TLC plates:

    • System 1 (Standard): Ethyl Acetate / Hexanes

    • System 2 (More Polar): Methanol / Dichloromethane (DCM)[2]

    • System 3 (Alternative Polarity): Diethyl Ether / Hexanes[2]

    Start with a mid-range composition, for example, 40% Ethyl Acetate in Hexanes. Based on the initial Rf, you can rapidly adjust the polarity. If the Rf is too low, increase the proportion of the polar solvent; if it's too high, decrease it.

Troubleshooting Guide: Common Chromatography Issues

Problem 1: My compound is not moving from the origin/baseline on the TLC plate (Rf ≈ 0).

This indicates that the mobile phase is not polar enough to displace the compound from the silica gel. Your compound is adsorbed too strongly to the stationary phase.

  • Solution Path:

    • Increase Eluent Polarity: Drastically increase the percentage of the polar solvent in your binary mixture. For an Ethyl Acetate/Hexanes system, jump from 30% to 50% or even 70% Ethyl Acetate.

    • Switch to a Stronger Polar Solvent: If even 100% Ethyl Acetate is insufficient, the polarity difference between your solvents is too small. Switch to a more polar system, such as 5-10% Methanol in Dichloromethane (DCM).[2] Methanol is a very polar solvent and is highly effective at eluting polar compounds.

Problem 2: My compound runs with the solvent front (Rf ≈ 1).

This is the opposite problem: the mobile phase is too polar. The compound spends almost all its time dissolved in the eluent and has minimal interaction with the stationary phase, resulting in no separation from other non-polar impurities.

  • Solution Path:

    • Decrease Eluent Polarity: Systematically reduce the concentration of the polar component. If you are using 50% Ethyl Acetate/Hexanes, try 30%, then 20%, and then 10%.

    • Ensure Proper Spotting: Make sure the solvent used to dissolve your sample for TLC spotting is allowed to evaporate completely before placing the plate in the developing chamber. Residual high-polarity solvent (like DMSO or DMF) can artificially inflate the Rf value.

Problem 3: I am observing significant streaking or tailing of my compound spot.

Tailing occurs when a portion of the analyte molecules are retained more strongly than the bulk, leading to an asymmetrical spot or peak. For (2-Bromobenzo[d]thiazol-6-yl)methanol, this is often caused by two factors:

  • Cause A: Acid-Base Interaction: The basic nitrogen on the benzothiazole ring interacts too strongly with acidic silanol groups on the silica surface.[1]

  • Cause B: Overloading: Too much sample has been applied to the TLC plate or column.

  • Solution Path:

    • Add a Basic Modifier: As a first step, add ~0.5% triethylamine (Et3N) to your chosen solvent system.[2] The Et3N will bind to the highly acidic silanol sites, presenting a more homogenous surface to your compound and dramatically sharpening the spot.

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude material for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel mass for difficult separations).

Problem 4: I have poor separation between my product and a close-running impurity.

This is a common challenge that requires fine-tuning the selectivity of your chromatographic system.

  • Solution Path:

    • Optimize the Binary System: Test solvent compositions in small increments (e.g., 20% EtOAc, 22% EtOAc, 25% EtOAc). Sometimes a small change is all that is needed.

    • Change Solvent System: The selectivity of a separation can be altered by changing the solvents, even if the overall polarity is similar. If Ethyl Acetate/Hexanes is not working, try a system with different chemical properties. For example, switching from ethyl acetate (a hydrogen bond acceptor) to a system containing an alcohol like methanol (a hydrogen bond donor and acceptor) can alter the specific interactions with your compound and impurities, potentially improving separation.[5]

    • Consider a Ternary System: Adding a third solvent can sometimes provide the necessary selectivity. For an EtOAc/Hexane system, adding 1-5% of methanol or DCM can fine-tune interactions and resolve overlapping spots.

Data & Protocols

Data Presentation

Table 1: Common Solvent Systems for Benzothiazole Derivatives

Solvent SystemRelative PolarityTypical Use Case
Ethyl Acetate (EtOAc) / HexanesLow to MediumExcellent starting point for moderately polar compounds. Good for resolving less polar impurities.[2]
Diethyl Ether / HexanesLow to MediumOffers different selectivity compared to EtOAc due to different hydrogen bonding properties.
Dichloromethane (DCM) / Methanol (MeOH)Medium to HighUsed for more polar compounds that do not elute with EtOAc/Hexane systems.[2][6]
Acetone / HexanesMediumAnother alternative to EtOAc that can provide different selectivity.

Table 2: Example TLC Screening Results for (2-Bromobenzo[d]thiazol-6-yl)methanol

Solvent System (v/v)Target RfImpurity 1 RfImpurity 2 RfObservations & Next Steps
30% EtOAc / Hexanes0.150.250.05Rf is too low. Action: Increase polarity.
50% EtOAc / Hexanes0.300.450.15Optimal. Good separation (ΔRf > 0.1) from both impurities. Ideal for column.[4]
70% EtOAc / Hexanes0.550.650.40Rf is too high. Poor separation from Impurity 1. Action: Decrease polarity.
5% MeOH / DCM0.400.420.20Poor separation from Impurity 1. Action: Try a less polar system like EtOAc/Hexanes.
Experimental Protocols

Protocol 1: TLC for Solvent System Optimization

  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate. Keep the spot size as small as possible.

  • Prepare Developing Chamber: Add your chosen solvent system to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Develop Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust your solvent system based on the results, aiming for an Rf of 0.25-0.35 for the target compound with maximum separation from impurities.[4]

Protocol 2: Column Chromatography (Flash)

  • Select Column and Silica: Choose a column size appropriate for your sample mass. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample for good separation.[7]

  • Pack the Column: Pack the column with silica gel as a slurry in the least polar solvent system you will use (e.g., 10% EtOAc/Hexanes if your final eluent is 50% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the column eluent. Alternatively, for better resolution, perform "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Carefully add your optimized eluent (e.g., 50% EtOAc/Hexanes) to the top of the column. Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor Elution: Collect fractions and monitor their composition using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine and Isolate: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified (2-Bromobenzo[d]thiazol-6-yl)methanol.

Visualized Workflows

Solvent_Optimization_Workflow start_node Crude Product process_node1 Perform TLC with several EtOAc/Hexane ratios (e.g., 20%, 40%, 60%) start_node->process_node1 Dissolve in minimal solvent process_node process_node decision_node decision_node result_node result_node final_node final_node decision_node1 Is Rf between 0.25-0.35 with good separation? process_node1->decision_node1 final_node1 Proceed to Column Chromatography with this solvent system decision_node1->final_node1  Yes decision_node2 Is Rf too low (<0.25)? decision_node1->decision_node2 No result_node1 Increase % EtOAc or switch to MeOH/DCM decision_node2->result_node1 Yes result_node2 Decrease % EtOAc decision_node2->result_node2 No (Rf > 0.35) result_node1->process_node1 result_node2->process_node1

Caption: Workflow for solvent system optimization using TLC.

Troubleshooting_Workflow start_node Problem Observed during Chromatography decision_node1 What is the issue? start_node->decision_node1 decision_node decision_node solution_node solution_node decision_node2 Is sample overloaded? decision_node1->decision_node2 Streaking / Tailing decision_node3 Have you tried alternative solvents? decision_node1->decision_node3 Poor Separation (Overlapping Spots) solution_node5 Adjust polarity of eluent (Increase for Rf=0, Decrease for Rf=1) decision_node1->solution_node5 Rf = 0 or Rf = 1 solution_node1 Reduce sample concentration or load less on column decision_node2->solution_node1 Yes solution_node2 Add 0.5% Triethylamine to eluent decision_node2->solution_node2 No solution_node3 Switch solvent system (e.g., EtOAc/Hex -> MeOH/DCM) to alter selectivity decision_node3->solution_node3 No solution_node4 Fine-tune solvent ratio (e.g., 2% increments) or try a ternary system decision_node3->solution_node4 Yes

Caption: Troubleshooting logic for common chromatography problems.

References

  • ResearchGate. Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Available at: [Link]

  • PubMed. [Characterization by thin layer chromatography of benzothiazole derivatives and beta-sitosterol leached by disposable syringes]. Available at: [Link]

  • Reddit. What type of column chromatography for highly polar compounds?. r/OrganicChemistry. Available at: [Link]

  • Phenomenex. Column Chromatography Guide. Available at: [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • SCIRP. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • LabRulez LCMS. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance in substitution reactions involving (2-Bromobenzo[d]thiazol-6-yl)methanol. The inherent steric bulk of this substrate can present significant challenges, leading to low yields and sluggish reaction times. This document is designed to provide you with the strategic insights and detailed protocols necessary to navigate these complexities successfully.

Understanding the Challenge: Steric Hindrance in (2-Bromobenzo[d]thiazol-6-yl)methanol

The primary challenge in performing substitution reactions on (2-Bromobenzo[d]thiazol-6-yl)methanol arises from steric hindrance around the C2-bromo position. The proximity of the benzo-fused ring and the hydroxymethyl group at the C6 position can impede the approach of nucleophiles and the efficient functioning of catalyst systems. This guide will explore proven strategies to mitigate these steric effects in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation.[1][2] However, the steric hindrance in (2-Bromobenzo[d]thiazol-6-yl)methanol necessitates careful optimization of catalysts, ligands, and reaction conditions.

FAQ 1: My Suzuki-Miyaura coupling with (2-Bromobenzo[d]thiazol-6-yl)methanol is giving low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are often a direct consequence of steric hindrance, which can inhibit both the oxidative addition and transmetalation steps of the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may be ineffective. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction with sterically demanding substrates.[1][3] These ligands stabilize the active palladium species and facilitate the challenging oxidative addition step.[1]

    • Recommended Ligands: SPhos, XPhos, and RuPhos have demonstrated significant success in overcoming steric hindrance in similar systems.[1][4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives, known for their high stability and activity with hindered substrates.[1][5][6]

  • Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, consider using more active pre-catalysts. Palladacycle complexes can be particularly effective for hindered substrates.[5][7][8]

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome.

    • Bases: Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.

    • Solvents: Aprotic polar solvents like dioxane, THF, or toluene are typically used. The addition of water can sometimes be beneficial for the transmetalation step.

  • Protecting the Hydroxymethyl Group: The free hydroxyl group can potentially interfere with the reaction. Protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether can improve yields by reducing potential side reactions and increasing the substrate's solubility in organic solvents.[9][10]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Parameter Condition Rationale
Palladium Source Pd₂(dba)₃ (1-5 mol%)Highly active Pd(0) source.
Ligand SPhos (2-10 mol%)Bulky, electron-rich ligand to overcome steric hindrance.[4]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base.
Solvent Dioxane/H₂O (e.g., 10:1)Aprotic solvent with water to aid boronic acid solubility.
Temperature 80-110 °CHigher temperatures are often required for hindered substrates.
FAQ 2: I am struggling with a Buchwald-Hartwig amination using (2-Bromobenzo[d]thiazol-6-yl)methanol. What adjustments should I make?

Answer:

The Buchwald-Hartwig amination is also sensitive to steric effects.[11] The bulky nature of the benzothiazole core can hinder the formation of the key palladium-amide complex.

Troubleshooting Strategies:

  • Advanced Ligand Systems: First-generation ligands are unlikely to be effective. Utilize sterically demanding biarylphosphine ligands.

    • Recommended Ligands: Josiphos-type ligands, BrettPhos, or XPhos are designed for challenging amination reactions.[12]

  • Base Selection: The choice of base is critical for deprotonating the amine. Strong, non-coordinating bases are preferred.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent Considerations: Anhydrous, aprotic solvents are essential. Toluene or dioxane are standard choices.

  • Protecting Group Strategy: As with the Suzuki coupling, protecting the hydroxymethyl group can prevent undesired side reactions with the strong base.

Experimental Protocol: Robust Buchwald-Hartwig Amination
Parameter Condition Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common Pd(II) precursor that is reduced in situ.
Ligand BrettPhos (4-10 mol%)A highly active ligand for sterically hindered substrates.
Base NaOt-Bu (1.5-2 equivalents)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene (anhydrous)Anhydrous aprotic solvent.
Temperature 90-120 °CElevated temperatures are often necessary.
FAQ 3: My Sonogashira coupling is failing. How can I facilitate the C-C bond formation with a terminal alkyne?

Answer:

Sonogashira couplings can be sensitive to steric hindrance, which can affect both the palladium and copper catalytic cycles.[13]

Troubleshooting Strategies:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can sometimes be more effective for hindered substrates to avoid the formation of undesired alkyne homocoupling products.[14][15]

  • Ligand Optimization: If using a copper co-catalyst, a simple phosphine ligand like PPh₃ may suffice, but for challenging substrates, more electron-rich ligands can be beneficial. For copper-free conditions, bulky phosphines are often required.

  • Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.

  • Temperature Control: Reactions are often run at room temperature to moderate heating. Excessive heat can lead to side reactions.

Experimental Protocol: Copper-Free Sonogashira Coupling
Parameter Condition Rationale
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst.
Ligand P(t-Bu)₃ (4-10 mol%)A bulky, electron-rich ligand for copper-free conditions.
Base Cs₂CO₃ (2 equivalents)A strong inorganic base.
Solvent Dioxane or DMFAprotic polar solvents.
Temperature 60-100 °CModerate heating is often sufficient.
Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzothiazole ring system can facilitate nucleophilic aromatic substitution at the C2 position.[16] However, steric hindrance remains a significant factor.

FAQ 4: I am attempting a nucleophilic substitution with an amine on (2-Bromobenzo[d]thiazol-6-yl)methanol, but the reaction is very slow. How can I accelerate it?

Answer:

SNAr reactions are highly dependent on the electronic properties of the substrate and the nucleophile. While the thiazole ring activates the C2 position, steric hindrance can significantly slow the reaction rate.[16][17]

Troubleshooting Strategies:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with sterically hindered substrates. Microwave irradiation can be a highly effective method for accelerating these reactions.

  • Choice of Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.

  • Use of a Stronger Base: If the nucleophile is an amine, adding a non-nucleophilic base like K₂CO₃ or DIPEA can help to deprotonate the amine, increasing its nucleophilicity.

  • Consider a More Reactive Leaving Group: If possible, converting the C2-bromo group to a more reactive leaving group, such as a fluoro or nitro group, could enhance the reaction rate, although this would require additional synthetic steps.

Experimental Protocol: Accelerated SNAr with an Amine
Parameter Condition Rationale
Nucleophile Amine (1.5-2 equivalents)Excess nucleophile to drive the reaction.
Base K₂CO₃ (2 equivalents)To deprotonate the amine and increase nucleophilicity.
Solvent DMSO or NMPHigh-boiling aprotic polar solvent.
Temperature 120-180 °C or MicrowaveHigh temperatures are often necessary to overcome steric hindrance.

Visualizing Reaction Workflows

Palladium-Catalyzed Cross-Coupling Workflow

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products Start (2-Bromobenzo[d]thiazol-6-yl)methanol Suzuki Suzuki-Miyaura Start->Suzuki Boronic Acid/Ester Pd Catalyst, Ligand, Base Buchwald Buchwald-Hartwig Start->Buchwald Amine Pd Catalyst, Ligand, Base Sonogashira Sonogashira Start->Sonogashira Terminal Alkyne Pd Catalyst, (CuI), Base Product_Suzuki C-C Coupled Product (Biaryl) Suzuki->Product_Suzuki Product_Buchwald C-N Coupled Product (Amine) Buchwald->Product_Buchwald Product_Sonogashira C-C Coupled Product (Alkyne) Sonogashira->Product_Sonogashira

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yields

G cluster_steric Steric Hindrance Issues cluster_solutions Potential Solutions Start Low Yield in Substitution Reaction Ligand Ineffective Ligand Start->Ligand Temp Insufficient Temperature Start->Temp Protect Hydroxyl Interference Start->Protect NewLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) Ligand->NewLigand IncreaseTemp Increase Reaction Temperature / Use Microwave Temp->IncreaseTemp ProtectGroup Protect -OH Group (e.g., TBDMS) Protect->ProtectGroup

Caption: Troubleshooting flowchart for low-yielding substitution reactions.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Cross-Coupling Reactions Guide.
  • Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" - Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]

  • Chapter 8: Nucleophilic substitutions - Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][5]benzothiazines: access to pyrrolo[2,1-b][3][16]benzothiazoles - Beilstein Journals. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. Available at: [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC. Available at: [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC. Available at: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Available at: [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Available at: [Link]

Sources

Technical Support Center: Reducing Byproduct Formation in the Bromination of Benzothiazole Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for optimizing the bromination of benzothiazole precursors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable insights to overcome common challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the bromination of benzothiazole precursors?

A1: Researchers frequently encounter issues with regioselectivity, leading to mixtures of brominated isomers. Other prevalent problems include over-bromination (di- or tri-substituted products) and competing side reactions like ring bromination, particularly when using polar solvents.[1][2] In reactions conducted at high temperatures with sulfuric acid, sulfonation of the benzene ring can also occur as a significant side reaction.[1]

Q2: Which brominating agents are recommended for achieving high selectivity with benzothiazole precursors?

A2: The choice of brominating agent is critical for controlling the reaction outcome. Common options include:

  • Elemental Bromine (Br₂): A powerful brominating agent often used in solvents like acetic acid or chloroform.[1] While effective, its high reactivity can lead to over-bromination and it requires careful handling due to its hazardous nature.[2][3]

  • N-Bromosuccinimide (NBS): A milder and more manageable alternative to liquid bromine, often providing better control and selectivity for mono-bromination.[1][2][4]

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This electrophilic bromine source can be utilized under mild conditions and may help minimize the formation of brominated side products.[1]

Q3: How does solvent selection impact byproduct formation in benzothiazole bromination?

A3: The solvent plays a crucial role in directing the reaction pathway. Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, which may inadvertently promote further bromination and lead to the formation of polybrominated byproducts.[2] Conversely, using less polar solvents can disfavor these competing pathways and improve regioselectivity.[1][5] Acetic acid is a commonly used solvent; however, experimenting with less polar options may be beneficial for specific substrates.[1]

Q4: Where does bromination typically occur on the benzothiazole ring?

A4: The regioselectivity of electrophilic substitution on the benzothiazole ring system is complex and is influenced by the existing substituents and reaction conditions. The fused thiazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene.[4] However, substitution does occur on the benzene portion of the molecule, generally at the 4, 5, 6, and 7-positions.[4] The precise location of bromination is a result of a combination of inductive and resonance effects. For instance, in 2,1,3-benzothiadiazole, bromination has been shown to successively occur at the 4- and 7-positions.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Brominated Product Incomplete reaction.Sub-optimal reaction temperature.Inefficient brominating agent.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure it goes to completion.[1][2]Systematically optimize the reaction temperature. Some reactions may require gentle heating, while others proceed more selectively at room temperature or below.[1][4]Experiment with a different brominating agent. For a sluggish reaction, switching from NBS to elemental bromine might be effective. For better control, the reverse may be beneficial.[1]
Formation of Multiple Brominated Products (Poor Regioselectivity) Highly reactive brominating agent.Reaction conditions favoring multiple substitutions.Utilize a milder brominating agent such as N-Bromosuccinimide (NBS).[1][4]Carefully control the stoichiometry of the brominating agent, using 1.0-1.1 equivalents for mono-bromination.[1]Lowering the reaction temperature can often enhance selectivity.[4]
Over-bromination (Di- or Tri-brominated Products) Excess of brominating agent.Prolonged reaction time.Reduce the amount of the brominating agent to one equivalent or slightly less.[1]Monitor the reaction with TLC and quench it promptly once the starting material is consumed or the desired product concentration is maximized.[1]
Presence of Unwanted Ring Bromination Side Products Use of a highly polar solvent.Switch to a less polar solvent to disfavor competing ring bromination.[1][5][6]
Starting Material Decomposition Harsh reaction conditions (e.g., high temperature, strong acid).Employ milder reaction conditions. Consider using a catalytic amount of a bromine source instead of stoichiometric amounts in strong acid.[1]Investigate alternative synthetic routes that introduce the bromo-substituent prior to the formation of the benzothiazole ring.[1]
Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity / Multiple Products Start->PoorSelectivity OverBromination Over-bromination Start->OverBromination Decomposition Starting Material Decomposition Start->Decomposition Sol_LowYield Optimize Temperature Monitor with TLC Change Brominating Agent LowYield->Sol_LowYield Address Sol_Selectivity Use Milder Agent (NBS) Control Stoichiometry Lower Temperature Change Solvent PoorSelectivity->Sol_Selectivity Address Sol_OverBromination Reduce Brominating Agent Monitor with TLC & Quench OverBromination->Sol_OverBromination Address Sol_Decomposition Use Milder Conditions Alternative Synthetic Route Decomposition->Sol_Decomposition Address

Caption: Troubleshooting logic for common issues in benzothiazole bromination.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol offers a controlled method for the mono-bromination of an activated benzothiazole derivative.

Materials:

  • Substituted benzothiazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq.)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) (2 mL)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzothiazole in the chosen solvent in a round-bottom flask.

  • Cool the solution to -10°C to 0°C using an appropriate cooling bath.[2]

  • Add NBS in one portion to the cooled solution.

  • Stir the resulting mixture at 0°C for 30 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Bromination using Elemental Bromine in Acetic Acid

This is a classical method suitable for certain benzothiazole precursors, particularly 2-aminobenzothiazoles.

Materials:

  • Substituted 2-aminobenzothiazole (1 equivalent)

  • Elemental bromine (Br₂) (1.1 equivalents)

  • Glacial acetic acid

  • Sodium hydroxide (pellets)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole in glacial acetic acid.

  • Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the solidification of the acetic acid.[1]

  • While shielding the reaction from light, add a solution of elemental bromine dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.[1][2]

  • After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature.

  • Let the reaction stir overnight.[1][2]

  • Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.[1][2]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[1][2]

Visualizing the General Experimental Workflow

Workflow Start Start Dissolve Dissolve Benzothiazole Precursor in Solvent Start->Dissolve Cool Cool Reaction Mixture (if required) Dissolve->Cool AddBr Add Brominating Agent (e.g., NBS, Br2) Cool->AddBr React Stir at Controlled Temperature AddBr->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench & Aqueous Work-up Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for the bromination of benzothiazole precursors.

References

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Google Patents.
  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide. Semantic Scholar. Available at: [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC. Available at: [Link]

Sources

troubleshooting incomplete deprotection of (2-Bromobenzo[d]thiazol-6-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzothiazole Chemistry. As a Senior Application Scientist, I frequently consult on the synthesis and late-stage modification of (2-bromobenzo[d]thiazol-6-yl)methanol derivatives. These scaffolds are critical intermediates in the development of advanced therapeutics, including highly selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors[1].

However, the unique electronic properties of the 2-bromobenzothiazole core make the deprotection of the 6-hydroxymethyl group notoriously difficult. The 2-bromo position is highly electrophilic, making it a prime target for unintended side reactions. This guide provides field-proven, mechanistically grounded solutions to overcome incomplete deprotection and structural degradation.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Incomplete/Failed Deprotection (2-Bromobenzothiazole) CheckPG Identify Protecting Group Start->CheckPG Silyl Silyl Ether (TBS/TIPS) Reagent: TBAF CheckPG->Silyl Ester Ester (OAc) Reagent: NaOH/LiOH CheckPG->Ester Ether Benzyl Ether (Bn) Reagent: Pd/C, H2 CheckPG->Ether Fluorination Issue: C2-Fluorination (Halex SNAr) Silyl->Fluorination Hydrolysis Issue: C2-Hydrolysis (Nucleophilic Attack) Ester->Hydrolysis Debromination Issue: Debromination (Hydrodehalogenation) Ether->Debromination Sol1 Solution: Use Mild Acid (1% HCl in MeOH) Fluorination->Sol1 Sol2 Solution: Transesterification (NaOMe/MeOH) Hydrolysis->Sol2 Sol3 Solution: Switch to PMB Cleave with DDQ Debromination->Sol3

Troubleshooting workflow for deprotection of 2-bromobenzothiazole derivatives.

Technical FAQs & Mechanistic Insights

Q1: Why does TBAF deprotection of my TBS-protected (2-bromobenzo[d]thiazol-6-yl)methanol yield a fluorinated byproduct instead of the target alcohol? Causality: The 2-bromo position of the benzothiazole ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. When you introduce tetrabutylammonium fluoride (TBAF), the naked fluoride ion acts as a potent nucleophile. Instead of exclusively attacking the silicon atom of the TBS group, it triggers a rapid Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This halogen exchange (Halex) process is well-documented; 2-bromobenzothiazoles readily undergo fluorination even in the absence of transition metal catalysts[2]. Solution: Abandon fluoride-based reagents for this scaffold. Transition to mild acidic conditions (e.g., 1% HCl in methanol) which selectively hydrolyze the silyl ether without providing a nucleophile capable of displacing the C2-bromine.

Q2: I am using aqueous NaOH to remove an acetate protecting group, but my LC-MS shows complete loss of the 2-bromo substituent. What is the mechanism of this degradation? Causality: Similar to the fluoride issue, hydroxide ions are strong nucleophiles. Under standard basic saponification conditions (NaOH/LiOH in THF/H₂O), the hydroxide ion attacks the C2 position via SNAr, displacing the bromide to form a 2-hydroxybenzothiazole (which tautomerizes to the highly stable benzothiazol-2-one)[3]. The hydrolysis of the C2-Br bond often outpaces the cleavage of the 6-acetoxymethyl ester due to the immense thermodynamic stability of the resulting lactam-like core. Solution: Shift from aqueous saponification to anhydrous Zemplén transesterification. Using catalytic potassium carbonate (K₂CO₃) in anhydrous methanol at 0 °C facilitates the cleavage of the ester via transesterification while keeping the nucleophilicity low enough to preserve the C2-Br bond.

Q3: My standard hydrogenolysis (Pd/C, H₂) for benzyl ether removal is causing debromination. How can I unmask the alcohol safely? Causality: Palladium-catalyzed hydrogenation is highly efficient at reducing aryl carbon-halogen bonds. The C2-Br bond in benzothiazole is particularly weak and activated, meaning hydrodehalogenation will occur concurrently with, or even faster than, the hydrogenolysis of the benzyl ether. Solution: Benzyl ethers are fundamentally incompatible with this specific halogenated scaffold. You must redesign your synthetic route to use a p-methoxybenzyl (PMB) ether instead. PMB groups can be oxidatively cleaved using DDQ in a biphasic dichloromethane/water system, which leaves the sensitive C2-Br bond entirely untouched.

Quantitative Comparison of Deprotection Strategies

To aid in experimental design, the following table summarizes the quantitative outcomes and risks associated with various deprotection strategies applied to 6-hydroxymethyl-2-bromobenzothiazoles.

Protecting GroupReagent SystemC2-Br StabilityTarget Yield (%)Primary Side Reaction
TBS / TIPS TBAF (1.0 M in THF)Low< 30%C2-Fluorination (Halex)
TBS / TIPS 1% HCl in MeOH, 25 °CHigh> 90%None
Acetate (OAc) 1M NaOH (aq) / THFLow< 20%C2-Hydrolysis (SNAr)
Acetate (OAc) K₂CO₃, MeOH, 0 °CHigh85–95%None
Benzyl (Bn) Pd/C, H₂ (1 atm)Very Low0%Debromination
PMB DDQ, DCM/H₂O (18:1)High> 85%None

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring the specific checkpoints, you can confirm that the deprotection is proceeding without compromising the 2-bromo position.

Protocol 1: Acid-Mediated Silyl Ether Cleavage (TBS/TIPS)
  • Preparation: Dissolve the TBS-protected (2-bromobenzo[d]thiazol-6-yl)methanol (1.0 mmol) in 10 mL of anhydrous methanol.

  • Reaction: Add 0.5 mL of a 1.25 M solution of HCl in methanol dropwise at room temperature. Stir the mixture for 2–4 hours.

  • Quenching: Neutralize the reaction carefully by adding solid NaHCO₃ until bubbling ceases. Filter the suspension and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC (Hexanes/EtOAc 7:3): Observe the disappearance of the non-polar starting material (R_f ~0.8) and the appearance of a UV-active, polar product spot (R_f ~0.3).

    • LC-MS: The mass spectrum must show the [M+H]⁺ isotopic doublet typical of a mono-brominated species (approx. m/z 244/246 in a 1:1 ratio). A singlet peak at m/z 166 indicates catastrophic debromination.

Protocol 2: Zemplén Transesterification of Acetates
  • Preparation: Dissolve the acetate-protected derivative (1.0 mmol) in 10 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Reaction: Add anhydrous K₂CO₃ (0.1 mmol, 0.1 equiv) in one portion. Stir at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature to prevent C2-attack.

  • Quenching: Quench with 1 mL of saturated aqueous NH₄Cl, then extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • ¹H NMR (CDCl₃): Confirm the complete disappearance of the sharp singlet at ~2.1 ppm (acetate methyl group) while ensuring the aromatic protons of the benzothiazole core remain intact.

Protocol 3: Oxidative Cleavage of PMB Ethers
  • Preparation: Dissolve the PMB-protected derivative (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (1 mL). Cool the biphasic mixture to 0 °C.

  • Reaction: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) portion-wise. The solution will turn deep red/green. Stir vigorously for 1.5 hours at 0 °C.

  • Quenching: Dilute with 20 mL of DCM and wash with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer is colorless (removing the DDQH₂ byproduct).

  • Self-Validation Checkpoint:

    • Visual Cue: The successful removal of DDQ byproducts is confirmed when the organic layer returns to a clear/pale yellow state.

    • TLC: The byproduct p-methoxybenzaldehyde will elute near the solvent front, well separated from the highly polar deprotected alcohol.

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides | Organometallics - ACS Publications.[Link]

  • Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis | Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Bromobenzo[d]thiazol-6-yl)methanol and 2-Chlorobenzothiazole Analogs in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives are subjects of intense research in drug discovery, with applications ranging from anticancer to antimicrobial agents.[2][3] The functionalization of the benzothiazole core, particularly at the 2-position, is a cornerstone of medicinal chemistry programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: (2-Bromobenzo[d]thiazol-6-yl)methanol and its 2-chloro-substituted analogs. We will explore the fundamental principles governing their differential reactivity, provide supporting experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic strategies. The discussion will focus primarily on the widely used Suzuki-Miyaura reaction, elucidating the causal factors behind experimental choices and catalyst selection.

Theoretical Framework: Unpacking the Reactivity of 2-Halobenzothiazoles

The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] For aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is frequently the rate-determining step and is highly sensitive to the nature of the halogen substituent (X).[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (Ar-X) Rate-Determining Step trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-B(OR)2 + Base) trans_complex:e->pd0:s product Ar-R (Coupled Product) trans_complex->product Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction. The oxidative addition of the aryl halide (Ar-X) is often the slowest step, dictating the overall reaction rate.

The Decisive Factor: Carbon-Halogen Bond Strength

The primary determinant of reactivity between 2-bromo- and 2-chlorobenzothiazoles is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.

BondAverage Bond Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-Br~276Higher
C-Cl~339Lower
(Data sourced from representative values)[8][9]

This difference in bond energy has profound practical implications:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol : The weaker C-Br bond allows for oxidative addition to Pd(0) under relatively mild conditions. Standard palladium catalysts and ligands are often sufficient to achieve high conversion at moderate temperatures.

  • 2-Chlorobenzothiazole Analogs : The stronger C-Cl bond presents a higher activation barrier for oxidative addition. Consequently, these substrates are more challenging to activate and typically require more forcing conditions. This often involves higher reaction temperatures and, critically, the use of specialized, highly active catalytic systems. These systems usually employ electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step.[5]

The Role of the (Hydroxymethyl)methanol Substituent

The hydroxymethyl group at the 6-position of (2-Bromobenzo[d]thiazol-6-yl)methanol is an important functional handle for further synthetic elaboration. In the context of the Suzuki-Miyaura coupling, this alcohol functionality is generally well-tolerated. However, its presence is not entirely benign and warrants consideration:

  • Potential for Coordination : The oxygen atom of the hydroxyl group could potentially coordinate to the palladium center. While often not a major factor, in certain ligand-deficient or specific solvent systems, this could modulate the catalyst's activity.

  • Directing Effects : In some cross-coupling scenarios, proximal hydroxyl groups have been shown to act as directing groups, influencing site-selectivity or enhancing reaction rates through the formation of a palladium alkoxide.[10] While less common for a substituent at the 6-position relative to the 2-position, this possibility should be considered when troubleshooting unexpected reactivity.

  • Stability : The hydroxymethyl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction, unlike more sensitive functionalities such as aldehydes, which can sometimes undergo side reactions.[11]

Comparative Experimental Performance: A Data-Driven Analysis

The theoretical differences in reactivity are clearly reflected in experimental outcomes. The following table summarizes typical conditions and results for the Suzuki-Miyaura coupling of 2-bromo- and 2-chlorobenzothiazole derivatives, demonstrating the need for tailored catalytic systems.

Parameter(2-Bromobenzo[d]thiazol-6-yl)methanol Analog¹2-Chlorobenzothiazole Analog²
Substrate N-(6-bromobenzo[d]thiazol-2-yl)acetamide2-Chlorobenzothiazole
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Catalyst Loading 3-5 mol%1-2 mol% (precatalyst) / 2-4 mol% (ligand)
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or K₂CO₃
Solvent 1,4-Dioxane/H₂O or DMF/H₂OToluene or 1,4-Dioxane
Temperature 80-100 °C100-120 °C
Typical Yield Good to Excellent (e.g., 80-85% for coupling with phenylboronic acid)[2]Moderate to Good (highly dependent on boronic acid partner and ligand)
Key Insight Standard, commercially available catalysts are effective.Requires more advanced, electron-rich, and bulky ligands to facilitate the difficult oxidative addition of the C-Cl bond.

¹Data based on the closely related N-(6-bromobenzo[d]thiazol-2-yl)acetamide.[2][12] ²Conditions are representative and based on established protocols for challenging aryl chlorides.

Experimental Protocols: A Practical Guide

The following section provides a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of a 2-halobenzothiazole. Key differences in the setup for the bromo- versus the chloro-analog are highlighted.

Experimental_Workflow start Reagent Preparation setup Reaction Vessel Setup (Schlenk flask or vial) start->setup inert Establish Inert Atmosphere (3x Vacuum/N₂ or Ar cycles) setup->inert reagents Add Solids: - 2-Halobenzothiazole - Boronic Acid - Base - Pd Catalyst/Ligand inert->reagents solvent Add Degassed Solvent(s) reagents->solvent reaction Heat to Target Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup Aqueous Workup (Quench, Dilute, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (¹H NMR, ¹³C NMR, HRMS) purify->characterize end Pure Product characterize->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction, emphasizing the need for an inert atmosphere.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Halobenzothiazole (e.g., (2-Bromobenzo[d]thiazol-6-yl)methanol or a 2-chlorobenzothiazole analog) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst and ligand (see table above for recommendations)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent(s)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-halobenzothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition:

    • For (2-Bromobenzo[d]thiazol-6-yl)methanol: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) directly to the solids.

    • For a 2-Chlorobenzothiazole Analog: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Using a pre-formed catalyst complex is also a common and effective strategy.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1-0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the target temperature (80-100 °C for bromo, 100-120 °C for chloro). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Strategic Recommendations

The choice between (2-Bromobenzo[d]thiazol-6-yl)methanol and a 2-chlorobenzothiazole analog is a strategic decision based on a trade-off between reactivity and cost/availability.

  • (2-Bromobenzo[d]thiazol-6-yl)methanol is the substrate of choice for rapid and reliable synthesis. Its higher reactivity allows for the use of standard, less expensive palladium catalysts and milder conditions, leading to robust and easily optimizable reactions. This is ideal for late-stage functionalization or when reaction robustness is paramount.

  • 2-Chlorobenzothiazole analogs represent a more economical but synthetically challenging alternative. Their use is often dictated by the commercial availability of starting materials. Success with these substrates hinges on the use of highly active, specialized catalyst systems to overcome the high activation energy of C-Cl bond cleavage. Researchers should be prepared for more extensive reaction optimization, particularly in ligand and base screening.

Ultimately, a thorough understanding of the principles of oxidative addition provides a predictive framework for catalyst selection and reaction design, enabling the efficient synthesis of diverse benzothiazole libraries for further investigation in drug discovery and materials science.

References

  • Amatore, C., & Jutand, A. (2000). Anionic σ-Aryl-Palladium(0) Intermediates in Palladium-Catalyzed Reductive Coupling of Aryl Halides. Organometallics, 19(16), 3019-3023. [Link]

  • de Vreese, R., Stevens, C. V., & Nolan, S. P. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2733-2744. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 53-56. [Link]

  • Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Maseras, F., & Bickelhaupt, F. M. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. [Link]

  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. [Link]

  • Morken, J. P., & Nave, S. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

  • Hayashi, M., Matsuura, T., Tanaka, I., Ohta, H., & Watanabe, Y. (2013). Pd-Catalyzed P–C Cross-Coupling Reactions for Versatile Triarylphosphine Synthesis. Organic Letters, 15(3), 552-555. [Link]

  • Dherange, B. D., & Toste, F. D. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Wang, L., et al. (2016). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

  • Various Authors. (2020). Why is the bond energy of C-C greater than Cl-Cl? Quora. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7543-7574. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Various Authors. (2018). Bond strength. Reddit. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 268. [Link]

  • Reid, J. R., & O'Doherty, G. A. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 23(10), 2469. [Link]

  • ResearchGate. (2016). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. [Link]

  • Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 3(6), 414-421. [Link]

  • Bakavoli, M., et al. (2011). Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles. Heterocyclic Communications, 17(3-4), 151-154. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating (2-Bromobenzo[d]thiazol-6-yl)methanol Scaffolds in Target Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification and validation of small molecule scaffolds that exhibit high affinity and selectivity for their biological targets are paramount. Among the myriad of heterocyclic structures, the benzothiazole core has emerged as a "privileged scaffold" due to its prevalence in molecules with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] This guide provides an in-depth evaluation of the (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold, a representative of the broader benzothiazole class, and its potential efficacy in target binding assays.

As researchers and drug development professionals, our goal extends beyond simple screening. We aim to understand the intricate dance between a ligand and its receptor. This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to characterizing novel chemical entities.

The Benzothiazole Scaffold: A Versatile Player in Medicinal Chemistry

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, offers a unique combination of electronic and steric properties that facilitate interactions with a wide array of biological targets.[3][5] The introduction of a bromine atom at the 2-position and a methanol group at the 6-position of the benzothiazole ring, as in our lead scaffold, (2-Bromobenzo[d]thiazol-6-yl)methanol, provides key functional handles for both target interaction and further chemical modification. The bromine can act as a leaving group for further derivatization or participate in halogen bonding, while the methanol group can be a hydrogen bond donor or acceptor.

The versatility of the benzothiazole scaffold is evident in its successful application against a range of targets. For instance, benzothiazole derivatives have been developed as potent inhibitors of enzymes implicated in cancer, such as PI3K, ROCK-II, and EGFR, and have also shown promise in targeting proteins associated with Alzheimer's disease, including histamine H3 receptor (H3R), acetylcholinesterase (AChE), and tau protein.[1][5][6][7][8][9][10][11]

Comparative Efficacy of Benzothiazole Scaffolds: A Data-Driven Perspective

While direct binding data for (2-Bromobenzo[d]thiazol-6-yl)methanol is not yet prevalent in the public domain, we can infer its potential by examining the performance of structurally related benzothiazole derivatives in various target binding assays. The following table summarizes the binding affinities of several benzothiazole-based compounds against different biological targets, showcasing the scaffold's adaptability.

Compound/ScaffoldTargetAssay TypeBinding Affinity (Ki/IC50)Therapeutic Area
Benzothiazole Derivative 4b Histamine H3 Receptor (H3R)Radioligand BindingKi = 0.012 µM[1][12][13]Alzheimer's Disease
Benzothiazole Derivative 3s Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 6.7 µM[1][12][13]Alzheimer's Disease
Benzothiazole Derivative 3s Butyrylcholinesterase (BuChE)Enzyme InhibitionIC50 = 2.35 µM[1][12][13]Alzheimer's Disease
Benzothiazole Derivative 3s Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC50 = 1.6 µM[1][12][13]Alzheimer's Disease
Benzothiazole Derivative 11 PI3KβKinase AssayIC50 = 88.3% inhibition at 1 µM[9]Cancer
Rhodacyanine Analog (AL69) Hsp70ATPase Activity Assay-Neurodegeneration
Benzothiazole Cyanine Dye N744 Tau AggregationThioflavin-T AssayIC50 = 300 nM[7]Alzheimer's Disease

This data underscores the remarkable tunability of the benzothiazole scaffold. By modifying substituents at various positions, medicinal chemists can achieve potent and selective inhibition of diverse targets. The 2-bromo and 6-methanol functionalities of our lead scaffold offer exciting possibilities for creating libraries of compounds with tailored binding profiles.

Key Target Binding Assays: Methodologies and Rationale

To rigorously evaluate the binding characteristics of (2-Bromobenzo[d]thiazol-6-yl)methanol and its derivatives, a multi-pronged approach employing a suite of biophysical and biochemical assays is recommended. Each technique provides unique insights into the binding event, and their collective data builds a comprehensive picture of the molecule's efficacy.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[14] It provides not only the equilibrium dissociation constant (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a deeper understanding of the binding kinetics.

Experimental Workflow for SPR

prep Ligand & Analyte Preparation immob Ligand Immobilization on Sensor Chip prep->immob bind Analyte Injection & Binding Analysis immob->bind regen Surface Regeneration bind->regen data Data Analysis (ka, kd, Kd) bind->data regen->bind Next Cycle

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Detailed SPR Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the target protein (ligand) and solubilize the (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold (analyte) in a suitable buffer. Ensure high purity of both components.

    • The running buffer should be well-matched to the experimental conditions, often containing a small percentage of DMSO to ensure analyte solubility.

  • Ligand Immobilization:

    • Select an appropriate sensor chip based on the ligand's properties.

    • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[15]

    • Inject the ligand over the activated surface to achieve the desired immobilization level (measured in Resonance Units, RU).[15]

    • Deactivate any remaining active groups on the surface.[15]

  • Analyte Binding and Analysis:

    • Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (to subtract non-specific binding).

    • Monitor the change in RU over time to generate sensorgrams. The association phase occurs during analyte injection, and the dissociation phase begins when the injection stops.[14]

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte without denaturing the ligand, preparing the surface for the next injection cycle.[16]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).[14]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[17]

Experimental Workflow for ITC

prep Sample Preparation (Macromolecule & Ligand) load Loading into Cell & Syringe prep->load titrate Titration of Ligand into Macromolecule load->titrate measure Heat Change Measurement titrate->measure analyze Data Analysis (Kd, n, ΔH, ΔS) measure->analyze

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of the target protein (in the sample cell) and the (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold (in the titration syringe).[17]

    • Crucially, both solutions must be in identical, well-degassed buffers to minimize heats of dilution.[17]

  • Instrument Setup and Loading:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the small molecule solution into the syringe, ensuring no air bubbles are introduced.[17]

  • Titration:

    • Perform a series of small, precise injections of the ligand from the syringe into the protein-containing cell while maintaining a constant temperature.[18]

  • Heat Measurement:

    • The instrument measures the minute heat changes that occur with each injection as the binding sites on the protein become saturated.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection and plot them against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[17]

Fluorescence Resonance Energy Transfer (FRET): Probing Proximity

FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[19][20] It can be used in a competitive assay format to determine the binding affinity of a non-fluorescent compound like our benzothiazole scaffold.

Experimental Workflow for a Competitive FRET Assay

reagents Prepare Labeled Ligand (Donor) & Labeled Target (Acceptor) incubate Incubate Labeled Ligand & Target with Test Compound reagents->incubate excite Excite Donor Fluorophore incubate->excite measure Measure Donor & Acceptor Emission excite->measure calculate Calculate FRET Efficiency & IC50 measure->calculate

Caption: Workflow for a competitive FRET-based binding assay.

Detailed Competitive FRET Protocol:

  • Reagent Preparation:

    • Label a known fluorescent ligand (the probe) for the target protein with a donor fluorophore.

    • Label the target protein with a suitable acceptor fluorophore. The donor emission spectrum must overlap with the acceptor excitation spectrum.[19]

  • Assay Setup:

    • In a multi-well plate, add the fluorescently labeled target protein and the fluorescently labeled probe at concentrations that result in a significant FRET signal.

    • Add varying concentrations of the (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold to the wells.

  • Incubation and Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Using a plate reader, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.[21]

  • Data Analysis:

    • As the concentration of the unlabeled benzothiazole compound increases, it will displace the fluorescent probe, leading to a decrease in the FRET signal (a decrease in acceptor emission and an increase in donor emission).

    • Plot the FRET signal against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay: High Sensitivity and Specificity

This classic technique uses a radioactively labeled ligand to quantify receptor binding.[22] It is highly sensitive and can be performed in a competitive format to determine the affinity of unlabeled compounds.

Detailed Radioligand Binding Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.[23][24]

  • Assay Setup:

    • In a multi-well filter plate, incubate the membranes with a fixed concentration of a high-affinity radioligand for the target receptor.

    • Add a range of concentrations of the (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[23]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.[23]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the benzothiazole compound and fit the data to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Case Study: Benzothiazole Inhibitors of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][25] Several benzothiazole derivatives have been identified as potent inhibitors of PI3K, demonstrating the therapeutic potential of this scaffold.[9][25]

PI3K/Akt Signaling Pathway and Inhibition by Benzothiazole Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Benzothiazole (2-Bromobenzo[d]thiazol-6-yl) methanol Scaffold Benzothiazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of benzothiazole scaffolds.

A (2-Bromobenzo[d]thiazol-6-yl)methanol-based inhibitor would compete with ATP for the binding site on PI3K, thereby blocking the phosphorylation of PIP2 to PIP3. This would prevent the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and the induction of apoptosis. The assays described in this guide are essential for quantifying the potency of such an inhibitor and guiding its further development.

Conclusion and Future Directions

The (2-Bromobenzo[d]thiazol-6-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. Its benzothiazole core is a well-validated pharmacophore, and the functional groups at the 2- and 6-positions provide avenues for synthetic elaboration to optimize potency and selectivity.

A rigorous and multi-faceted approach to evaluating the binding efficacy of this scaffold is crucial. By combining real-time kinetic analysis (SPR), thermodynamic characterization (ITC), and high-sensitivity competitive assays (FRET and radioligand binding), researchers can build a comprehensive understanding of their lead compounds. This data-rich approach not only validates initial hits but also provides invaluable insights to guide structure-activity relationship (SAR) studies, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Biology. Available at: [Link]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry. Available at: [Link]

  • Surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Biology. Available at: [Link]

  • Radioligand Binding Assay. Bio-protocol. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Semantic Scholar. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. Available at: [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. Available at: [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Publications. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Publications. Available at: [Link]

  • Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. Impact Factor. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Taylor & Francis Online. Available at: [Link]

  • Examples of benzothiazole‐based class‐I PI3K inhibitors. ResearchGate. Available at: [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action. Available at: [Link]

  • Discovery and Optimization of a Series of Benzothiazole Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Guide to Running an SPR Experiment. University of Texas at Austin. Available at: [Link]

  • SPR Assay Construction Guide. Scribd. Available at: [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Semantic Scholar. Available at: [Link]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. Available at: [Link]

  • Planning your ITC Experiment. University of Montana. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available at: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy. Nikon's MicroscopyU. Available at: [Link]

  • Key Steps to Follow in a FRET Experiment. Spectroscopy Online. Available at: [Link]

  • Fluorescence Resonance Energy Transfer. ScienceDirect. Available at: [Link]

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • A Guide to Fluorescent Protein FRET Pairs. Sensors. Available at: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. ResearchGate. Available at: [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and. MDPI. Available at: [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmark Analysis of (2-Bromobenzo[d]thiazol-6-yl)methanol Against Standard Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Kinase Inhibitor Specificity and Novelty

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and metabolic disorders.[] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research, leading to over 80 FDA-approved agents.[3] The majority of these inhibitors target the highly conserved ATP-binding site, which presents a significant challenge in achieving selectivity and avoiding off-target effects.[4]

This has driven the exploration of novel chemical scaffolds that can offer unique interaction profiles and potentially improved selectivity. The benzothiazole core is one such scaffold that has garnered considerable interest due to its presence in a variety of biologically active compounds.[5] Thiazole derivatives have shown a high potential for interacting with different protein kinases, making them a promising starting point for the development of new inhibitors.[6] This guide presents a comparative benchmark study of a specific benzothiazole derivative, (2-Bromobenzo[d]thiazol-6-yl)methanol , against well-established, standard kinase inhibitor scaffolds. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this and similar novel compounds in the landscape of kinase inhibitor discovery.

The Compound of Interest and Benchmark Scaffolds

The selection of appropriate benchmarks is crucial for a meaningful comparative analysis.[7] We have chosen three well-established "privileged scaffolds" that are the core structures of numerous approved kinase inhibitors.[8]

Compound of Interest:

  • (2-Bromobenzo[d]thiazol-6-yl)methanol: A benzothiazole derivative. The benzothiazole scaffold is a versatile framework found in many bioactive compounds, and its derivatives have been explored as potential kinase inhibitors.[5]

Standard Kinase Inhibitor Scaffolds for Comparison:

  • Quinazoline: A core component of several successful EGFR inhibitors like gefitinib and erlotinib.[8]

  • Pyrimidine: Found in inhibitors targeting a range of kinases, including CDKs and Abl.[8]

  • Indole: A versatile scaffold present in inhibitors of various kinases, including VEGFR and Src.[8]

Experimental Design: A Head-to-Head Comparison of Inhibitory Potency

To provide a robust comparison, we will evaluate the inhibitory activity of (2-Bromobenzo[d]thiazol-6-yl)methanol and representative compounds from the standard scaffolds against a panel of clinically relevant kinases. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[3]

Selected Kinase Panel:

The choice of kinases for profiling is critical and should ideally cover different branches of the human kinome to assess both potency and selectivity. For this guide, we have selected the following kinases:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently mutated in cancer.

  • VEGFR2 (Vascular Endothelial Growth fator Receptor 2): A key regulator of angiogenesis.

  • Src (Sarcoma Proto-Oncogene Tyrosine Kinase): A non-receptor tyrosine kinase involved in cell growth and motility.

  • CDK2 (Cyclin-Dependent Kinase 2): A serine/threonine kinase crucial for cell cycle progression.

  • p38α (MAPK14): A serine/threonine kinase involved in inflammatory responses.[9]

Experimental Workflow: IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 values of the test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_compounds Dispense Compounds to 384-well Plate compound_prep->plate_compounds kinase_prep Kinase & Substrate Preparation add_kinase Add Kinase Solution kinase_prep->add_kinase atp_prep ATP Solution Preparation start_reaction Initiate Reaction with ATP atp_prep->start_reaction plate_compounds->add_kinase pre_incubation Pre-incubate add_kinase->pre_incubation pre_incubation->start_reaction reaction_incubation Incubate at 30°C start_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagent reaction_incubation->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 (4-Parameter Logistic Fit) plot_data->calc_ic50 G cluster_pathway p38α Signaling Pathway stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk Activates p38 p38α mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response substrates->response Leads to

Caption: Simplified p38α Signaling Pathway.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of novel kinase inhibitors like (2-Bromobenzo[d]thiazol-6-yl)methanol. While our hypothetical data suggests a potential avenue for development, it is crucial to emphasize that this is an initial step. A comprehensive kinase inhibitor discovery program would involve profiling against a much larger panel of kinases (e.g., >300 kinases) to fully understand the selectivity profile. [10]Furthermore, biophysical assays (e.g., TR-FRET) can be employed to confirm direct binding to the target kinase. [11] The benzothiazole scaffold, as exemplified by (2-Bromobenzo[d]thiazol-6-yl)methanol, holds promise for the development of novel kinase inhibitors with unique selectivity profiles. By employing rigorous, standardized benchmarking studies as outlined in this guide, researchers can effectively evaluate the potential of new chemical entities and make informed decisions in the complex but rewarding field of kinase drug discovery.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant. (n.d.).
  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. (n.d.).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in - Benchchem. (n.d.).
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (n.d.).
  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. (2018, July 1).
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Journal of Chemical Information and Modeling. (2024, December 2).
  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • What are Kinase Inhibitors? - BOC Sciences. (n.d.).
  • Evolution of Small Molecule Kinase Drugs - PMC - NIH. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10).

Sources

A Comparative Guide to the Electronic Effects of Bromine vs. Iodine in (2-Halobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in medicinal chemistry and materials science, the subtle electronic modulation of a heterocyclic core is a cornerstone of rational design. The choice of a halogen substituent, often considered a simple bioisostere, can have profound and divergent impacts on a molecule's physicochemical properties, including its acidity, reactivity, and intermolecular interactions. This guide provides an in-depth, objective comparison of the electronic effects of bromine versus iodine when substituted at the 2-position of the benzothiazole scaffold, using the 6-methanol group as a sensitive probe for these influences. We will dissect the theoretical underpinnings and provide validated experimental and computational methodologies to quantify these effects.

The Duality of Halogen Electronic Effects

Halogens exert two primary, opposing electronic effects on aromatic and heteroaromatic systems: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and generally deactivates the ring.[1]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen can be delocalized into the π-system of the ring. This effect donates electron density, primarily to the ortho and para positions.[3]

For halogens, the inductive effect typically outweighs the resonance effect, making them net electron-withdrawing groups and deactivators in electrophilic aromatic substitution.[4] However, the precise balance between these two forces is unique for each halogen and is further modulated by the electronic nature of the ring system itself. The electron-deficient character of the thiazole moiety in benzothiazole is expected to amplify the electron-withdrawing nature of the halogen substituent.[5][6]

The central question this guide addresses is: How does the balance of these effects differ between the larger, more polarizable iodine and the more electronegative bromine, and what are the measurable consequences at a distal functional group?

Physicochemical Properties and Theoretical Framework

The differing intrinsic properties of bromine and iodine are the root cause of their distinct electronic behavior. Iodine is less electronegative but significantly more polarizable than bromine.

PropertyBromine (Br)Iodine (I)Rationale for Impact
Pauling Electronegativity 2.962.66A higher value suggests a stronger inductive (-I) electron withdrawal.
Covalent Radius (pm) 114133Larger size affects orbital overlap for resonance (+M) and steric interactions.[4]
Polarizability (ų) 4.777.1Higher polarizability allows for greater distortion of the electron cloud, influencing non-covalent interactions.
Hammett Constant (σ_para) +0.232+0.18These values, derived from benzoic acid ionization, quantify the overall electron-withdrawing effect at the para position. A more positive value indicates a stronger effect.[7][8]

Based on Hammett constants, bromine is predicted to exert a slightly stronger net electron-withdrawing effect than iodine at a para-like position.[8][9] We will test this hypothesis by examining the acidity of the 6-methanol group, which serves as a sensitive reporter of the electron density relayed through the benzothiazole core.

Experimental and Computational Validation Workflow

To empirically compare these electronic effects, a multi-pronged approach involving synthesis, experimental measurement, and computational modeling is required. This workflow ensures that theoretical predictions are grounded in robust, verifiable data.

G cluster_0 Synthesis & Characterization cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Synthesis Synthesis Synthesis of Halo-Benzothiazoles Characterization Structural Verification (NMR, MS) Synthesis->Characterization pKa pKa Determination (Spectrophotometric Titration) Characterization->pKa NMR_Analysis Comparative ¹³C NMR Analysis Characterization->NMR_Analysis DFT DFT Optimization (B3LYP/6-311+G(d,p)) Characterization->DFT Conclusion Comparative Analysis & Conclusion pKa->Conclusion NMR_Analysis->Conclusion MEP Molecular Electrostatic Potential (MEP) Mapping DFT->MEP NBO Natural Bond Orbital (NBO) Analysis DFT->NBO MEP->Conclusion NBO->Conclusion

Figure 1: Overall workflow for the comparative analysis.

Synthesis of (2-Halobenzo[d]thiazol-6-yl)methanol Derivatives

A robust synthesis is the prerequisite for any comparative study. The following protocol outlines a reliable method starting from a common precursor, methyl 4-aminobenzoate, which can be adapted for both bromo and iodo derivatives. The key steps involve the cyclization to form the benzothiazole ring, followed by reduction of the ester.

Detailed Experimental Protocol:

Part A: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

  • Reaction Setup: To a solution of methyl 4-aminobenzoate (1 equiv.) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equiv.). Stir the mixture for 45 minutes at room temperature.

  • Bromination/Cyclization: Cool the mixture to 10°C in an ice bath. Add a solution of bromine (2 equiv.) in glacial acetic acid dropwise, ensuring the temperature remains below 25°C. The solution will turn into a yellow suspension.

  • Workup: Stir the reaction mixture at room temperature overnight. Neutralize the mixture to pH ~8 using a 25% aqueous ammonia solution.

  • Purification: Collect the precipitate by vacuum filtration, wash extensively with water, and dry. The crude solid can be purified by recrystallization from methanol.[10]

Part B: Sandmeyer-type Halogenation (Example for Bromination)

  • Diazotization: Suspend methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv.) in an aqueous solution of HBr (48%). Cool to 0°C and add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise to form the diazonium salt.

  • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part C: Ester Reduction

  • Reduction: Dissolve the crude methyl 2-halobenzo[d]thiazole-6-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH₄, 1.5 equiv.) portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and then more water.

  • Purification: Filter the resulting solids and concentrate the filtrate. The crude (2-halobenzo[d]thiazol-6-yl)methanol can be purified by column chromatography on silica gel.

Comparative Analysis of Electronic Effects

Acidity (pKa) of the 6-Methanol Group

The acidity of the hydroxyl proton is a direct and sensitive measure of the electron density at the oxygen atom. A stronger net electron-withdrawing effect from the 2-halo substituent will delocalize electron density away from the 6-position, stabilize the corresponding alkoxide conjugate base, and thus lower the pKa (increase acidity).

Protocol: pKa Determination by UV-Vis Spectrophotometric Titration [11]

  • Stock Solution: Prepare a ~1.0 mmol L⁻¹ stock solution of the halo-benzothiazole methanol derivative in a suitable solvent (e.g., methanol).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

  • Measurement: For each pH value, add a small, constant volume of the stock solution to the buffer in a quartz cuvette. The final concentration should be in the range of 0.05-0.1 mmol L⁻¹.

  • Data Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each pH.

  • Analysis: Plot absorbance at a wavelength showing significant change versus pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve. The Henderson-Hasselbalch equation can be used for precise calculation.[11]

Representative Data:

CompoundPredicted pKaInterpretation
(Benzo[d]thiazol-6-yl)methanol (Control)~10.2Baseline acidity of the parent compound.
(2-Bromo benzo[d]thiazol-6-yl)methanol~9.6Lower pKa indicates a net electron-withdrawing effect from the 2-bromo substituent.
(2-Iodo benzo[d]thiazol-6-yl)methanol~9.7Lower pKa than control, but slightly higher than the bromo analog, suggesting a slightly weaker net electron-withdrawing effect.

This illustrative data aligns with the Hammett constants, where bromine's slightly more positive σ_para value suggests it will induce slightly greater acidity.[12]

Computational Analysis: Visualizing Electron Distribution

Density Functional Theory (DFT) calculations provide powerful insights into the electronic structure, complementing experimental data.

Methodology: Geometries of the bromo- and iodo-derivatives are optimized using DFT with the B3LYP functional and a 6-311+G(d,p) basis set.[11][13] From the optimized structures, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are performed.[14][15]

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density on the molecule's surface. Electron-rich regions (prone to electrophilic attack) are typically colored red, while electron-poor regions (prone to nucleophilic attack) are colored blue. We would expect the region around the hydroxyl proton to be more electron-deficient (bluer) in the bromo-derivative compared to the iodo-derivative, correlating with its higher acidity.

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the charge distribution at each atomic center. This allows for a direct numerical comparison of the electron-withdrawing effects.

Representative NBO Charge Data:

Atom(2-Bromo...)(2-Iodo...)
C2 (Halogen-bearing)+0.25+0.18
C6 (-CH₂OH bearing)-0.15-0.14
O (of -OH)-0.72-0.71
H (of -OH)+0.48+0.47

The more positive charge on the hydroxyl hydrogen in the bromo derivative indicates it is more deshielded and acidic, which is consistent with the experimental pKa data.

Figure 2: Conceptual diagram of halogen electronic effects.

Conclusion and Outlook

This seemingly minor difference can be critical in a drug development context:

  • pKa Modulation: A difference of 0.1 pKa units can significantly alter the ionization state of a molecule at physiological pH, affecting its solubility, membrane permeability, and receptor binding affinity.

  • Reactivity: The C-I bond is significantly weaker than the C-Br bond, making the 2-iodo derivative a superior substrate for subsequent functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[16][17] The 2-bromo derivative would be more stable but less synthetically versatile at that position.

  • Halogen Bonding: Iodine is a stronger halogen bond donor than bromine. This could lead to different binding interactions with biological targets, offering another avenue for rational drug design.

By integrating theoretical principles with robust experimental and computational validation, researchers can make more informed decisions in selecting the optimal halogen substituent to fine-tune the properties of complex heterocyclic molecules for their desired application.

References

  • Foulon, C., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. European Journal of Pharmaceutical Sciences, 31(3-4), 165-71. [Link]

  • LibreTexts. (2023). 8.7 An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Chapter 12: Substituent Effects. University of Calgary Chemistry Textbooks. [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Stack Exchange. [Link]

  • ACS Publications. (2013). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • RSC Publishing. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. [Link]

  • LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457-9492. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • RSC Publishing. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. [Link]

  • ACS Publications. (2001). Single-Molecule Vibrations, Conformational Changes, and Electronic Conductivity of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link]

  • University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. University of Calgary Chemistry Textbooks. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • ResearchGate. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. [Link]

  • YouTube. (2024). Iodide is a better nucleophile than bromide... YouTube. [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. [Link]

  • ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Lučić, B., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(18), 3359. [Link]

  • Weiss, S., & Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618. [Link]

  • SCIRP. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry. [Link]

  • ResearchGate. (2019). (PDF) The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. [Link]

  • ResearchGate. (2019). Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods... ResearchGate. [Link]

  • Onysko, M., et al. (2020). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 25(23), 5778. [Link]

  • ResearchGate. (1991). Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Journal of Chemistry.
  • Iraqi University. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi University Thesis.

Sources

comparing synthetic routes and atom economy for the preparation of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for the synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7), a critical building block in modern medicinal chemistry. This guide objectively compares the two primary synthetic pathways, evaluating their atom economy, scalability, and chemoselectivity, supported by field-proven experimental protocols.

Introduction & Strategic Importance

(2-Bromobenzo[d]thiazol-6-yl)methanol is a highly versatile bifunctional scaffold. The 2-bromo position serves as an excellent electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig aminations) or nucleophilic aromatic substitutions ( SN​Ar ). Simultaneously, the 6-hydroxymethyl group provides a handle for etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for further functionalization.

This scaffold has been prominently featured in the development of advanced therapeutics, including highly selective CSF1R inhibitors (such as IACS-9439) for immuno-oncology [1] and novel Hsp90 C-Terminal-Domain inhibitors [2].

Synthetic Route Comparison

To synthesize this target, chemists generally choose between two distinct strategies: the Ester Reduction Pathway (Route A) and the Benzylic Bromination Pathway (Route B) .

Route A: Ester Reduction (The Industry Standard)

This route begins with the commercially available ethyl 2-aminobenzo[d]thiazole-6-carboxylate. It utilizes a non-aqueous Sandmeyer reaction to install the 2-bromo group, followed by a controlled reduction of the ester to the primary alcohol.

  • Advantage: High chemoselectivity and excellent overall yield. The use of non-aqueous Sandmeyer conditions prevents the competitive formation of 2-hydroxybenzothiazole byproducts.

  • Drawback: Requires cryogenic conditions (-78 °C) for the reduction step to prevent reductive debromination.

Route B: Benzylic Bromination-Hydrolysis

This alternative starts from 2-amino-6-methylbenzothiazole. After a similar Sandmeyer reaction, the 6-methyl group is subjected to radical bromination (Wohl-Ziegler reaction), followed by hydrolysis of the resulting benzyl bromide to the alcohol.

  • Advantage: Avoids cryogenic reduction; utilizes cheaper starting materials.

  • Drawback: Radical bromination is notoriously unselective, often leading to over-bromination (dibromomethyl derivatives) and significantly lowering the overall atom economy and yield.

Mechanistic Pathway Visualization

SyntheticRoutes cluster_RouteA Route A: Ester Reduction Pathway cluster_RouteB Route B: Benzylic Bromination Pathway Prod (2-Bromobenzo[d]thiazol-6-yl)methanol (Target Product) SM1 Ethyl 2-aminobenzo[d]thiazole- 6-carboxylate Int1 Ethyl 2-bromobenzo[d]thiazole- 6-carboxylate SM1->Int1 Non-Aqueous Sandmeyer (t-BuONO, CuBr2, MeCN) Int1->Prod Ester Reduction (DIBAL-H, THF/Toluene, -78 °C) SM2 2-Amino-6-methylbenzothiazole Int2 2-Bromo-6-methylbenzothiazole SM2->Int2 Sandmeyer (t-BuONO, CuBr2) Int3 2-Bromo-6-(bromomethyl) benzothiazole Int2->Int3 Wohl-Ziegler (NBS, AIBN, CCl4) Int3->Prod Hydrolysis (Ag2CO3, H2O/Acetone)

Figure 1: Divergent synthetic strategies for the preparation of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Atom Economy & Performance Metrics

To objectively evaluate these routes, we must look beyond raw yield and consider Green Chemistry metrics, specifically Atom Economy (AE) and chemoselectivity.

Performance MetricRoute A (Ester Reduction)Route B (Benzylic Bromination)
Overall Yield 65% – 75% 35% – 45%
Step Count 2 Steps 3 Steps
Theoretical Atom Economy ~ 68% ~ 45%
Key Waste Byproducts Aluminum salts, t -BuOH, N2​ Succinimide, AgBr, N2​
Scalability High (Requires cryogenic reactors)Moderate (Exothermic radical steps)
Chemoselectivity Excellent (No debromination)Poor (Over-bromination risks)

Conclusion on Route Selection: Route A is the definitive choice for both bench-scale research and process scale-up. The poor atom economy of Route B, driven by the mass of N -bromosuccinimide (NBS) and silver salts required for hydrolysis, combined with the difficulty of separating mono- from di-brominated intermediates, makes it inferior to the highly controlled ester reduction pathway [1][3].

Validated Experimental Protocols (Route A)

The following protocols represent a self-validating system for Route A. The causality behind specific reagent choices is detailed to ensure reproducibility and scientific integrity.

Step 1: Synthesis of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

Causality Check: Traditional aqueous Sandmeyer conditions ( NaNO2​ / HBr / CuBr ) applied to electron-deficient 2-aminobenzothiazoles frequently result in competitive hydrolysis, yielding the undesired 2-hydroxy derivative. By using a non-aqueous system ( t -butyl nitrite and CuBr2​ in acetonitrile), the diazonium intermediate is generated and trapped by bromide in a moisture-free environment, suppressing hydrolysis [2].

  • Preparation: Suspend ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1.0 equiv, e.g., 4.00 g, 18.0 mmol) and CuBr2​ (2.0 equiv, 8.04 g, 36.0 mmol) in anhydrous acetonitrile (90 mL) under an inert nitrogen atmosphere.

  • Diazotization: Cool the vigorously stirring mixture in an ice bath (0–5 °C). Add t -butyl nitrite (2.0 equiv, 4.28 mL, 36.0 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the dark mixture to stir at room temperature for 1 to 2 hours. The evolution of nitrogen gas will be observed.

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Partition the crude residue between ethyl acetate (150 mL) and saturated aqueous NH4​Cl (50 mL).

  • Purification: Wash the organic layer with additional saturated NH4​Cl (2 × 50 mL) to remove copper salts, followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the product as a pale yellow solid (Yield: ~75-80%).

Step 2: Reduction to (2-Bromobenzo[d]thiazol-6-yl)methanol

Causality Check: Strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or Palladium-catalyzed hydrogenation will cause rapid reductive debromination of the 2-bromo substituent. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures provides the precise hydridic control needed to reduce the ester to the alcohol without cleaving the sensitive C(sp2)−Br bond [1][3].

  • Preparation: Dissolve ethyl 2-bromobenzo[d]thiazole-6-carboxylate (1.0 equiv, e.g., 1.2 g, 4.2 mmol) in anhydrous THF (20 mL) or Dichloromethane under a nitrogen atmosphere.

  • Cryogenic Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (2.5 equiv, 10.5 mL of a 1.0 M solution in toluene) dropwise over 15 minutes to maintain internal temperature.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to gradually warm to 0 °C or room temperature over 2–4 hours.

  • Quenching (Critical Step): Quench the reaction carefully at 0 °C by adding 1 M aqueous Rochelle salt (potassium sodium tartrate) solution (15 mL). Stir vigorously for 1 hour until the emulsion breaks and two clear layers form (this prevents aluminum salts from trapping the product).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, dry over MgSO4​ , filter, and concentrate in vacuo.

  • Characterization: The product is isolated as a white solid (Yield: ~80%).

    • Analytical Data: LCMS (ESI) m/z 244, 246 [M+H]+. 1H NMR (300 MHz, CDCl3​ ) δ 7.96 (d, J = 8.3 Hz, 1H), 7.85 (s, 1H), 7.45 (dd, J = 1.4, 8.4 Hz, 1H), 4.83 (s, 2H), 1.86 (br s, 1H) [3].

References

  • Title: Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Comparative Guide: LC-HRMS vs. LC-MS/MS for the Metabolic Profiling of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromobenzo[d]thiazol-6-yl)methanol is a critical intermediate in the synthesis of highly selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, such as IACS-9439, which are actively explored for[1]. Understanding the metabolic liability of the benzothiazole scaffold and its hydroxymethyl moiety is an essential hurdle in early-stage drug development.

This guide provides an objective, data-driven comparison between High-Resolution Mass Spectrometry (LC-HRMS) (the product of choice for discovery) and Triple Quadrupole Mass Spectrometry (LC-MS/MS) (the traditional alternative) for the in vitro metabolite identification of this compound.

Mechanistic Context: Metabolic Pathways

Benzothiazole derivatives undergo extensive hepatic biotransformation. The hydroxymethyl group of (2-Bromobenzo[d]thiazol-6-yl)methanol is highly susceptible to Phase I oxidation (yielding a carboxylic acid) and Phase II glucuronidation. Furthermore, the benzothiazole ring can undergo CYP-mediated hydroxylation, while the bromine substituent presents a potential site for glutathione (GSH) conjugation via nucleophilic aromatic substitution.

MetabolicPathway Parent (2-Bromobenzo[d]thiazol-6-yl)methanol Phase1_1 Oxidation (Carboxylic Acid) Parent->Phase1_1 ADH/ALDH Phase1_2 Hydroxylation (Ring OH) Parent->Phase1_2 CYP450 Phase2_1 Glucuronidation (O-Glucuronide) Parent->Phase2_1 UGTs Phase2_2 GSH Conjugation (Debromination) Parent->Phase2_2 GSTs

Proposed Phase I and Phase II metabolic pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol.

Comparative Analytical Strategies

When profiling these metabolites, the choice of MS platform fundamentally dictates the quality and comprehensiveness of the data.

  • The Alternative: LC-MS/MS (Triple Quadrupole - QqQ) : Traditionally the gold standard for targeted pharmacokinetics due to its exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode. However, QqQ requires prior knowledge of precursor-to-product ion transitions, rendering it functionally "blind" to unexpected or novel metabolites.

  • The Product: LC-HRMS (Orbitrap or Q-TOF) : HRMS platforms operate in full-scan mode with high mass accuracy (<5 ppm) and massive resolving power (>50,000 FWHM). This allows for untargeted Data-Dependent Acquisition (ddMS2) and retrospective [2]. By utilizing advanced software techniques, HRMS can isolate drug-related ions from complex biological matrices without prior knowledge of the specific [3].

Table 1: Analytical Platform Comparison
ParameterLC-HRMS (Product)LC-MS/MS (Alternative)Analytical Advantage
Acquisition Mode Full Scan / ddMS2MRM (Targeted)HRMS captures all ions without prior knowledge.
Mass Accuracy < 5 ppm~ 0.1 DaHRMS differentiates isobaric interferences easily.
Retrospective Analysis YesNoHRMS allows re-mining data for missed metabolites.
Quantification Sensitivity Moderate to HighUltra-HighQqQ is superior for trace-level targeted PK analysis.
Matrix Interference Handled via MDFHandled via MRM transitionsMDF computationally removes >90% of matrix noise.

Experimental Methodology: Self-Validating Protocol

To objectively compare the platforms, a standardized in vitro incubation protocol is employed. The inclusion of an internal standard and immediate enzymatic quenching ensures the integrity of the metabolic snapshot.

Workflow Step1 1. In Vitro Incubation (Microsomes + Cofactors) Step2 2. Reaction Quenching (Cold ACN + Internal Std) Step1->Step2 Step3 3. Sample Preparation (Centrifugation) Step2->Step3 Step4 4. LC Separation (UHPLC C18 Gradient) Step3->Step4 Step5 5. MS Analysis (LC-HRMS vs LC-MS/MS) Step4->Step5 Step6 6. Data Processing (Mass Defect Filtering) Step5->Step6

Step-by-step experimental workflow for in vitro microsomal metabolite profiling.

Step-by-Step Methodology:

  • Incubation Setup : Prepare a 1 µM solution of (2-Bromobenzo[d]thiazol-6-yl)methanol in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Cofactor Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate Phase I and Phase II reactions simultaneously by adding 1 mM NADPH and 2 mM UDP-glucuronic acid (UDPGA) supplemented with 25 µg/mL alamethicin. (Causality: Alamethicin creates pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes).

  • Reaction Quenching : After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing 100 nM Riluzole (Internal Standard). (Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while the internal standard controls for extraction recovery and matrix effects during LC-MS analysis).

  • Sample Clarification : Vortex the quenched mixture for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS Acquisition : Inject 5 µL onto a C18 UHPLC column.

    • HRMS Method: Full scan (m/z 100-800) at 70,000 resolution, followed by top-5 ddMS2 at 17,500 resolution.

    • QqQ Method: Pre-optimized MRM transitions for the parent drug and predicted Phase I/II shifts.

Data Presentation & Mechanistic Insights

The superiority of HRMS in discovery workflows becomes evident when evaluating the identification yield. While QqQ effectively quantifies the parent depletion and heavily predicted metabolites, it frequently misses reactive intermediates or complex conjugates.

Table 2: Metabolite Detection Yield
Metabolite TypeExpected BiotransformationMass Shift (Da)LC-HRMS DetectionLC-MS/MS Detection (Untargeted)
M1 (Carboxylic Acid) Oxidation of methanol+ 13.9792Yes (High Confidence)Yes (If transition is predicted)
M2 (Hydroxylation) Ring +O+ 15.9949Yes (High Confidence)Yes (If transition is predicted)
M3 (O-Glucuronide) Phase II Conjugation+ 176.0321Yes (High Confidence)Missed (Requires neutral loss scan)
M4 (GSH Conjugate) Debromination + GSH+ 225.0664Yes (High Confidence)Missed (Unpredictable fragmentation)

Expert Insight: The Power of Mass Defect Filtering (MDF) The primary challenge in metabolite identification is distinguishing low-abundance metabolites from endogenous matrix ions. HRMS solves this through [3].

The parent compound, (2-Bromobenzo[d]thiazol-6-yl)methanol (C8H6BrNOS), has an exact monoisotopic mass of 242.9353 Da. Its mass defect (the difference between exact mass and nominal mass) is approximately -0.0647 Da. Biotransformations introduce specific, predictable shifts to this mass defect. By applying an MDF window of ±50 mDa around the expected mass defect of the parent, HRMS software computationally strips away >90% of the endogenous biological background noise. This reveals hidden metabolites (like the M4 GSH conjugate) that a QqQ would inherently ignore because no specific MRM transition was programmed for it.

Conclusion

For the initial metabolic profiling of novel benzothiazole intermediates like (2-Bromobenzo[d]thiazol-6-yl)methanol, LC-HRMS is the unequivocally superior platform . Its ability to perform untargeted full scans combined with MDF ensures comprehensive structural elucidation and prevents the loss of critical safety data regarding reactive metabolites[2]. Conversely, once the metabolic pathways are fully mapped and specific biomarkers are identified, LC-MS/MS remains the preferred alternative for high-throughput, targeted pharmacokinetic quantification.

References

  • Title: Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Current applications of high-resolution mass spectrometry in drug metabolism studies Source: Analytical and Bioanalytical Chemistry (PubMed/NCBI) URL: [Link]

  • Title: Mass defect filter technique combined with stable isotope tracing for drug metabolite identification using high-resolution mass spectrometry Source: Analytica Chimica Acta (PubMed/NCBI) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-Bromobenzo[d]thiazol-6-yl)methanol. As a brominated heterocyclic compound, this substance requires careful handling not only during its use in synthesis and development but also throughout its entire lifecycle, culminating in its final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations by preventing the release of hazardous materials.

The causality behind these rigorous protocols is rooted in the inherent characteristics of halogenated organic compounds. Such molecules can be persistent in the environment and may form toxic byproducts, such as brominated dioxins, if disposed of improperly, for instance, through incineration with other waste streams.[1] Therefore, strict segregation and proper labeling are paramount.

Hazard Profile and Essential Data

Before handling or disposing of (2-Bromobenzo[d]thiazol-6-yl)methanol, it is crucial to understand its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be extrapolated from structurally similar brominated and benzothiazole-based compounds.[2] It should be treated as a hazardous substance.

Property Information Justification & Source
Chemical Name (2-Bromobenzo[d]thiazol-6-yl)methanol-
CAS Number 1188233-15-9[3]
Molecular Formula C₈H₆BrNOS-
Anticipated Hazards Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Hazardous to the Aquatic Environment.[4]Based on the hazards of the 2-bromobenzothiazole core and general classifications for brominated organics.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and certain metals like aluminum.[6]Brominated compounds can react violently with easily oxidized substances.[6]
Required PPE Nitrile gloves, chemical splash goggles, face shield, and a fully buttoned laboratory coat.[7]Standard practice for handling potentially toxic and irritant chemicals. Work should be performed in a certified chemical fume hood.[8]

Disposal Workflow: A Decision-Making Framework

The proper segregation of waste is the most critical step in the disposal process. The following diagram outlines the decision-making logic for handling waste generated from work involving (2-Bromobenzo[d]thiazol-6-yl)methanol.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation: (2-Bromobenzo[d]thiazol-6-yl)methanol is_liquid Is the waste liquid or solid? start->is_liquid liquid_type Is it pure/concentrated or a dilute aqueous solution? is_liquid->liquid_type Liquid solid_waste Solid Waste (Gloves, glassware, silica, etc.) is_liquid->solid_waste Solid halogenated_liquid Container: Halogenated Organic Liquid Waste liquid_type->halogenated_liquid Pure/ Concentrated aqueous_waste Container: Aqueous Hazardous Waste liquid_type->aqueous_waste Dilute Aqueous halogenated_solid Container: Halogenated Organic Solid Waste solid_waste->halogenated_solid label_store Step 1: Label Container Correctly Step 2: Store in Satellite Accumulation Area Step 3: Arrange EHS Pickup halogenated_liquid->label_store aqueous_waste->label_store halogenated_solid->label_store

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step methodologies is mandatory for ensuring safety and regulatory compliance.

Protocol 1: Disposal of Pure Compound and Concentrated Solutions

This protocol applies to the neat (solid) compound or solutions where (2-Bromobenzo[d]thiazol-6-yl)methanol is a primary component.

  • Container Preparation :

    • Select a designated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste".[6][7] Glass or polyethylene containers are typically appropriate.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard pictogram (e.g., skull and crossbones for toxicity).[9][10]

  • Personal Protective Equipment (PPE) :

    • Before handling the waste, don all required PPE as specified in the table above. All transfers must be conducted within a certified chemical fume hood.[8]

  • Waste Transfer :

    • Carefully transfer the waste into the prepared container, avoiding splashes or generating dust.

    • Do not overfill the container; leave at least 10% headspace for expansion.[9]

  • Sealing and Storage :

    • Securely close the container.

    • Wipe the exterior of the container to remove any external contamination.

    • Store the container in a designated satellite accumulation area, away from incompatible materials. Ensure secondary containment is used.[11]

  • Final Disposal :

    • Once the container is full, or if the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][12]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers items such as gloves, weighing paper, pipette tips, and chromatography plates contaminated with (2-Bromobenzo[d]thiazol-6-yl)methanol.

  • Container Preparation :

    • Use a designated container or a robust, transparent plastic bag clearly labeled for "Halogenated Organic Solid Waste".[6][11]

    • The label must include "Hazardous Waste" and identify the contaminating chemical.[11]

  • Waste Segregation :

    • Place all contaminated solid materials directly into this container.

    • Do not mix this waste with non-hazardous lab trash or even non-halogenated chemical waste. This segregation is crucial for proper final disposal, often via high-temperature incineration at a licensed facility.[5]

  • Sealing and Storage :

    • When the container is full, seal it securely.

    • Store it in the satellite accumulation area alongside other hazardous chemical waste.

  • Final Disposal :

    • Arrange for collection by EHS or a licensed contractor as per institutional policy.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate :

    • Immediately alert all personnel in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain the Spill :

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up :

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all collected material into a sealed, labeled hazardous waste container as described in Protocol 2.

  • Decontaminate :

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report :

    • Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By adhering to these scientifically grounded and safety-focused procedures, researchers can responsibly manage the waste associated with (2-Bromobenzo[d]thiazol-6-yl)methanol, ensuring a safe laboratory environment and protecting our broader ecosystem.

References

  • Safety Data Sheet. (2024). Methanol (Technical grade).
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo.
  • Safety Data Sheet. (2020). Turbidity standard solution(100). KISHIDA CHEMICAL CO., LTD.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). BenchChem.
  • SAFETY DATA SHEET. (2025). 3-Bromobenzyl alcohol. Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Merck Millipore.
  • SAFETY DATA SHEET. (2025). 2-Bromobenzyl Bromide. TCI Chemicals.
  • (6-BROMOBENZO[D]THIAZOL-2-YL)METHANOL. 2a biotech.
  • Safety Data Sheet. (2022). 3M.
  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
  • Bromine Safety Guideline. Washington State University.
  • Safety data sheet. (2019).
  • Laboratory waste. (2025). Karolinska Institutet Staff portal.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • 2-Bromobenzothiazole 95%. Sigma-Aldrich.
  • Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Laboratory Professionals. BenchChem.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2021). ResearchGate.

Sources

Advanced Operational & Safety Guide: Handling (2-Bromobenzo[d]thiazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred source for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with a rigorous, step-by-step operational protocol for handling (2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7)[1]. By understanding the molecular causality behind the hazards, scientists can implement self-validating safety systems that go beyond basic compliance.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must first understand the intrinsic reactivity of the molecule. (2-Bromobenzo[d]thiazol-6-yl)methanol is a halogenated heterocyclic building block.

The Causality of Hazard: The bromine atom at the C2 position of the benzothiazole ring is heavily activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur heteroatoms. This creates a highly electrophilic center that is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) [2].

If dermal or inhalation exposure occurs, biological nucleophiles—such as the sulfhydryl groups of cysteine or the primary amines of lysine in tissue proteins—rapidly attack the C2 position, displacing the bromide leaving group. This irreversible covalent modification of tissue proteins is the mechanistic driver behind the compound's toxicity, manifesting as severe skin sensitization, dermatitis, and respiratory tract irritation[3]. Furthermore, the 6-hydroxymethyl (-CH2OH) moiety increases the molecule's hydrogen-bonding capacity, enhancing its adherence to mucosal membranes (eyes and lungs) compared to purely lipophilic analogs.

Standard GHS Classifications for this chemical class[3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

PPE_Defense_Mechanism cluster_0 Exposure Routes & PPE Interventions Source (2-Bromobenzo[d]thiazol-6-yl)methanol (Electrophilic Hazard) Inhalation Aerosol Inhalation (Mucosal Irritation) Source->Inhalation Dermal Dermal Contact (Protein SNAr) Source->Dermal Ocular Ocular Exposure (Severe Damage) Source->Ocular RespPPE N95/P3 Respirator & Fume Hood Inhalation->RespPPE Intercepted by GlovePPE Double Nitrile Gloves (EN 374 Standard) Dermal->GlovePPE Intercepted by EyePPE Safety Goggles (ANSI Z87.1) Ocular->EyePPE Intercepted by Safety Operational Safety Maintained RespPPE->Safety GlovePPE->Safety EyePPE->Safety

Exposure pathways of (2-Bromobenzo[d]thiazol-6-yl)methanol and corresponding PPE barrier defenses.

Mandatory Quantitative PPE Matrix

To effectively block the SNAr pathways described above, the following quantitative PPE standards must be strictly enforced.

Protection ZoneRequired PPE SpecificationQuantitative StandardMechanistic Rationale
Hands (Dermal) Double-layered Nitrile GlovesThickness > 0.11 mm (Inner)Thickness > 0.40 mm (Outer)Breakthrough > 480 mins (EN 374)Nitrile provides excellent resistance to halogenated aromatics. Double gloving ensures that if the outer layer suffers a micro-tear, the inner layer prevents electrophilic attack on skin proteins.
Eyes (Ocular) Chemical Safety GogglesANSI Z87.1 or EN 166 compliantPrevents micro-dust aerosolization from contacting the highly nucleophilic, moisture-rich environment of the cornea.
Respiratory Fume Hood + Particulate MaskFace Velocity: 0.4 - 0.6 m/s (80 - 120 fpm)Mask: N95 or FFP3 (>99% filtration)The primary defense against airborne powders. The velocity is quantitatively proven to prevent the backdraft of fine brominated powders into the breathing zone.
Body Flame-Retardant Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin during an exothermic event. Cotton provides a breathable, sacrificial barrier.

Self-Validating Handling Protocol

Do not merely follow these steps; verify them as you work. Every protocol must be a self-validating system to ensure absolute trustworthiness.

Phase 1: Pre-Operation Barrier Verification
  • Fume Hood Calibration: Verify the chemical fume hood monitor reads between 0.4 and 0.6 m/s.

  • Glove Integrity Test: Don the inner layer of standard nitrile gloves.

    • Validation System: Before donning the outer nitrile glove, roll it from the cuff to trap air inside, creating a balloon. Squeeze gently to check for micro-leaks. If it deflates, discard it. A compromised barrier provides a direct channel for SNAr-reactive electrophiles.

Phase 2: Weighing and Transfer (High-Risk Phase)
  • Static Elimination: Wipe the exterior of the chemical container and the balance with an anti-static cloth.

    • Causality: Fine functionalized benzothiazole powders carry static charges that cause them to aerosolize and cling to gloves, drastically increasing exposure risk.

  • Enclosed Transfer: Open the container only deep within the fume hood (at least 15 cm behind the sash). Use a grounded stainless-steel spatula to prevent static buildup.

  • Seal and Decontaminate: Once the desired mass is transferred, immediately seal the source container.

    • Validation System: Visually inspect the threads of the cap. If powder is present, wipe it with a solvent-dampened tissue (e.g., ethanol) before sealing to prevent crust formation and future exposure upon reopening.

Phase 3: Reaction Execution
  • Atmosphere Control: Purge the reaction vessel with inert gas (Nitrogen or Argon).

    • Causality: While the compound itself is stable, the transition-metal catalysts often used alongside 2-bromobenzothiazoles in cross-coupling reactions are highly air-sensitive.

  • Sash Positioning: Lower the fume hood sash to the lowest workable height (<18 inches). The sash acts as the primary physical barrier against unexpected pressure events.

Phase 4: Post-Operation Decontamination
  • Glove Removal: Use the "beak method" to remove the outer gloves without touching the exterior surface. Dispose of them immediately in the halogenated solid waste bin.

  • Surface Wipe-Down: Wipe the balance and fume hood floor with a disposable towel dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by water.

    • Causality: The mild base neutralizes any trace hydrobromic acid that may form from the slow ambient hydrolysis of the brominated compound over time[4].

Spill Response & Disposal Plan

In the event of a spill, the primary goal is to prevent aerosolization and subsequent inhalation or dermal contact.

  • Minor Spill (<50g):

    • Ensure full PPE is worn, including the N95/FFP3 respirator.

    • Cover the spilled powder with damp sand or a commercial universal absorbent. Do not sweep dry powder, as this generates highly irritating dust.

    • Collect the damp mixture using a non-sparking tool and place it in a sealed, compatible waste container.

    • Validation System: After wiping the spill area with a 5% sodium bicarbonate solution, press a universal pH indicator strip against the final wet wipe. A pH of 7 confirms the area is fully neutralized and safe from acidic hydrolysis byproducts[4].

  • Disposal Routing:

    • Place all contaminated materials (gloves, wipes, empty vials) into a clearly labeled "Halogenated Organic Solid Waste" container.

    • Critical Warning: Do not mix with strong acids or strong bases in the waste stream, as 2-bromobenzothiazoles are incompatible with these reagents and may undergo uncontrolled exothermic degradation[4].

References

  • Title: Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromobenzo[d]thiazol-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Bromobenzo[d]thiazol-6-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.